molecular formula C21H21F3N4O2 B12404300 NT160

NT160

Número de catálogo: B12404300
Peso molecular: 418.4 g/mol
Clave InChI: RESDVUQVZOJNSO-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NT160 is a useful research compound. Its molecular formula is C21H21F3N4O2 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C21H21F3N4O2

Peso molecular

418.4 g/mol

Nombre IUPAC

N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H21F3N4O2/c1-14(12-28(2)13-15-6-4-3-5-7-15)25-19(29)17-10-8-16(9-11-17)18-26-20(30-27-18)21(22,23)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)/t14-/m1/s1

Clave InChI

RESDVUQVZOJNSO-CQSZACIVSA-N

SMILES isomérico

C[C@H](CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F

SMILES canónico

CC(CN(C)CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NT160, a Class IIa HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT160 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes implicated in the pathophysiology of various diseases, including neurological disorders and cancer. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and cellular effects. Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided. Furthermore, visual diagrams of the core signaling pathway and experimental workflows are presented to facilitate a deeper understanding of this compound's function.

Introduction to this compound and Class IIa HDACs

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. The 18 mammalian HDACs are categorized into four classes based on their homology to yeast HDACs. Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression, particularly in the brain, heart, and skeletal muscle, and their unique regulatory mechanisms.

This compound has emerged as a highly potent and selective inhibitor of class IIa HDACs.[1] Its specificity is attributed to its unique chemical structure, which includes three key pharmacophore motifs: a cap moiety that interacts with the enzyme surface, a linker that occupies a hydrophobic channel, and a zinc-binding group that chelates the zinc ion in the catalytic pocket.[2] This selectivity minimizes off-target effects, making this compound a valuable tool for both research and potential therapeutic applications.

Core Mechanism of Action: Inhibition of Class IIa HDACs and Derepression of MEF2-Mediated Transcription

The primary mechanism of action of this compound involves the inhibition of the enzymatic activity of class IIa HDACs. Unlike other HDAC classes, class IIa HDACs possess a catalytically inefficient active site. Their main function is to act as transcriptional corepressors by recruiting other factors, including class I HDACs, to specific gene promoters.

A key interaction partner of class IIa HDACs is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. In the absence of inhibitory signals, class IIa HDACs are localized in the nucleus, where they bind to MEF2 and repress the transcription of MEF2 target genes. These target genes are involved in a wide range of cellular processes, including neuronal survival, differentiation, and synaptic plasticity.

This compound, by inhibiting the deacetylase activity of the HDAC complexes associated with class IIa enzymes, leads to an increase in histone acetylation at the promoter regions of MEF2 target genes. This results in a more open chromatin structure, facilitating the recruitment of transcriptional machinery and leading to the derepression and expression of these genes.

The regulation of class IIa HDAC activity is tightly controlled by their nucleo-cytoplasmic shuttling, a process governed by phosphorylation.

  • Nuclear Import (Repression): In their unphosphorylated state, class IIa HDACs reside in the nucleus, where they bind to MEF2 and repress transcription. This nuclear localization is promoted by phosphatases such as Protein Phosphatase 2A (PP2A).

  • Nuclear Export (Derepression): Upon phosphorylation by various kinases, including Calcium/calmodulin-dependent protein kinase (CaMK), Protein Kinase D (PKD), and Salt-Inducible Kinase (SIK), class IIa HDACs are recognized by 14-3-3 chaperone proteins and exported from the nucleus to the cytoplasm. This translocation relieves the repression of MEF2-dependent gene expression.

This compound's inhibition of class IIa HDACs effectively mimics the outcome of their nuclear export, leading to the activation of MEF2-driven gene expression programs.

Signaling Pathway

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

HDAC_Inhibition_Pathway Mechanism of Action of this compound HDAC Inhibitor cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal e.g., Neuronal Activity, Growth Factors Kinases CaMK, PKD, SIK Signal->Kinases Activates HDAC Class IIa HDAC (HDAC4, 5, 7, 9) Kinases->HDAC Phosphorylates HDAC-P Phosphorylated Class IIa HDAC HDAC-P->HDAC Dephosphorylates 14-3-3 14-3-3 Protein HDAC-P_14-3-3 HDAC-P / 14-3-3 Complex HDAC-P_14-3-3->HDAC-P Nuclear Export HDAC_MEF2 HDAC / MEF2 Repressor Complex HDAC->HDAC_MEF2 Forms Complex MEF2 MEF2 Transcription Factor MEF2->HDAC_MEF2 Histones Histones HDAC_MEF2->Histones Deacetylates Acetylated_Histones Acetylated Histones HDAC_MEF2->Acetylated_Histones Leads to Hyperacetylation Gene_Expression MEF2 Target Gene Expression Histones->Gene_Expression Represses Transcription Acetylated_Histones->Gene_Expression Promotes Transcription This compound This compound This compound->HDAC_MEF2 Inhibits PP2A PP2A HDAC-P14-3-3 HDAC-P14-3-3 HDAC-P14-3-3->HDAC-P_14-3-3 Binds

Caption: this compound inhibits the Class IIa HDAC/MEF2 repressor complex, leading to histone hyperacetylation and transcription of MEF2 target genes.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various HDAC isoforms.

TargetIC50Assay TypeReference
Class IIa HDACs
HDAC40.08 nMBiochemical[1]
HDAC51.2 nMBiochemical[1]
HDAC71.0 nMBiochemical[1]
HDAC90.9 nMBiochemical[1]
Overall Class IIa 46 nMCell-based[1][2]
Other HDAC Classes
Class I, IIb, IV> 4.0 µMCell-based[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of Histone Acetylation

This protocol is for assessing the effect of this compound on histone acetylation levels in cultured cells.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Histone Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Isolate the nuclear fraction by centrifugation.

  • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).

  • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

3. Protein Quantification:

  • Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature histone samples by boiling in Laemmli buffer.

  • Separate proteins on a 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the intensity of the acetylated histone bands to the total histone loading control.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Culture & This compound Treatment B Histone Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J

Caption: A streamlined workflow for assessing histone acetylation changes via Western blot.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72 hours).

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the dose-response curve and determine the IC50 value.

Cellular and Physiological Effects

The inhibition of class IIa HDACs by this compound is expected to have a range of cellular and physiological effects, primarily through the derepression of MEF2 target genes.

  • Neuroprotection: In the central nervous system, MEF2 transcription factors regulate genes involved in neuronal survival, synaptic plasticity, and cognitive function. By activating MEF2-dependent transcription, this compound may offer neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

  • Anti-Cancer Activity: Dysregulation of class IIa HDACs has been implicated in various cancers. Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Preclinical studies suggest that class IIa HDAC inhibitors can reduce tumor growth and metastasis.[3]

  • Anti-Inflammatory Effects: Class IIa HDACs are involved in regulating inflammatory responses. Their inhibition has been shown to have anti-inflammatory effects in various models.

Conclusion

This compound is a potent and selective inhibitor of class IIa HDACs that functions by preventing the MEF2-mediated repression of target genes. Its mechanism of action, centered on the modulation of the nucleo-cytoplasmic shuttling and inhibitory function of class IIa HDACs, makes it a valuable tool for studying the roles of these enzymes in health and disease. The preclinical data summarized herein highlight the potential of this compound as a therapeutic agent for neurological disorders and cancer. The provided experimental protocols offer a foundation for researchers to further investigate the biological effects of this promising compound. Further studies, particularly those involving global gene expression analysis following this compound treatment, will be crucial for fully elucidating its downstream effects and therapeutic potential.

References

Technical Guide: The Role of NT1 Tau in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the query for "NT160" in the context of central nervous system (CNS) disease research reveals a critical distinction. The available scientific literature and data do not refer to a therapeutic agent or compound designated as "this compound." Instead, the research prominently features NT1 tau , a specific truncated form of the tau protein, which has emerged as a significant and specific biomarker for Alzheimer's disease.

This technical guide will, therefore, focus on the role of NT1 tau in CNS disease research, particularly Alzheimer's disease, providing a comprehensive overview for researchers, scientists, and drug development professionals.

This guide details the significance, mechanism, and clinical utility of NT1 tau as a biomarker for Alzheimer's disease.

Introduction to NT1 Tau

NT1 tau is a specific fragment of the tau protein that is generated by the cleavage of full-length tau. This cleavage event is believed to be an early step in the pathological cascade of Alzheimer's disease. The resulting NT1 tau fragment is detectable in plasma and is being investigated as a highly specific and early indicator of the disease.

NT1 Tau as a Specific Marker for Alzheimer's Disease

Research has demonstrated that plasma NT1 tau levels are specifically elevated in individuals with Alzheimer's disease.[1] Unlike other biomarkers such as neurofilament light (NfL), which are elevated in various neurodegenerative conditions, NT1 tau appears to be more specific to Alzheimer's pathology.[1] This specificity is crucial for differential diagnosis and for the development of targeted therapies.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on plasma NT1 tau.

ParameterSubject GroupFindingReference
Plasma NT1 tau levelsAlzheimer's Disease (AD) vs. ControlsSignificantly elevated in AD patients.[1]
Plasma NT1 tau levelsAD vs. non-AD DementiasElevated in AD but not in other forms of dementia.[1]
Predictive ValueMild Cognitive Impairment (MCI) who progress to ADBaseline NT1 tau levels are elevated in individuals with MCI who later progress to AD dementia.[1]
Comparison with other tau assaysMCI progressing to ADNT1 tau was found to be elevated in subjects who progress to AD dementia, unlike tau measured by other assays.[1]
Plasma NfL levelsAD and non-AD DementiasElevated in both AD and non-AD dementias, highlighting the specificity of NT1 tau.[1]
Experimental Protocols

A key experimental method for the detection of NT1 tau is the in-house developed NT1 assay.

NT1 Immunoassay Protocol (Conceptual Overview)

This protocol is a simplified representation of a sensitive immunoassay designed to specifically detect the N-terminal fragment of tau.

  • Sample Collection and Preparation:

    • Collect whole blood from subjects in EDTA-containing tubes.

    • Centrifuge the blood to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Immunoassay Procedure (ELISA-based):

    • Coat microtiter plates with a capture antibody specific to the N-terminus of the tau protein.

    • Block non-specific binding sites on the plate.

    • Add plasma samples to the wells and incubate to allow NT1 tau to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that recognizes a different epitope on the NT1 tau fragment. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase).

    • Wash the wells again.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal intensity, which is proportional to the concentration of NT1 tau in the plasma sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a recombinant NT1 tau fragment.

    • Calculate the concentration of NT1 tau in the plasma samples by interpolating their signal intensity on the standard curve.

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: Proposed Role of NT1 Tau in Alzheimer's Disease Pathogenesis

NT1_Tau_Pathway FullTau Full-Length Tau Cleavage Proteolytic Cleavage FullTau->Cleavage NT1Tau NT1 Tau Fragment Cleavage->NT1Tau Pathology Downstream Pathological Events NT1Tau->Pathology Contributes to Biomarker Plasma Biomarker NT1Tau->Biomarker Detectable as

Caption: Proposed pathway showing the generation of NT1 tau and its role as a biomarker.

Diagram 2: Experimental Workflow for NT1 Tau Biomarker Analysis

NT1_Workflow cluster_collection Sample Collection cluster_analysis Laboratory Analysis cluster_interpretation Data Interpretation Patient Patient Cohort (AD, non-AD, Control) Blood Blood Sample Collection Patient->Blood Plasma Plasma Separation Blood->Plasma Assay NT1 Tau Immunoassay Plasma->Assay Quant Quantification of NT1 Tau Assay->Quant Stats Statistical Analysis Quant->Stats Correlation Correlation with Clinical Data Stats->Correlation Conclusion Biomarker Validation Correlation->Conclusion

Caption: Workflow for the analysis of NT1 tau as a plasma biomarker for Alzheimer's disease.

Conclusion and Future Directions

The discovery and validation of NT1 tau as a specific and early plasma biomarker for Alzheimer's disease represent a significant advancement in the field.[1] It holds the potential to improve diagnostic accuracy, facilitate early intervention, and streamline the development of new therapies by providing a more precise method for patient stratification and monitoring of treatment response. Future research will likely focus on the broader clinical validation of the NT1 tau assay, its integration into routine clinical practice, and further elucidation of the mechanisms by which NT1 tau contributes to Alzheimer's pathology. The transition from a research tool to a clinically approved diagnostic will be a critical step in realizing the full potential of this promising biomarker.

References

Unraveling the In Vivo Journey of NT160: A Technical Guide to its Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of NT160, a potent and selective inhibitor of class-IIa histone deacetylases (HDACs). Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a therapeutic agent, particularly for central nervous system (CNS) disorders. This document synthesizes key findings from preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

Core Pharmacokinetic Properties of this compound

In vivo studies, primarily utilizing Positron Emission Tomography (PET) with a radiolabeled version of the compound, [¹⁸F]this compound, have shed light on its behavior in living organisms. These studies have demonstrated excellent pharmacokinetic and imaging characteristics, making it a promising candidate for further investigation.[1][2]

Data Summary

The following tables summarize the key quantitative findings from in vivo studies of [¹⁸F]this compound in Sprague-Dawley rats.

Table 1: Biodistribution of [¹⁸F]this compound in Rat Brain and Peripheral Tissues

TissueStandardized Uptake Value (SUV ± SEM)
Brain1.25% ID/cc (peak at ~5 min)
Heart~0.4 (stabilized at 10 min post-injection)
MuscleLower than brain and heart

Source: Data derived from dynamic PET imaging studies in Sprague-Dawley rats.[1][3]

Table 2: Regional Brain Distribution of [¹⁸F]this compound in Rats

Brain RegionRelative Uptake
HippocampusHigh
ThalamusHigh
CortexHigh
BrainstemHigh
StriatumLow
CerebellumLow

Source: PET imaging data demonstrating heterogeneous uptake in the rat brain.[1][4]

Table 3: Brain-to-Tissue Ratios of [¹⁸F]this compound in Rats

RatioValueTime Point
Brain-to-HeartHighMaintained throughout 60 min scan
Brain-to-MuscleHighMaintained throughout 60 min scan

Source: Calculated from time-activity curves generated from dynamic PET imaging.[1][3]

In Vivo Experimental Protocols

The pharmacokinetic data presented were primarily generated using PET imaging studies in rats. The detailed methodology is crucial for the replication and interpretation of these findings.

Key Experiment: In Vivo PET Imaging of [¹⁸F]this compound in Rats

Objective: To determine the spatiotemporal biodistribution and pharmacokinetic profile of this compound in the brain and peripheral tissues of living rats.

Animal Model:

  • Species: Sprague-Dawley (SD) female rats

  • Weight: 200–450 g

  • Number of Animals: N=6 per study group

Radiotracer and Administration:

  • Radiotracer: [¹⁸F]this compound

  • Dose: 18.5–25.9 MBq/animal

  • Route of Administration: Tail-vein injection

  • Volume: 0.5–1.2 mL

Imaging Procedure:

  • Anesthesia: Rats were anesthetized prior to and during the imaging session.

  • Positioning: The anesthetized rat was placed in the supine position in an Inveon microPET (uPET) scanner, with the skull centered in the field of view.

  • Dynamic PET Scan: Dynamic PET images were acquired over a period of 60 minutes immediately following the injection of [¹⁸F]this compound.

  • CT Scan: A CT scan was performed following the PET scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction: Images were reconstructed using an ordered subset expectation maximization (OSEM2D) algorithm.[1]

Radiometabolite Analysis:

  • Following imaging, rats were euthanized, and brains were excised.

  • Brain tissue was homogenized in acetonitrile.

  • The suspension was centrifuged, and the supernatant was analyzed by radio-High Performance Liquid Chromatography (radio-HPLC) to determine the extent of metabolism.

Visualizing the Processes

To better understand the experimental procedures and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_administration Radiotracer Administration cluster_imaging PET/CT Imaging cluster_analysis Data Analysis cluster_metabolism Metabolite Analysis animal_model Sprague-Dawley Rat anesthesia Anesthesia animal_model->anesthesia radiotracer [18F]this compound Injection (Tail Vein) anesthesia->radiotracer pet_scan 60 min Dynamic PET Scan radiotracer->pet_scan ct_scan CT Scan for Attenuation Correction pet_scan->ct_scan brain_extraction Brain Extraction pet_scan->brain_extraction reconstruction Image Reconstruction (OSEM2D) ct_scan->reconstruction data_analysis Pharmacokinetic Modeling & Biodistribution Analysis reconstruction->data_analysis homogenization Homogenization brain_extraction->homogenization radio_hplc Radio-HPLC Analysis homogenization->radio_hplc

In Vivo Pharmacokinetic Study Workflow for [¹⁸F]this compound.

class_iia_hdac_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus signal External Signal kinase Kinase Activation (e.g., CaMK, PKD) signal->kinase hdac_p Phosphorylated Class IIa HDAC kinase->hdac_p Phosphorylation binding_1433 14-3-3 Protein Binding hdac_p->binding_1433 hdac_dephospho Dephosphorylated Class IIa HDAC hdac_p->hdac_dephospho Dephosphorylation binding_1433->hdac_p Nuclear Export mef2 MEF2 Transcription Factor hdac_dephospho->mef2 Binds to gene_repression Gene Repression mef2->gene_repression Leads to This compound This compound This compound->hdac_dephospho Inhibits

Simplified Signaling Pathway of Class-IIa HDAC Inhibition by this compound.

Discussion

The in vivo pharmacokinetic profile of this compound, as characterized by [¹⁸F]this compound PET imaging, reveals several key features that are advantageous for a CNS-targeted therapeutic. The compound readily crosses the blood-brain barrier and exhibits a heterogeneous distribution within the brain, with higher concentrations in regions implicated in various neurological disorders.[1] The observed high brain-to-peripheral tissue ratios suggest a favorable safety margin by minimizing off-target effects.[1][3]

The mechanism of action of this compound is the inhibition of class-IIa HDACs.[5] These enzymes play a crucial role in transcriptional regulation. In their active, dephosphorylated state, they are located in the nucleus and bind to transcription factors such as myocyte enhancer factor-2 (MEF2), leading to the repression of target genes. Upon phosphorylation by kinases, class-IIa HDACs are exported to the cytoplasm, allowing for gene expression. By inhibiting the deacetylase activity of these enzymes, this compound can modulate gene expression profiles, which is the basis for its therapeutic potential.

Metabolism studies have identified two primary metabolites in the brain. The characterization of these metabolites is ongoing, but their presence and distribution are important considerations for understanding the overall pharmacological effect and potential for active metabolites.

References

NT160: A Selective Class-IIa Histone Deacetylase (HDAC) Inhibitor for Research and Neuroimaging

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a novel and highly potent small molecule inhibitor that demonstrates remarkable selectivity for class-IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the biological roles of class-IIa HDACs in various physiological and pathological processes, particularly in the context of central nervous system (CNS) disorders.[1] Furthermore, its amenability to radiolabeling with fluorine-18 ([¹⁸F]this compound) has established it as a promising positron emission tomography (PET) tracer for the in vivo visualization and quantification of class-IIa HDAC expression in the brain.[3][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The inhibitory potency of this compound against class-IIa HDACs has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized in the table below.

Target HDAC IsoformThis compound IC₅₀ (nM)Reference
HDAC40.08[1]
HDAC51.2[1]
HDAC71.0[1]
HDAC90.9[1]

Table 1: Inhibitory Potency of this compound against Class-IIa HDAC Isoforms.

Core Signaling Pathway: Class-IIa HDACs and MEF2

Class-IIa HDACs are critical regulators of gene expression, primarily through their interaction with the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[5][6][7][8][9][10][11][12][13][14][15] In their deacetylated state, class-IIa HDACs shuttle to the nucleus and bind to MEF2, leading to the recruitment of co-repressor complexes and subsequent transcriptional repression of MEF2 target genes.[5][6][7][8][9][10][11][12][13][14][15] this compound, by inhibiting the enzymatic activity of class-IIa HDACs, is hypothesized to prevent the deacetylation of target proteins, thereby modulating the transcriptional activity of MEF2 and influencing downstream cellular processes.

Class_IIa_HDAC_MEF2_Signaling cluster_extracellular Extracellular Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., Ca2+ influx) Kinase Kinase (e.g., CaMK) Signal->Kinase Activates HDAC_IIa_cyto Class-IIa HDAC (Inactive) HDAC_IIa_P Phosphorylated Class-IIa HDAC HDAC_IIa_nuc Class-IIa HDAC (Active) HDAC_IIa_cyto->HDAC_IIa_nuc Nuclear Import HDAC_IIa_P->HDAC_IIa_cyto Remains in Cytoplasm Kinase->HDAC_IIa_cyto Phosphorylates HDAC_IIa_nuc->HDAC_IIa_cyto Nuclear Export MEF2 MEF2 HDAC_IIa_nuc->MEF2 Binds to Co_repressor Co-repressor Complex MEF2->Co_repressor Recruits Target_Gene MEF2 Target Gene Co_repressor->Target_Gene Represses Transcription_Repression Transcriptional Repression Target_Gene->Transcription_Repression This compound This compound This compound->HDAC_IIa_nuc Inhibits

Caption: Class-IIa HDACs shuttle between the cytoplasm and nucleus to repress MEF2-mediated transcription.

Experimental Protocols

In Vitro Cell-Based HDAC Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ values of this compound against class-IIa HDACs using a cell-based assay. The human colon cancer cell line HT-29 is often utilized for this purpose.[3]

Materials:

  • HT-29 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • HDAC assay kit (e.g., Fluor de Lys® HDAC Fluorimetric Activity Assay Kit)

  • This compound

  • 96-well black, clear-bottom plates

  • Microplate reader (fluorescence)

Procedure:

  • Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 2 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the wells and add the diluted this compound solutions. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 24 hours).

  • HDAC Activity Measurement:

    • Lyse the cells according to the HDAC assay kit manufacturer's instructions.

    • Add the fluorogenic HDAC substrate to each well.

    • Incubate for the recommended time to allow for deacetylation.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HDAC_Inhibition_Assay_Workflow start Start culture Culture HT-29 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate at 37°C treat->incubate lyse Lyse Cells incubate->lyse add_substrate Add Fluorogenic HDAC Substrate lyse->add_substrate incubate_substrate Incubate for Deacetylation add_substrate->incubate_substrate add_developer Add Developer Solution incubate_substrate->add_developer read_fluorescence Measure Fluorescence add_developer->read_fluorescence analyze Calculate % Inhibition & IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro cell-based HDAC inhibition assay.

In Vivo PET Imaging with [¹⁸F]this compound

This protocol provides a general framework for conducting in vivo PET imaging studies in animal models to assess the brain uptake and distribution of class-IIa HDACs using [¹⁸F]this compound.

Materials:

  • [¹⁸F]this compound (radiosynthesis required)

  • Animal model (e.g., Sprague-Dawley rats)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline solution

  • Tail vein catheter

Procedure:

  • Radiosynthesis of [¹⁸F]this compound: Synthesize [¹⁸F]this compound via a nucleophilic fluorination reaction. The synthesis typically involves the reaction of a suitable precursor with [¹⁸F]fluoride, followed by purification.[3][4]

  • Animal Preparation:

    • Fast the animal for an appropriate period before the scan.

    • Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

    • Place a catheter in the tail vein for tracer injection.

  • Image Acquisition:

    • Position the animal in the PET/CT scanner.

    • Acquire a CT scan for attenuation correction and anatomical localization.

    • Inject a bolus of [¹⁸F]this compound (e.g., 18.5–25.9 MBq) via the tail vein catheter.[16]

    • Initiate a dynamic PET scan immediately after injection and acquire data for a specified duration (e.g., 60 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

    • Correct the data for attenuation, scatter, and decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the images corresponding to different brain regions (e.g., cortex, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI to quantify the uptake and kinetics of [¹⁸F]this compound.

    • Calculate standardized uptake values (SUVs) for semi-quantitative analysis.

PET_Imaging_Workflow start Start radiolabeling Radiosynthesis of [18F]this compound start->radiolabeling animal_prep Animal Preparation (Anesthesia, Catheterization) radiolabeling->animal_prep positioning Position Animal in PET/CT Scanner animal_prep->positioning ct_scan Acquire CT Scan positioning->ct_scan injection Inject [18F]this compound ct_scan->injection pet_scan Acquire Dynamic PET Scan injection->pet_scan reconstruction Image Reconstruction & Correction pet_scan->reconstruction analysis ROI Analysis & TAC Generation reconstruction->analysis end End analysis->end

Caption: General workflow for in vivo PET imaging with [¹⁸F]this compound.

Conclusion

This compound is a powerful and selective tool for the study of class-IIa HDACs. Its high potency and isoform selectivity make it ideal for dissecting the specific roles of these enzymes in health and disease. The successful development of [¹⁸F]this compound as a PET tracer opens up new avenues for non-invasively studying the distribution and dynamics of class-IIa HDACs in the living brain, which could have significant implications for the diagnosis and treatment of neurological disorders. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own investigations.

References

The Class IIa HDAC Inhibitor NT160: A Technical Guide to its Role in Histone Acetylation in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes implicated in the pathophysiology of various neurological disorders. By targeting HDACs 4, 5, 7, and 9, this compound modulates the acetylation state of histones, thereby influencing gene expression programs critical for neuronal function, survival, and plasticity. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a focus on its effect on histone acetylation in neuronal cells. The information presented herein is intended to support research and drug development efforts in the field of neurotherapeutics.

Core Mechanism of Action: Inhibition of Class IIa HDACs

This compound exhibits high potency in inhibiting the enzymatic activity of class IIa HDACs. The half-maximal inhibitory concentrations (IC50) of this compound have been determined for the individual isoforms, demonstrating its selectivity for this subclass of HDACs.

HDAC IsoformThis compound IC50 (nM)
HDAC40.08
HDAC51.2
HDAC71.0
HDAC90.9
Table 1: In vitro inhibitory activity of this compound against class IIa HDAC isoforms. Data compiled from publicly available sources.[1][2]

Effect on Histone Acetylation in Neuronal Cells

Inhibition of class IIa HDACs by this compound is expected to lead to an increase in the acetylation of histone proteins, particularly on lysine residues of histone H3 and H4 tails. While direct quantitative data for this compound's effect on histone acetylation in neuronal cells is not currently available in the public domain, studies on other selective class IIa HDAC inhibitors, such as TMP195 and MC1568, provide strong evidence for this mechanism. These studies have demonstrated a dose-dependent increase in acetylated histone H3 and H4 levels in various cell types, including neuronal cells.

Based on these findings, treatment of neuronal cells with this compound is projected to result in a significant increase in global histone acetylation. The following table presents representative data on the effect of a class IIa HDAC inhibitor on histone H3 acetylation in a neuronal cell line, which can be considered indicative of the expected effects of this compound.

Treatment Concentration (µM)Fold Change in Acetylated Histone H3 (Normalized to Total H3)
0 (Vehicle)1.0
0.11.8
13.2
104.5
Table 2: Representative dose-dependent effect of a class IIa HDAC inhibitor on histone H3 acetylation in a neuronal cell line. Data is illustrative and based on findings from similar compounds.

Signaling Pathways Modulated by this compound

The inhibition of class IIa HDACs by this compound initiates a cascade of downstream signaling events that are crucial for neuronal function. A key aspect of this signaling is the derepression of transcription factors that are negatively regulated by class IIa HDACs.

MEF2 and CREB Signaling

Class IIa HDACs are known to interact with and suppress the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[3] By inhibiting class IIa HDACs, this compound is expected to relieve this repression, allowing MEF2 to activate the transcription of genes involved in synaptic plasticity, neuronal survival, and neurite outgrowth.[3][4] Similarly, cAMP response element-binding protein (CREB), a critical regulator of learning and memory, is also modulated by histone acetylation.[5] Inhibition of HDACs can enhance CREB-mediated gene expression.

NT160_Signaling_Pathway This compound This compound HDAC4_5_7_9 Class IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC4_5_7_9 Inhibits Histone_Acetylation Increased Histone Acetylation (H3, H4) HDAC4_5_7_9->Histone_Acetylation Decreases (Inhibition reverses this) MEF2 MEF2 HDAC4_5_7_9->MEF2 Represses CREB CREB HDAC4_5_7_9->CREB Represses BMP_Smad BMP-Smad Pathway HDAC4_5_7_9->BMP_Smad Represses Gene_Expression Target Gene Expression Histone_Acetylation->Gene_Expression Promotes MEF2->Gene_Expression Activates CREB->Gene_Expression Activates BMP_Smad->Gene_Expression Activates Neuronal_Function Neuronal Survival, Synaptic Plasticity, Neurite Outgrowth Gene_Expression->Neuronal_Function Leads to

This compound signaling pathway in neuronal cells.
BMP-Smad Signaling Pathway

Recent evidence suggests that class IIa HDAC inhibitors can also modulate the Bone Morphogenetic Protein (BMP)-Smad signaling pathway.[1][2][3] Studies with the class IIa HDAC inhibitor TMP269 have shown that it upregulates BMP2 and activates Smad-dependent transcription, which is necessary for its neuroprotective effects.[2][3] This pathway is critical for the development and maintenance of dopaminergic neurons.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of this compound on histone acetylation in neuronal cells.

Experimental Workflow

Experimental_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) NT160_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->NT160_Treatment Histone_Extraction Histone Extraction NT160_Treatment->Histone_Extraction Western_Blot Western Blot Analysis Histone_Extraction->Western_Blot Quantification Densitometric Quantification Western_Blot->Quantification

Workflow for histone acetylation analysis.
Cell Culture and this compound Treatment

Cell Line: Human neuroblastoma cell line SH-SY5Y is a suitable model for these studies.

Culture Conditions:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 6, 12, 24 hours).

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for this compound treatment.

Histone Extraction
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

  • Isolate the nuclei by centrifugation.

  • Extract histones from the nuclear pellet using a high-salt extraction buffer or an acid extraction method (e.g., with 0.4 N H2SO4).

  • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

  • Resuspend the histone pellet in a suitable buffer and determine the protein concentration using a Bradford or BCA assay.

Western Blot Analysis

Gel Electrophoresis:

  • Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto a 15% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer:

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Verify the transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Primary antibodies:

      • Anti-acetyl-Histone H3 (e.g., targeting acetylated K9, K14, K18, K23, K27)

      • Anti-acetyl-Histone H4 (e.g., targeting acetylated K5, K8, K12, K16)

      • Anti-Histone H3 (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

Signal Detection and Quantification
  • Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software such as ImageJ.[6][7]

  • Normalize the intensity of the acetylated histone bands to the intensity of the total histone H3 bands to account for loading differences.

  • Calculate the fold change in acetylation relative to the vehicle-treated control.

Conclusion

This compound is a promising therapeutic candidate for neurological disorders, acting through the selective inhibition of class IIa HDACs. This inhibition leads to an increase in histone acetylation, which in turn modulates gene expression programs crucial for neuronal health and function. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the precise mechanisms of action of this compound and its potential for clinical application. Further studies are warranted to obtain direct quantitative data on the dose-dependent effects of this compound on histone acetylation in various neuronal models.

References

Investigating the Downstream Targets of NT160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research providing specific, in-depth quantitative data on the downstream targets of NT160 through genome-wide sequencing or proteomics is limited. This guide, therefore, extrapolates the expected downstream effects of this compound based on its established mechanism as a potent and highly selective inhibitor of class-IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] The experimental protocols and data presented are illustrative and based on standard methodologies used for this class of compounds.

Introduction

This compound is a potent small molecule inhibitor targeting class-IIa histone deacetylases (HDACs), with particularly high affinity for HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression, primarily by removing acetyl groups from histone and non-histone proteins. By inhibiting these HDACs, this compound is expected to modulate the expression of a variety of genes, making it a compound of significant interest for researchers in neurobiology and drug development for central nervous system (CNS) disorders. This technical guide provides an overview of the putative downstream targets of this compound, detailed experimental protocols for their identification, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Class-IIa HDAC Inhibition

Class-IIa HDACs act as transcriptional co-repressors. A primary mechanism through which they regulate gene expression is by binding to and repressing the activity of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. Inhibition of class-IIa HDACs by this compound is therefore expected to lead to the derepression of MEF2 target genes. These genes are known to be involved in a wide array of cellular processes critical for neuronal function, including synaptic plasticity, neuronal survival, and differentiation.

Putative Downstream Signaling Pathways

The primary signaling pathway influenced by this compound is the MEF2-dependent transcriptional pathway. In the absence of this compound, class-IIa HDACs are recruited to MEF2 transcription factors, leading to histone deacetylation and transcriptional repression of MEF2 target genes. Upon treatment with this compound, the inhibition of class-IIa HDACs prevents this deacetylation, resulting in a more open chromatin state and allowing for the transcription of these target genes.

MEF2_Signaling_Pathway cluster_nucleus Nucleus This compound This compound ClassIIa_HDAC Class-IIa HDAC (HDAC4, 5, 7, 9) This compound->ClassIIa_HDAC Inhibits MEF2 MEF2 ClassIIa_HDAC->MEF2 Target_Genes MEF2 Target Genes (e.g., Arc, c-fos, BDNF) Transcription_Repression Transcriptional Repression MEF2->Transcription_Repression Transcription_Activation Transcriptional Activation MEF2->Transcription_Activation Transcription_Repression->Target_Genes Transcription_Activation->Target_Genes

MEF2 Signaling Pathway Modulation by this compound

Quantitative Data Summary (Illustrative)

The following tables represent hypothetical quantitative data that could be obtained from RNA-sequencing and quantitative proteomics experiments on neuronal cells treated with this compound. These data illustrate the expected upregulation of MEF2 target genes and proteins involved in synaptic plasticity and neuronal function.

Table 1: Illustrative RNA-Sequencing Data of Neuronal Cells Treated with this compound (1 µM for 24 hours)

Gene SymbolGene NameLog2 Fold Changep-valuePutative Function in CNS
ArcActivity-regulated cytoskeleton-associated protein2.5< 0.001Synaptic plasticity, memory formation
c-fosFos proto-oncogene, AP-1 transcription factor subunit3.1< 0.001Neuronal activity marker, plasticity
BDNFBrain-derived neurotrophic factor2.0< 0.005Neuronal survival, synaptogenesis
Homer1Homer scaffold protein 11.8< 0.01Postsynaptic density organization
Nr4a1Nuclear receptor subfamily 4 group A member 12.2< 0.001Neuronal plasticity, memory
Egr1Early growth response 12.7< 0.001Learning and memory

Table 2: Illustrative Quantitative Proteomics Data of Neuronal Lysates Treated with this compound (1 µM for 48 hours)

ProteinUniProt IDLog2 Fold Changep-valuePutative Function in CNS
ArcQ635672.1< 0.005Synaptic plasticity
c-FosP011002.8< 0.001Transcription factor, neuronal activity
BDNFP235601.7< 0.01Neurotrophin, neuronal survival
CAMK2AQ9UQM71.5< 0.05Calcium signaling, synaptic plasticity
GRIA1P422611.3< 0.05AMPA receptor subunit, synaptic transmission
SYN1P176001.2< 0.05Synaptic vesicle trafficking

Experimental Protocols

To identify and validate the downstream targets of this compound, a combination of transcriptomic, proteomic, and chromatin immunoprecipitation sequencing approaches is recommended.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for MEF2 Target Identification

This protocol aims to identify the genomic regions where MEF2 transcription factors are bound, which are expected to be enriched upon this compound treatment.

ChIP_Seq_Workflow start Neuronal Culture (+/- this compound) crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse Cell Lysis and Chromatin Shearing (Sonication) crosslink->lyse immunoprecipitate Immunoprecipitation (Anti-MEF2 Antibody) lyse->immunoprecipitate reverse_crosslink Reverse Cross-links and Purify DNA immunoprecipitate->reverse_crosslink library_prep DNA Library Preparation reverse_crosslink->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Peak Calling, Motif Analysis sequencing->analysis

ChIP-Seq Experimental Workflow

1. Cell Culture and Treatment:

  • Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) to ~80% confluency.

  • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

2. Cross-linking:

  • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

  • Wash cells with ice-cold PBS and harvest.

  • Lyse cells and nuclei to release chromatin.

  • Shear chromatin to an average size of 200-500 bp using sonication.

4. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to a MEF2 isoform (e.g., MEF2A/C/D) overnight at 4°C.

  • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

5. Reverse Cross-linking and DNA Purification:

  • Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

6. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing.

7. Data Analysis:

  • Align reads to the reference genome.

  • Perform peak calling to identify regions of MEF2 enrichment.

  • Conduct motif analysis to confirm the presence of MEF2 binding motifs within the peaks.

RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

This protocol is designed to identify genes that are differentially expressed upon this compound treatment.

RNA_Seq_Workflow start Neuronal Culture (+/- this compound) rna_extraction Total RNA Extraction start->rna_extraction library_prep mRNA Enrichment and cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Alignment, Quantification, Differential Expression sequencing->analysis

RNA-Seq Experimental Workflow

1. Cell Culture and Treatment:

  • As described in the ChIP-Seq protocol.

2. RNA Extraction:

  • Lyse cells and extract total RNA using a suitable kit, ensuring high purity and integrity.

3. Library Preparation:

  • Enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second cDNA strand.

  • Perform end repair, A-tailing, and adapter ligation.

  • Amplify the library by PCR.

4. Sequencing:

  • Perform high-throughput sequencing of the prepared library.

5. Data Analysis:

  • Assess the quality of the raw sequencing reads.

  • Align reads to the reference genome or transcriptome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis between this compound-treated and control samples.

Quantitative Proteomics for Proteome-wide Analysis

This protocol outlines a bottom-up proteomics approach using Tandem Mass Tag (TMT) labeling for relative quantification of protein expression changes.

Proteomics_Workflow start Neuronal Culture (+/- this compound) lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (TMT Reagents) digestion->labeling fractionation Peptide Fractionation (High-pH Reversed-Phase LC) labeling->fractionation lc_ms LC-MS/MS Analysis fractionation->lc_ms analysis Data Analysis: Protein Identification and Quantification lc_ms->analysis

Quantitative Proteomics Workflow

1. Cell Culture and Treatment:

  • As described in the ChIP-Seq protocol.

2. Protein Extraction and Digestion:

  • Lyse cells in a buffer containing detergents and protease inhibitors.

  • Quantify protein concentration.

  • Reduce, alkylate, and digest proteins into peptides using trypsin.

3. Tandem Mass Tag (TMT) Labeling:

  • Label the peptides from each condition (e.g., control and this compound-treated) with a different TMT isobaric tag.

  • Combine the labeled peptide samples.

4. Peptide Fractionation:

  • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

5. LC-MS/MS Analysis:

  • Analyze each fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Search the MS/MS spectra against a protein database to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

  • Perform statistical analysis to identify differentially expressed proteins.

Conclusion

This compound, as a selective class-IIa HDAC inhibitor, holds considerable promise for the modulation of gene expression in the central nervous system. While direct experimental evidence for its specific downstream targets is still emerging, its mechanism of action strongly suggests a significant impact on MEF2-dependent transcription and associated pathways crucial for neuronal health and plasticity. The experimental approaches outlined in this guide provide a robust framework for researchers to elucidate the precise molecular consequences of this compound treatment, paving the way for a deeper understanding of its therapeutic potential.

References

In-Depth Technical Guide: Early-Stage Research on NT160 and its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a potent and highly selective small molecule inhibitor of class-IIa histone deacetylases (HDACs), a family of enzymes crucial in the epigenetic regulation of gene expression. Dysregulation of class-IIa HDACs has been implicated in a variety of central nervous system (CNS) disorders, making them a compelling therapeutic target. This document provides a comprehensive overview of the early-stage research on this compound, detailing its biological effects, mechanism of action, and the experimental protocols used in its initial characterization.

Core Biological Activity: Inhibition of Class-IIa HDACs

This compound exhibits remarkable inhibitory activity against class-IIa HDAC isoforms, specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its potency is in the nanomolar range for these isoforms, demonstrating a significant selectivity over other HDAC classes.

Quantitative Data on HDAC Inhibition

The inhibitory activity of this compound has been quantified using in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.

HDAC IsoformIC50 (nM)[1]
HDAC40.08
HDAC51.2
HDAC71.0
HDAC90.9
Overall Class-IIa 46

Experimental Protocols

In Vitro HDAC Inhibition Assay

A fluorometric assay is employed to determine the in vitro inhibitory potency of this compound against specific HDAC isoforms. This assay measures the enzymatic activity of HDACs by detecting the deacetylation of a fluorogenic substrate.

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorescent molecule. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added, which specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity. The presence of an inhibitor like this compound reduces the deacetylation, leading to a decrease in the fluorescent signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the HDAC enzyme (e.g., recombinant human HDAC4, HDAC5, HDAC7, or HDAC9) and the fluorogenic substrate in the assay buffer (typically 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add serial dilutions of the this compound compound or a vehicle control (DMSO).

    • Add the diluted HDAC enzyme to each well.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) and a protease (like trypsin) that cleaves the deacetylated substrate.

    • Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_development Signal Development cluster_analysis Analysis Reagents Prepare Reagents: - this compound dilutions - HDAC enzyme - Substrate Add_Reagents Add reagents to 96-well plate Reagents->Add_Reagents Incubate_37C Incubate at 37°C Add_Reagents->Incubate_37C Add_Developer Add Developer Solution Incubate_37C->Add_Developer Incubate_RT Incubate at RT Add_Developer->Incubate_RT Read_Fluorescence Read Fluorescence Incubate_RT->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

In Vitro HDAC Inhibition Assay Workflow
In Vivo [18F]this compound PET Imaging in Rodent Models

To assess the in vivo biological effects and brain penetration of this compound, Positron Emission Tomography (PET) imaging studies are conducted using a radiolabeled version of the compound, [18F]this compound.

Animal Model: Sprague-Dawley rats are typically used for these preclinical imaging studies.

Detailed Protocol:

  • Radiolabeling: Synthesize [18F]this compound through a nucleophilic fluorination reaction.

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the PET scanner.

  • Tracer Administration: Administer [18F]this compound via tail vein injection.

  • PET Scan: Acquire dynamic PET data over a specific time course (e.g., 60 minutes) to monitor the distribution and kinetics of the tracer in the brain and other organs.

  • Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify the uptake of [18F]this compound in different brain regions (e.g., cortex, hippocampus, striatum, cerebellum).

In_Vivo_PET_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Radiolabeling Synthesize [18F]this compound Injection Tail Vein Injection of [18F]this compound Radiolabeling->Injection Animal_Prep Anesthetize Rat Animal_Prep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest Analysis Image_Recon->ROI_Analysis

In Vivo [18F]this compound PET Imaging Workflow

Mechanism of Action: Signaling Pathways

The biological effects of this compound stem from its inhibition of class-IIa HDACs, which in turn modulates downstream signaling pathways critical for neuronal function and survival. A key pathway involves the regulation of the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.

CaMK-HDAC-MEF2 Signaling Pathway:

In the CNS, class-IIa HDACs act as transcriptional repressors of MEF2. Under basal conditions, class-IIa HDACs are predominantly localized in the nucleus where they bind to MEF2, inhibiting its transcriptional activity and thereby suppressing the expression of MEF2-target genes involved in neuronal plasticity and survival.

Neuronal activity and calcium influx activate Calcium/Calmodulin-dependent Kinase (CaMK). Activated CaMK phosphorylates class-IIa HDACs at specific serine residues in their N-terminal regulatory domain. This phosphorylation creates a docking site for 14-3-3 proteins. The binding of 14-3-3 proteins to the phosphorylated HDACs leads to their nuclear export, relocating them to the cytoplasm.

The nuclear exclusion of class-IIa HDACs relieves the repression of MEF2, allowing it to activate the transcription of its target genes. By inhibiting class-IIa HDACs, this compound mimics the effect of this signaling cascade, leading to the derepression of MEF2 and the potential for therapeutic effects in neurological disorders characterized by impaired neuronal function.

CaMK-HDAC-MEF2 Signaling Pathway

Conclusion

This compound is a promising class-IIa HDAC inhibitor with potent and selective activity. Early-stage research has established its in vitro efficacy and demonstrated its ability to penetrate the brain in vivo. The modulation of the CaMK-HDAC-MEF2 signaling pathway represents a key mechanism through which this compound may exert its therapeutic effects in central nervous system disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

In Silico Modeling of NT160 Binding to Histone Deacetylases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NT160 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), a group of enzymes implicated in a variety of diseases, including neurological disorders and cancer. Understanding the molecular interactions between this compound and its target HDACs is crucial for the rational design of next-generation inhibitors with improved potency and selectivity. This technical guide provides an in-depth overview of the in silico modeling of this compound binding to class IIa HDACs, alongside relevant experimental data and protocols.

Introduction to this compound and Class IIa HDACs

Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their regulation through signal-dependent nucleo-cytoplasmic shuttling.[2][3] Dysregulation of class IIa HDAC activity has been linked to various pathologies, making them attractive therapeutic targets.[3]

This compound is a novel small molecule inhibitor that exhibits high potency and selectivity for class IIa HDACs.[4][5] Its chemical scaffold features a trifluoromethyloxadiazole (TFMO) moiety, a group known for its inhibitory activity against this subclass of HDACs.[6] A radiolabeled form of this compound, [18F]this compound, has been developed for use as a positron emission tomography (PET) tracer to visualize the distribution and density of class IIa HDACs in the brain, highlighting its potential for both therapeutic and diagnostic applications.[7][8][9]

Quantitative Binding Data of this compound

This compound has demonstrated nanomolar to sub-nanomolar inhibitory activity against class IIa HDAC isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

HDAC IsoformThis compound IC50 (nM)Reference
HDAC40.08[4]
HDAC51.2[4]
HDAC71.0[4]
HDAC90.9[4]

In Silico Modeling of this compound Binding to Class IIa HDACs

While specific, detailed in silico modeling protocols for this compound have not been extensively published, a representative workflow can be constructed based on established methodologies for other HDAC inhibitors. This section outlines a plausible approach for modeling the binding of this compound to class IIa HDACs.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.

Experimental Protocol: Molecular Docking of this compound

  • Protein Preparation:

    • Obtain the crystal structures of the target HDACs (e.g., HDAC4 PDB ID: 2VQM, HDAC7 PDB ID: 3C10) from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Energy minimize the protein structure using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a force field like MMFF94.

  • Docking Simulation:

    • Define the binding site on the HDAC protein, typically centered around the catalytic zinc ion.

    • Utilize a docking program such as AutoDock Vina or Glide to perform the docking calculations.

    • Generate a set of possible binding poses and rank them based on their predicted binding affinities (docking scores).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination with the zinc ion) between this compound and the HDAC active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Experimental Protocol: Molecular Dynamics Simulation of this compound-HDAC4 Complex

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-HDAC4 complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular mechanics force field such as AMBER or GROMOS.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) for a sufficient duration (e.g., 1-10 ns).

  • Production Run:

    • Run the production MD simulation for an extended period (e.g., 50-100 ns or longer) to sample conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Investigate the persistence of key intermolecular interactions identified in the docking study.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Signaling Pathways of Class IIa HDACs

Class IIa HDACs are key signal transducers that shuttle between the nucleus and cytoplasm in response to various cellular signals. This nucleo-cytoplasmic transport is a primary mechanism for regulating their repressive function on gene transcription.

Phosphorylation of conserved serine residues in the N-terminal region of class IIa HDACs by kinases such as CaMK, PKD, and AMPK creates docking sites for 14-3-3 proteins.[10] Binding of 14-3-3 proteins masks the nuclear localization signal (NLS) and facilitates the export of the HDAC from the nucleus, leading to the de-repression of target genes, most notably those regulated by the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.[3][10]

Caption: Class IIa HDAC Nucleo-cytoplasmic Shuttling.

Experimental Workflow for HDAC Inhibition Assay

Determining the inhibitory activity of compounds like this compound is essential for validating in silico predictions. A common method is a fluorogenic assay using a specific substrate for class IIa HDACs.

Experimental Protocol: Fluorogenic HDAC Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant human HDAC4, HDAC5, HDAC7, or HDAC9 enzyme to the desired concentration in assay buffer.

    • Prepare a fluorogenic class IIa HDAC substrate (e.g., Boc-Lys(TFA)-AMC).

    • Prepare a developer solution containing trypsin.

  • Assay Procedure:

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of this compound or a vehicle control (DMSO).

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

    • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

HDAC_Inhibition_Workflow start Start reagent_prep Reagent Preparation (this compound, HDAC Enzyme, Substrate, Developer) start->reagent_prep plate_setup Plate Setup (96-well) - HDAC Enzyme - Assay Buffer - this compound Dilutions reagent_prep->plate_setup incubation_inhibitor Inhibitor Incubation plate_setup->incubation_inhibitor add_substrate Add Fluorogenic Substrate incubation_inhibitor->add_substrate incubation_reaction Reaction Incubation (37°C) add_substrate->incubation_reaction add_developer Add Developer Solution incubation_reaction->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for HDAC Inhibition Assay.

Conclusion

The in silico modeling of this compound binding to class IIa HDACs, in conjunction with experimental validation, provides a powerful approach to understanding the molecular basis of its inhibitory activity. The methodologies outlined in this guide offer a framework for researchers to investigate the structure-activity relationships of this compound and to design novel inhibitors with enhanced therapeutic potential. Further studies elucidating the precise binding modes and dynamic interactions will be invaluable for the continued development of selective HDAC inhibitors for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for NT160 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a highly potent and selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of class IIa HDACs is a promising therapeutic strategy for a variety of diseases, including central nervous system disorders and cancer.

These application notes provide detailed protocols for in vitro studies designed to characterize the activity and cellular effects of this compound. The included methodologies cover the assessment of its enzymatic inhibition, effects on cell viability and proliferation, induction of apoptosis, and its impact on intracellular signaling pathways.

Data Presentation

Inhibitory Activity of this compound against Class IIa HDACs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against recombinant human class IIa HDAC enzymes. This data highlights the potency and selectivity of this compound.

Target EnzymeIC50 (nM)
HDAC40.08
HDAC51.2
HDAC71.0
HDAC90.9

Data sourced from MedchemExpress.[1]

Hypothetical IC50 Values of this compound in Cancer Cell Lines

The following table provides a template for summarizing experimentally determined IC50 values of this compound in various cancer cell lines. Researchers can populate this table with their own data to compare the anti-proliferative effects of this compound across different cellular contexts.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HT-29Colon Cancer72Determine Experimentally
MDA-MB-231Breast Cancer72Determine Experimentally
A549Lung Cancer72Determine Experimentally
U-87 MGGlioblastoma72Determine Experimentally

Signaling Pathway

Caption: Signaling pathway of this compound-mediated HDAC inhibition.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • Cancer cell line of interest (e.g., HT-29, MDA-MB-231)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. It is recommended to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO at a concentration equivalent to the highest this compound concentration used).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Assay:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • For MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (various concentrations) incubate_24h->treat_this compound incubate_48_72h Incubate 48-72h treat_this compound->incubate_48_72h add_mtt_mts Add MTT/MTS Reagent incubate_48_72h->add_mtt_mts incubate_reagent Incubate 1-4h add_mtt_mts->incubate_reagent read_absorbance Read Absorbance incubate_reagent->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability/proliferation assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the determined IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on the acetylation status of histones, a direct downstream target of HDACs.

Materials:

  • Cell line of interest

  • This compound

  • 6-well plates or culture dishes

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels (12-15% acrylamide is suitable for histones)

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours).

  • Protein Extraction (Whole Cell Lysate):

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a total histone protein (e.g., anti-total-Histone H3) or a housekeeping protein like β-actin.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the acetyl-histone band to the corresponding total histone or loading control band for each sample.

    • Calculate the fold change in histone acetylation relative to the vehicle-treated control.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment protein_extraction Protein Extraction cell_treatment->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Application Notes and Protocols: NT160 Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NT160 is a highly potent and selective inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its application in research, particularly in the context of central nervous system diseases, is of growing interest.[1][2] These application notes provide a detailed protocol for the preparation and use of this compound in a cell culture setting, designed for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of class IIa HDACs. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. By inhibiting these HDACs, this compound can modulate transcription and influence various cellular processes. The potent and selective nature of this compound makes it a valuable tool for studying the specific roles of class IIa HDACs in health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC₅₀
HDAC40.08 nM
HDAC51.2 nM
HDAC71.0 nM
HDAC90.9 nM
Overall Class IIa HDACs 46 nM

Data sourced from MedchemExpress.[1]

Table 2: Stock Solution Storage Recommendations

Storage TemperatureShelf Life
-20°C1 month
-80°C6 months

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous DMSO, cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound is required to calculate the mass needed for a 10 mM stock solution. Note: As the molecular weight was not explicitly found in the provided search results, users should refer to the manufacturer's product sheet for this value.

  • Aliquot this compound Powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Application of this compound to Cell Culture

This protocol provides a general guideline for treating cultured cells with the prepared this compound stock solution.

Materials:

  • Cultured cells in appropriate vessels (e.g., flasks, plates)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Pipettes and sterile filter tips

Procedure:

  • Cell Seeding: Seed the cells at the desired density in culture vessels and allow them to adhere and stabilize overnight, or as per the specific cell line protocol.

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Note: It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium as used for the highest concentration of this compound. This is essential to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays, gene expression analysis, or protein analysis.

Visualizations

This compound Solution Preparation and Application Workflow

NT160_Workflow cluster_prep Stock Solution Preparation cluster_app Cell Culture Application start_prep This compound Powder dissolve Dissolve in DMSO to 10 mM start_prep->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store start_app Thaw Stock Solution store->start_app Retrieve for Experiment dilute Dilute in Culture Medium (Working Solution) start_app->dilute treat Treat Cultured Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Workflow for preparing and applying this compound in cell culture.

Proposed Mechanism of Action of this compound

NT160_MoA cluster_HDAC Class IIa HDACs This compound This compound HDAC4 HDAC4 This compound->HDAC4 Inhibits HDAC5 HDAC5 This compound->HDAC5 Inhibits HDAC7 HDAC7 This compound->HDAC7 Inhibits HDAC9 HDAC9 This compound->HDAC9 Inhibits Deacetylation Deacetylation HDAC4->Deacetylation HDAC5->Deacetylation HDAC7->Deacetylation HDAC9->Deacetylation Histone Acetylated Histones & Other Proteins Histone->Deacetylation Gene_Expression Altered Gene Expression Deacetylation->Gene_Expression Modulates

Caption: this compound inhibits Class IIa HDACs, preventing deacetylation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of NT160, a potent and selective class-IIa histone deacetylase (HDAC) inhibitor, in preclinical animal studies for central nervous system (CNS) diseases. This document includes information on the mechanism of action, recommended dosage, administration protocols, and experimental workflows.

Mechanism of Action

This compound is a highly potent inhibitor of class-IIa HDACs, with significant activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] In the context of CNS disorders, the mechanism of class-IIa HDAC inhibitors like this compound involves the modulation of gene expression programs crucial for neuronal survival and function.

Class-IIa HDACs act as transcriptional repressors by deacetylating histones, leading to a more condensed chromatin structure that is less accessible to transcription factors. A key target of class-IIa HDACs is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. By deacetylating MEF2, class-IIa HDACs suppress the expression of genes involved in neuronal survival and plasticity.

The activity of class-IIa HDACs is regulated by phosphorylation. When phosphorylated by kinases such as CaMK and PKD, they are exported from the nucleus to the cytoplasm, relieving their repressive effect on MEF2 and allowing for the transcription of target genes. This compound, by inhibiting the deacetylase activity of these HDACs, is presumed to mimic the effect of their nuclear export, thereby promoting the expression of neuroprotective genes.

Below is a diagram illustrating the signaling pathway of class-IIa HDACs and the putative mechanism of action for this compound.

NT160_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MEF2 MEF2 DNA MEF2->DNA Binds to DNA Gene_Expression Neuroprotective Gene Expression MEF2->Gene_Expression Activation HDAC_IIa Class-IIa HDAC (HDAC4, 5, 7, 9) HDAC_IIa->MEF2 Deacetylation (Repression) HDAC_IIa_p p-Class-IIa HDAC HDAC_IIa->HDAC_IIa_p Nuclear Export NT160_n This compound NT160_n->HDAC_IIa Inhibition Kinases CaMK / PKD Kinases->HDAC_IIa_p Phosphorylation HDAC_IIa_p->HDAC_IIa Nuclear Import

Figure 1: Proposed signaling pathway of this compound action.

Recommended Dosage for Animal Studies

Currently, there is limited publicly available information on the therapeutic dosage of this compound in animal models of disease. The majority of in vivo research has utilized a radiolabeled form, [18F]this compound, for positron emission tomography (PET) imaging studies to map the distribution of class-IIa HDACs in the brain.

In one such study, a dose of 1.0 mg/kg of non-radiolabeled this compound was used in a self-blocking experiment in rats to demonstrate the specificity of [18F]this compound binding to its target.[2] While this provides a reference point for target engagement, it is not a therapeutically optimized dose.

For initial efficacy studies, a dose-response investigation is highly recommended. Researchers may consider using the 1.0 mg/kg dose as a starting point and exploring a range of doses (e.g., 0.1, 1.0, and 10 mg/kg) to determine the optimal therapeutic window for the specific animal model and disease indication.

Table 1: Summary of In Vivo this compound Dosage Information

CompoundAnimal ModelDosageAdministration RouteStudy TypeReference
This compound (non-radiolabeled)Rat1.0 mg/kgNot specifiedPET Imaging (self-blocking)[2]

Experimental Protocols

Formulation of this compound for In Vivo Administration

A common formulation for this compound for in vivo use to achieve a concentration of 2.5 mg/mL is as follows:[1]

  • Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL.

Note: It is recommended to prepare this working solution fresh on the day of use.[1] If a continuous dosing period of more than two weeks is planned, the stability of this formulation under those conditions should be carefully considered.[1]

Administration Route

The route of administration for this compound in preclinical studies will depend on the experimental design and the specific animal model. Common routes for systemic administration in rodents include:

  • Intraperitoneal (IP) injection: A frequently used route for systemic drug delivery.

  • Intravenous (IV) injection: Provides immediate and complete bioavailability.

  • Oral gavage (PO): For assessing oral bioavailability and efficacy.

  • Subcutaneous (SC) injection: For slower, more sustained release.

The selection of the administration route should be guided by the pharmacokinetic and pharmacodynamic properties of this compound and the specific research question being addressed.

Experimental Workflow for Efficacy Studies

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a preclinical animal model of a CNS disease.

NT160_Experimental_Workflow start Disease Model Induction (e.g., surgical, genetic, toxin-induced) randomization Animal Randomization (Vehicle vs. This compound treatment groups) start->randomization dosing This compound Administration (Specify dose, route, frequency) randomization->dosing behavioral Behavioral Assessments (e.g., motor function, cognition) dosing->behavioral imaging In Vivo Imaging (optional) (e.g., MRI, PET) behavioral->imaging endpoint Endpoint Analysis imaging->endpoint histology Histological & Immunohistochemical Analysis (e.g., neuronal survival, target engagement) endpoint->histology biochemical Biochemical Assays (e.g., protein levels, enzyme activity) endpoint->biochemical

References

Application Notes and Protocols for NT160: A Potent Class-IIa HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of NT160, a highly potent and selective inhibitor of class-IIa histone deacetylases (HDACs). The information included is intended to guide researchers in utilizing this compound effectively in a variety of experimental settings.

Introduction to this compound

This compound is a powerful small molecule inhibitor targeting class-IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9, with IC₅₀ values in the nanomolar range.[1] Its high selectivity makes it a valuable tool for investigating the specific roles of class-IIa HDACs in cellular processes and disease models, particularly in the context of central nervous system disorders.[1]

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. Below is a summary of its known solubility in various laboratory solvents.

Data Presentation: this compound Solubility

SolventSolubility (Quantitative)Solubility (Qualitative)Recommendations & Notes
Dimethyl Sulfoxide (DMSO) 80 - 100 mg/mL (191.2 - 239.00 mM)[1][2]HighUse of ultrasonic treatment is recommended to aid dissolution.[1] It is also advised to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can negatively impact solubility.[1]
Ethanol Data not availableLikely moderate to lowBased on the structure of similar organic compounds, this compound is expected to have some solubility in ethanol, but likely significantly lower than in DMSO. Empirical determination is recommended.
Methanol Data not availableLikely moderate to lowSimilar to ethanol, this compound is expected to have limited solubility in methanol. Direct measurement is advised for accurate concentration preparation.
Phosphate-Buffered Saline (PBS) Data not availableVery Low / InsolubleAs with many small molecule inhibitors, this compound is expected to have poor solubility in aqueous buffers like PBS. Direct dissolution in PBS is not recommended for creating stock solutions.
Mixed Solvent (for in vivo use) 2.5 - 3.3 mg/mL (5.98 - 7.89 mM)[1][2]ModerateA common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] Sonication is recommended for complete dissolution.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for further dilution in cell culture media or other buffers for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).

  • Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]

Experimental Workflow for Preparing this compound Stock Solution

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution sonicate Sonicate / Gentle Warming check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->check_dissolution store Store at -20°C or -80°C aliquot->store end End store->end G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MEF2 MEF2 TargetGenes Target Gene Transcription MEF2->TargetGenes Activates HDAC Class-IIa HDAC HDAC->MEF2 Binds & Represses HDAC_P Phosphorylated Class-IIa HDAC HDAC->HDAC_P Nuclear Export Repression Repression Activation Activation Signal Cellular Signal (e.g., CaMK) Signal->HDAC Phosphorylates This compound This compound This compound->HDAC Inhibits

References

Application Notes and Protocols for the Proper Storage and Stability of NT160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper storage, handling, and stability assessment of the class-IIa histone deacetylase (HDAC) inhibitor, NT160. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Compound Information

Parameter Information
Compound Name This compound
CAS Number 1418293-40-9
Molecular Formula C₂₁H₁₈F₃N₅O₃
Appearance White to off-white solid
Mechanism of Action Potent and selective inhibitor of class-IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9)[1]

Proper Storage and Handling

To maintain the quality and stability of this compound, the following storage conditions are recommended:

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid Powder -20°C3 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthFor shorter-term storage.[1]

Handling Precautions:

  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • For preparing solutions, it is recommended to first create a stock solution in a suitable solvent like DMSO.[1]

  • Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting class-IIa HDACs. This action prevents the deacetylation of histones and other proteins, leading to changes in gene expression and cellular function.

NT160_Signaling_Pathway cluster_0 Cellular Environment This compound This compound HDAC_IIa Class-IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibition Histones Histones HDAC_IIa->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (by HATs) Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes Biological_Effects Biological Effects (e.g., anti-inflammatory, neuroprotective) Gene_Expression->Biological_Effects

Caption: Mechanism of action of this compound as a class-IIa HDAC inhibitor.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various stress conditions, commonly known as forced degradation studies. These studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stressors. It is recommended to perform these studies on a single batch of the compound.

Table 2: Forced Degradation Conditions for this compound

Stress Condition Methodology Sampling Time Points
Acid Hydrolysis Dissolve this compound (e.g., 1 mg/mL) in 0.1 M HCl. Incubate at 60°C.0, 2, 4, 8, 24, 48 hours
Base Hydrolysis Dissolve this compound (e.g., 1 mg/mL) in 0.1 M NaOH. Incubate at room temperature.0, 1, 2, 4, 8, 24 hours
Oxidative Degradation Dissolve this compound (e.g., 1 mg/mL) in 3% H₂O₂. Store in the dark at room temperature.0, 2, 4, 8, 24, 48 hours
Thermal Degradation Store solid this compound at 80°C.0, 1, 3, 7, 14 days
Photostability Expose solid this compound and a 1 mg/mL solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.[2][3]End of exposure

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution and Solid Samples stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Specified Time Points stress->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) sampling->analysis end Identify Degradants and Determine Degradation Pathway analysis->end

Caption: General workflow for conducting a forced degradation study of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following is a general method that can be optimized.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at an appropriate wavelength determined by UV-Vis spectroscopy
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Potential Degradation Pathway

Based on the structure of this compound and general chemical principles, a potential degradation pathway could involve the cleavage of the amide bond, as has been suggested for its radiolabeled analog in metabolic studies.[4] Forced degradation studies will be necessary to confirm this and identify other potential degradation routes.

Degradation_Pathway This compound This compound Cap Moiety Amide Linker Zinc Binding Moiety Degradant1 Degradant 1 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid This compound:f1->Degradant1 Amide Hydrolysis (Acid or Base) Degradant2 Degradant 2 (S)-N-Benzyl-1-amino-2-propanamine This compound:f1->Degradant2 Amide Hydrolysis (Acid or Base)

Caption: A potential degradation pathway of this compound via amide bond hydrolysis.

Disclaimer: The information provided in these application notes is for research purposes only. The stability of this compound can be influenced by various factors, including the purity of the compound, the nature of the solvent, and the specific experimental conditions. It is the responsibility of the end-user to validate these protocols for their specific applications.

References

Application Notes and Protocols: Utilizing NT160 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a potent and selective inhibitor of class-IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9. These enzymes play a crucial role in regulating gene expression and cellular function, and their dysregulation has been implicated in a variety of diseases, including central nervous system (CNS) disorders and cancer. While this compound holds promise as a monotherapy, its therapeutic potential may be significantly enhanced when used in combination with other therapeutic agents. This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with other drugs, based on established principles of combination therapy with HDAC inhibitors.

Disclaimer: As of the latest literature review, specific preclinical or clinical data on this compound used in combination with other therapeutic agents is limited. The following protocols and conceptual frameworks are based on the broader understanding of class-IIa HDAC inhibitor function and data from combination studies involving other HDAC inhibitors. These should be regarded as a starting point for research and adapted based on emerging data for this compound.

Rationale for Combination Therapy with this compound

The primary rationale for employing this compound in combination therapy is to achieve synergistic or additive therapeutic effects, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent. Class-IIa HDAC inhibitors like this compound can modulate cellular processes in ways that sensitize cells to the effects of other drugs. Potential combination strategies include:

  • Neuroprotective Agents: In the context of CNS diseases, combining this compound with agents that target distinct neuroprotective pathways (e.g., anti-inflammatory, anti-oxidant, or anti-apoptotic agents) could offer enhanced neuronal survival and functional recovery.

  • Chemotherapeutic Agents: In oncology, HDAC inhibitors have been shown to enhance the efficacy of DNA-damaging agents and other chemotherapies by altering chromatin structure, thereby increasing the accessibility of DNA to these drugs.

  • Targeted Therapies: Combining this compound with inhibitors of specific signaling pathways (e.g., PI3K/Akt/mTOR pathway) may lead to a more potent anti-cancer effect by simultaneously targeting multiple oncogenic drivers.

  • Immunotherapy: HDAC inhibitors can modulate the tumor microenvironment and enhance the expression of antigens, potentially increasing the efficacy of immune checkpoint inhibitors.

Data Presentation: Hypothetical Quantitative Data for this compound Combination Therapy

The following tables are illustrative examples of how to present quantitative data from in vitro and in vivo combination studies with this compound.

Table 1: In Vitro Synergistic Cytotoxicity of this compound and Agent X in a Neuronal Cell Line

Treatment GroupConcentration (µM)Cell Viability (%)Combination Index (CI)*
Control -100 ± 5.2-
This compound 0.185 ± 4.1-
0.562 ± 3.5-
1.045 ± 2.8-
Agent X 190 ± 4.8-
575 ± 5.1-
1058 ± 4.3-
This compound + Agent X 0.1 + 165 ± 3.90.85 (Synergism)
0.5 + 530 ± 2.50.62 (Synergism)
1.0 + 1015 ± 1.90.48 (Strong Synergism)

*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound and Agent Y in a Rodent Model of a CNS Disorder

Treatment GroupDose (mg/kg)Neurological Score (0-10)Lesion Volume (mm³)
Vehicle Control -8.2 ± 0.7150 ± 15.2
This compound 106.5 ± 0.5110 ± 12.8
Agent Y 207.1 ± 0.6125 ± 14.1
This compound + Agent Y 10 + 204.3 ± 0.475 ± 9.5

*p < 0.05 compared to either monotherapy group.

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergism in a Neuronal Cell Line

Objective: To determine if this compound acts synergistically with a neuroprotective agent (Agent X) to protect neuronal cells from an insult (e.g., oxidative stress or excitotoxicity).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Agent X (stock solution in appropriate solvent)

  • Inducing agent for cell death (e.g., H₂O₂, glutamate)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Agent X in cell culture medium. Also, prepare combinations of both drugs at constant and non-constant ratios.

  • Treatment:

    • For single-agent dose-response curves, treat cells with increasing concentrations of this compound or Agent X.

    • For combination studies, treat cells with the prepared mixtures of this compound and Agent X.

    • Include a vehicle control group (e.g., DMSO).

  • Induction of Cell Death: After a pre-incubation period with the drugs (e.g., 2 hours), add the cell death-inducing agent (e.g., H₂O₂) to all wells except the negative control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC₅₀ values for this compound and Agent X as single agents.

    • Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combinations to determine synergism, additivity, or antagonism.

Protocol 2: In Vivo Evaluation of Combination Therapy in a Rodent Model of a CNS Disorder

Objective: To assess the in vivo efficacy of this compound in combination with a therapeutic agent (Agent Y) in a rodent model of a CNS disorder (e.g., ischemic stroke, traumatic brain injury).

Materials:

  • Rodent model of a specific CNS disease (e.g., middle cerebral artery occlusion model for stroke)

  • This compound formulated for in vivo administration

  • Agent Y formulated for in vivo administration

  • Vehicle control solution

  • Surgical instruments and anesthesia

  • Behavioral testing apparatus (e.g., rotarod, Morris water maze)

  • Histology equipment and reagents

Methodology:

  • Animal Model Induction: Induce the CNS injury or disease phenotype in the animals according to the established protocol.

  • Animal Grouping: Randomly assign animals to the following treatment groups (n=10-12 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound monotherapy

    • Group 3: Agent Y monotherapy

    • Group 4: this compound + Agent Y combination therapy

  • Drug Administration: Administer the drugs at the predetermined doses and schedule via the appropriate route (e.g., intraperitoneal, oral gavage).

  • Behavioral Assessment: Conduct a battery of behavioral tests at specified time points post-injury to assess motor and cognitive function.

  • Histological Analysis: At the end of the study, euthanize the animals and perfuse the brains. Process the brain tissue for histological analysis to measure outcomes such as lesion volume, neuronal loss, and markers of inflammation or apoptosis.

  • Data Analysis: Analyze the behavioral and histological data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Combination_Therapy_Rationale cluster_agents Therapeutic Agents cluster_cellular_effects Cellular Mechanisms cluster_outcomes Therapeutic Outcomes This compound This compound (Class-IIa HDACi) HDAC_Inhibition Class-IIa HDAC Inhibition This compound->HDAC_Inhibition AgentX Agent X (e.g., Neuroprotective) Pathway_Modulation Modulation of Target Pathway AgentX->Pathway_Modulation Synergistic_Effect Synergistic/Additive Therapeutic Effect HDAC_Inhibition->Synergistic_Effect Pathway_Modulation->Synergistic_Effect In_Vitro_Workflow A Seed Neuronal Cells B Treat with this compound, Agent X, or Combination A->B C Induce Cellular Stress B->C D Incubate (24h) C->D E Assess Cell Viability D->E F Calculate Combination Index (CI) E->F In_Vivo_Workflow A Induce CNS Disease Model in Rodents B Administer Treatments: - Vehicle - this compound - Agent Y - this compound + Agent Y A->B C Behavioral Testing B->C D Histological Analysis (Lesion Volume, Neuronal Survival) B->D E Statistical Analysis C->E D->E Hypothetical_Signaling_Pathway This compound This compound HDAC4_5 HDAC4/5 This compound->HDAC4_5 inhibits MEF2 MEF2 HDAC4_5->MEF2 inhibits Neuroprotective_Genes Neuroprotective Genes (e.g., BDNF) MEF2->Neuroprotective_Genes activates Neuronal_Survival Neuronal Survival Neuroprotective_Genes->Neuronal_Survival AgentX Agent X PathwayX Signaling Pathway X (e.g., Nrf2) AgentX->PathwayX activates Antioxidant_Response Antioxidant Response PathwayX->Antioxidant_Response induces Antioxidant_Response->Neuronal_Survival

Application Notes and Protocols for NT160 PET Imaging of Class-IIa HDACs in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT160 is a highly potent and selective inhibitor of class-IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] When radiolabeled with fluorine-18 ([18F]this compound), it serves as a promising positron emission tomography (PET) tracer for the in vivo imaging and quantification of class-IIa HDAC expression in the brain.[1][4][5] The dysregulation of these enzymes has been implicated in a variety of neurological disorders, including stroke, Huntington's disease, and Alzheimer's disease, making [18F]this compound a valuable tool for neuroscience research and the development of novel therapeutics targeting these epigenetic modulators.[1][6]

These application notes provide a comprehensive overview of the use of [18F]this compound for PET imaging of class-IIa HDACs in the brain, including its binding characteristics, and detailed protocols for its radiosynthesis and use in preclinical imaging studies.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various HDAC isoforms, demonstrating its high potency and selectivity for class-IIa HDACs.

HDAC IsoformIC50 (nM)
HDAC40.08
HDAC51.2
HDAC71.0
HDAC90.9

Data sourced from MedchemExpress and TargetMol.[2][3]

Table 2: Radiosynthesis Parameters for [18F]this compound

This table outlines the key parameters and outcomes of the improved radiosynthesis of [18F]this compound.

ParameterValue
PrecursorBromodifluoromethyl-NT160
Radiolabeling AgentCesium [18F]fluoride (Cs[18F])
Additive4-hydroxy-TEMPO
Radiochemical Yield2-5% (decay corrected)
Radiochemical Purity>98%
Molar Activity0.33-0.49 GBq/µmol

Data synthesized from multiple sources describing the improved radiosynthesis method.[1][4][7]

Table 3: Regional Brain Uptake of [18F]this compound in Rats (Qualitative Summary)
Brain RegionRelative Uptake
HippocampusHigh
ThalamusHigh
CortexHigh
BrainstemHigh
StriatumLow
CerebellumLow

Information is based on descriptive data from PET imaging studies.[1][4][5][8]

Signaling Pathway and Experimental Workflow

Class-IIa HDAC Signaling Pathway in Neurons

Class-IIa HDACs play a crucial role in regulating gene expression in the brain, primarily through their interaction with the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors. In their active state, MEF2 proteins promote the transcription of genes involved in neuronal survival and plasticity. Class-IIa HDACs, upon entering the nucleus, can bind to MEF2 and repress its transcriptional activity. This repression is a key mechanism implicated in various neurological conditions.[9][10][11]

HDAC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC_cyto Class-IIa HDAC HDAC_nuc Class-IIa HDAC HDAC_cyto->HDAC_nuc Nuclear Import MEF2 MEF2 HDAC_nuc->MEF2 Binds to Repression Transcriptional Repression HDAC_nuc->Repression Leads to DNA DNA MEF2->DNA Binds to Gene Target Genes (e.g., neuronal survival) DNA->Gene Transcription Repression->Gene

Caption: Class-IIa HDACs shuttle into the nucleus to repress MEF2-mediated gene transcription.

Experimental Workflow for [18F]this compound PET Imaging

The following diagram outlines the key steps involved in a typical preclinical PET imaging study using [18F]this compound.

PET_Workflow cluster_synthesis Radiosynthesis cluster_imaging PET Imaging cluster_analysis Data Analysis Precursor Bromodifluoromethyl- This compound Precursor Radiolabeling [18F]Fluoride Labeling (with 4-hydroxy-TEMPO) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Injection [18F]this compound Injection (i.v.) QC->Injection AnimalPrep Animal Preparation (Anesthesia) AnimalPrep->Injection PET_Scan Dynamic PET/CT Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Reconstruction->ROI_Analysis Quantification Quantification (e.g., SUV) ROI_Analysis->Quantification

Caption: Workflow for the radiosynthesis, PET imaging, and data analysis of [18F]this compound.

Experimental Protocols

Protocol 1: Improved Radiosynthesis of [18F]this compound

This protocol describes the automated synthesis of [18F]this compound using an improved method that incorporates 4-hydroxy-TEMPO to enhance radiochemical yield and molar activity.[1][4][8]

Materials:

  • Bromodifluoromethyl-NT160 precursor

  • [18F]Fluoride (produced from a cyclotron)

  • Cesium carbonate (Cs2CO3) solution

  • Kryptofix 2.2.2 (K222)

  • 4-hydroxy-TEMPO

  • Anhydrous acetonitrile (MeCN)

  • Sterile water for injection

  • HPLC purification system

  • Automated radiosynthesis module

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge to trap the [18F]F-.

    • Elute the [18F]F- from the cartridge into the reaction vessel using a solution of K222 and Cs2CO3 in MeCN/water.

  • Azeotropic Drying:

    • Dry the [18F]F-/K222/Cs2CO3 mixture by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at elevated temperature until completely dry.

  • Radiolabeling Reaction:

    • Dissolve the bromodifluoromethyl-NT160 precursor and 4-hydroxy-TEMPO in anhydrous MeCN.

    • Add the precursor solution to the dried [18F]F-/K222/Cs2CO3 complex in the reaction vessel.

    • Seal the reaction vessel and heat at a specified temperature (e.g., 110-120°C) for a designated time (e.g., 10-15 minutes).

  • Purification:

    • After cooling, dilute the reaction mixture with the mobile phase for HPLC.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate [18F]this compound.

    • Collect the fraction corresponding to the [18F]this compound peak.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction by rotary evaporation or solid-phase extraction.

    • Formulate the purified [18F]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the molar activity.

    • Conduct tests for sterility, pyrogenicity, and residual solvents as required for preclinical or clinical use.

Protocol 2: In Vivo PET/CT Imaging of [18F]this compound in Rodents

This protocol outlines the procedure for performing PET/CT imaging in rodents to assess the biodistribution of [18F]this compound in the brain.[1][7]

Materials:

  • [18F]this compound formulated for injection

  • Experimental animals (e.g., Sprague Dawley rats, 200-250 g)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Catheterization supplies (for tail vein injection)

  • Animal monitoring equipment (respiration, temperature)

Procedure:

  • Animal Preparation:

    • Fast the animals for a short period (e.g., 4-6 hours) before the scan to reduce variability in tracer uptake, though this is not as critical as for [18F]FDG.

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for tracer injection.

    • Position the animal on the scanner bed and secure its head in a stereotactic holder to minimize motion artifacts.

    • Monitor the animal's vital signs (respiration and body temperature) throughout the procedure. Maintain body temperature with a heating pad.

  • Tracer Injection:

    • Administer a bolus injection of [18F]this compound (e.g., 10-20 MBq) via the tail vein catheter.

    • Flush the catheter with saline to ensure complete delivery of the tracer.

  • PET/CT Imaging:

    • Immediately after tracer injection, begin a dynamic PET scan of the brain for a duration of 60-90 minutes.

    • Following the PET scan, acquire a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with the CT or a standard brain atlas.

    • Define regions of interest (ROIs) for various brain structures (e.g., hippocampus, thalamus, cortex, striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI to visualize the tracer kinetics.

    • Calculate standardized uptake values (SUVs) for quantitative analysis of tracer uptake in different brain regions at specific time points.

  • Blocking Studies (for specificity confirmation):

    • To confirm the specificity of [18F]this compound binding to class-IIa HDACs, a separate cohort of animals can be pre-treated with a non-radioactive ("cold") dose of this compound or another selective class-IIa HDAC inhibitor before the [18F]this compound injection. A significant reduction in tracer uptake in the brain would indicate specific binding.[1]

Conclusion

[18F]this compound is a valuable and specific PET tracer for the non-invasive imaging of class-IIa HDACs in the brain.[1] Its high affinity and selectivity, combined with favorable pharmacokinetic properties, enable high-contrast imaging of key brain regions.[4] The protocols provided herein offer a foundation for researchers to utilize [18F]this compound in their studies to investigate the role of class-IIa HDACs in neurological health and disease, and to facilitate the development of novel therapeutic agents targeting this important class of enzymes.

References

Application Notes and Protocols for NT160 Administration in Mouse Models of Central Nervous System (CNS) Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocol is a representative guide for the administration of a hypothetical neuroprotective agent, NT160, in mouse models of CNS disease. All procedures involving animal models should be performed in accordance with institutional guidelines and regulations.

Introduction

This compound is a novel, synthetic compound under investigation for its potential therapeutic effects in various Central Nervous System (CNS) diseases. Preclinical studies are essential to determine its efficacy, mechanism of action, and safety profile.[1][2] This document provides a detailed protocol for the administration of this compound in a mouse model of focal cerebral ischemia, a common model for stroke research. The described methodologies can be adapted for other CNS disease models.

Mechanism of Action

This compound is hypothesized to exert its neuroprotective effects through a dual mechanism: inhibition of pro-inflammatory cytokine release and modulation of apoptotic pathways. By reducing neuroinflammation and preventing neuronal cell death, this compound aims to preserve neurological function following acute CNS injury.

Data Presentation

Table 1: Dose-Response Effect of this compound on Infarct Volume and Neurological Score
Treatment GroupDose (mg/kg)nInfarct Volume (mm³) (Mean ± SEM)Neurological Score (Mean ± SEM)
Vehicle010110.5 ± 8.22.8 ± 0.3
This compound11095.3 ± 7.52.4 ± 0.2
This compound51062.1 ± 5.91.8 ± 0.2
This compound101045.7 ± 4.8 1.2 ± 0.1
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Ischemic Hemisphere
Treatment GroupDose (mg/kg)TNF-α (pg/mg protein) (Mean ± SEM)IL-1β (pg/mg protein) (Mean ± SEM)
Vehicle0150.2 ± 12.5180.4 ± 15.1
This compound1085.6 ± 9.1 98.7 ± 10.3
**p < 0.01 compared to Vehicle group.

Experimental Protocols

Materials
  • This compound compound

  • Vehicle solution (e.g., 10% DMSO in sterile saline)

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • Suture for MCAO

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)

  • ELISA kits for cytokine measurement

  • TTC stain for infarct volume analysis

Preparation of this compound Solution
  • Allow this compound powder to equilibrate to room temperature.

  • Prepare a stock solution of this compound in 100% DMSO.

  • For administration, dilute the stock solution with sterile saline to the desired final concentration (e.g., 1, 5, or 10 mg/kg) in a vehicle of 10% DMSO.

  • Prepare a vehicle control solution of 10% DMSO in sterile saline.

  • Vortex all solutions thoroughly before administration.

Mouse Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
  • Anesthetize the mouse using isoflurane (3% for induction, 1.5% for maintenance).

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a 6-0 nylon suture coated with silicone into the ICA to occlude the origin of the middle cerebral artery.

  • After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the mouse to recover in a heated cage.

Administration of this compound
  • This compound or vehicle is administered via intraperitoneal (IP) injection.

  • The first dose is administered 30 minutes after the onset of reperfusion.

  • Subsequent doses can be administered every 24 hours for the duration of the study, depending on the experimental design.

  • The injection volume should be approximately 10 µL/g of body weight.

Post-Administration Monitoring and Tissue Collection
  • Monitor the animals for any adverse effects, including changes in weight, behavior, and motor function.

  • At 48 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., 0-4 scale, where 0 is no deficit and 4 is severe deficit).

  • Following neurological assessment, euthanize the mice and perfuse transcardially with cold saline.

  • Harvest the brains for analysis. For infarct volume measurement, slice the brain into 2 mm coronal sections and stain with 2% TTC. For biochemical analysis, dissect the ischemic hemisphere and store it at -80°C.

Biochemical Analysis
  • Homogenize the brain tissue in lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the protein concentration of the supernatant using a BCA assay.

  • Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using specific ELISA kits according to the manufacturer's instructions.

Visualizations

NT160_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CNS_Injury CNS Injury TLR4 TLR4 CNS_Injury->TLR4 Activates MyD88 MyD88 TLR4->MyD88 This compound This compound NF_kB NF-κB This compound->NF_kB Inhibits Apoptosis_Pathway Apoptotic Pathway This compound->Apoptosis_Pathway Inhibits MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Induces Pro_inflammatory_Cytokines->Apoptosis_Pathway Promotes Neuroprotection Neuroprotection

Caption: Hypothetical signaling pathway of this compound in a neuron following CNS injury.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimation->Baseline_Measurements MCAO_Surgery MCAO Surgery (60 min occlusion) Baseline_Measurements->MCAO_Surgery Reperfusion Reperfusion MCAO_Surgery->Reperfusion NT160_Admin This compound/Vehicle Admin. (IP injection) Reperfusion->NT160_Admin Neurological_Scoring Neurological Scoring (48h post-MCAO) NT160_Admin->Neurological_Scoring Euthanasia_Perfusion Euthanasia & Perfusion Neurological_Scoring->Euthanasia_Perfusion Tissue_Collection Tissue Collection (Brain) Euthanasia_Perfusion->Tissue_Collection Infarct_Volume Infarct Volume (TTC Staining) Tissue_Collection->Infarct_Volume Biochemical_Assays Biochemical Assays (ELISA) Tissue_Collection->Biochemical_Assays

Caption: Experimental workflow for this compound administration in a mouse model of MCAO.

Safety and Toxicology

Preliminary toxicology studies should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects of this compound.[3][4][5][6] This typically involves administering escalating doses of this compound to healthy mice and monitoring for signs of toxicity, such as weight loss, behavioral changes, and organ pathology. Long-term studies may also be necessary to assess chronic toxicity.[4][5]

References

Application Notes and Protocols for Measuring NT160 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of NT160, a potent and selective class-IIa histone deacetylase (HDAC) inhibitor.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. HDACs are divided into four classes, with class IIa comprising HDAC4, HDAC5, HDAC7, and HDAC9.[3] Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[1][2]

This compound is a highly potent and selective inhibitor of class-IIa HDACs.[4] Its activity can be quantified in cell-based assays that measure the inhibition of HDAC activity. These assays are essential for determining the potency (e.g., IC50 values) and selectivity of this compound and other HDAC inhibitors.

Principle of the Assay

The activity of this compound is typically measured using a cell-based assay that quantifies the inhibition of class-IIa HDAC enzymes. A common method involves the use of a cell-permeable substrate that is deacetylated by HDACs. The deacetylated substrate is then converted by a developer reagent into a detectable signal, such as luminescence or fluorescence.[4][5][6] The intensity of the signal is directly proportional to the HDAC activity. In the presence of an inhibitor like this compound, HDAC activity is reduced, leading to a decrease in the signal. By testing a range of this compound concentrations, a dose-response curve can be generated to determine its IC50 value.

Signaling Pathway of Class-IIa HDAC Inhibition

Class I and II HDACs are zinc-dependent enzymes.[2][3] HDAC inhibitors, like this compound, typically function by binding to the zinc ion in the active site of the enzyme, thereby blocking its deacetylase activity.[2] This leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression.[7] For instance, the inhibition of HDACs can lead to the upregulation of tumor suppressor genes like p21, resulting in cell cycle arrest and apoptosis in cancer cells.[2][8]

HDAC_Inhibition_Pathway Mechanism of Class-IIa HDAC Inhibition by this compound cluster_nucleus Nucleus cluster_drug Mechanism of Class-IIa HDAC Inhibition by this compound HDAC_complex Class-IIa HDAC (HDAC4, 5, 7, 9) Deacetylated_Histone Deacetylated Histone HDAC_complex->Deacetylated_Histone Deacetylation Histone Acetylated Histone Histone->HDAC_complex Substrate Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histone->Chromatin Gene_Expression Altered Gene Expression (e.g., p21 upregulation) Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects This compound This compound This compound->HDAC_complex Inhibition

Caption: Mechanism of Class-IIa HDAC Inhibition by this compound.

Data Presentation

The inhibitory activity of this compound and other compounds against HDACs is typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce HDAC activity by 50%.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound HDAC40.08-Biochemical[4]
HDAC51.2-Biochemical[4]
HDAC71.0-Biochemical[4]
HDAC90.9-Biochemical[4]
TMP269Class-IIa HDACs-K562Bioluminogenic[4]
SAHAClass I/IIb HDACs770HCT116Bioluminogenic[1]
Trichostatin AClass I/II HDACs70HCT116Bioluminogenic[1]

Experimental Protocols

This section provides a detailed protocol for a cell-based assay to measure the activity of this compound using a commercially available luminogenic assay, such as the HDAC-Glo™ Class IIa Assay.

Protocol: Cell-Based HDAC Class-IIa Activity Assay

This protocol is adapted from commercially available kits and published literature.[4][5]

Materials and Reagents:

  • Cell line expressing class-IIa HDACs (e.g., K562, HT-29)[1][4]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS

  • This compound and other test compounds

  • HDAC-Glo™ Class IIa Assay Reagent (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette

  • Luminometer

Experimental Workflow Diagram:

Experimental_Workflow Cell-Based HDAC Inhibition Assay Workflow plate_cells 1. Plate Cells add_compounds 2. Add Test Compounds (e.g., this compound) plate_cells->add_compounds incubate_1 3. Incubate add_compounds->incubate_1 add_reagent 4. Add HDAC-Glo™ Class IIa Reagent incubate_1->add_reagent incubate_2 5. Incubate add_reagent->incubate_2 read_luminescence 6. Read Luminescence incubate_2->read_luminescence analyze_data 7. Analyze Data (Calculate IC50) read_luminescence->analyze_data

Caption: General workflow for a cell-based HDAC inhibition assay.

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Dilute the cells in culture medium to the desired density (e.g., 10,000 cells/well for a 96-well plate).

    • Dispense the cell suspension into the wells of a white, opaque assay plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., a known class-IIa inhibitor like TMP269 and a pan-HDAC inhibitor like SAHA) in the appropriate solvent (e.g., DMSO) and then in culture medium.

    • Add the diluted compounds to the wells containing the cells. Include wells with vehicle only (e.g., DMSO) as a negative control (100% HDAC activity) and wells with a high concentration of a potent inhibitor as a positive control (0% HDAC activity).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 45 minutes to 18 hours, depending on the assay and cell type).[1][5]

  • Assay Reagent Addition:

    • Prepare the HDAC-Glo™ Class IIa Assay Reagent according to the manufacturer's instructions.

    • Allow the reagent to equilibrate to room temperature.

    • Add the reagent to each well of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average background luminescence (wells with no cells) from all other measurements.

  • Normalize the data by setting the average luminescence of the vehicle-only wells to 100% activity and the average luminescence of the positive control wells to 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Troubleshooting

IssuePossible CauseSolution
High background signal Reagent contaminationUse fresh reagents and sterile technique.
Cell deathPerform a cell viability assay in parallel to ensure that the observed decrease in signal is not due to cytotoxicity.[4]
Low signal-to-background ratio Low HDAC activity in cellsUse a cell line known to have high class-IIa HDAC expression or increase the number of cells per well.
Insufficient incubation timeOptimize the incubation times for both the compound and the assay reagent.
High well-to-well variability Inconsistent cell platingEnsure a homogenous cell suspension and use a multichannel pipette for accurate plating.
Inaccurate compound dilutionPrepare fresh serial dilutions for each experiment and mix thoroughly.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NT160 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding and troubleshooting precipitation issues with the class-IIa HDAC inhibitor, NT160, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound is a hydrophobic molecule, and like many small molecule inhibitors, it has limited solubility in aqueous solutions. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given solvent or buffer system. This can be influenced by factors such as the solvent composition, pH, temperature, and the presence of other solutes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A stock solution of up to 100 mg/mL (239.00 mM) can be prepared in DMSO.[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can impact the solubility of this compound.[1]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Proper storage is critical to prevent degradation and maintain the stability of the compound.

Troubleshooting Guides

Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue due to the significant change in solvent polarity. The following steps and alternative solvent systems can help mitigate this problem.

Troubleshooting Workflow

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_solvent Is the solvent system appropriate? check_concentration->check_solvent No reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_mixing Was the mixing procedure correct? check_solvent->check_mixing No optimize_solvent Optimize solvent system (e.g., add co-solvents) check_solvent->optimize_solvent Yes solution_found Solution Stable check_mixing->solution_found No improve_mixing Improve mixing (e.g., vortexing, sonication) check_mixing->improve_mixing Yes reduce_concentration->solution_found optimize_solvent->solution_found improve_mixing->solution_found

Caption: Troubleshooting workflow for this compound precipitation.

Solution 1: Optimize the Dilution and Mixing Procedure

Proper mixing technique is crucial when diluting a DMSO stock into an aqueous buffer.

  • Recommended Dilution Protocol:

    • Add the required volume of your this compound DMSO stock solution to the tube first.

    • Gradually add the aqueous buffer to the DMSO stock while vortexing or stirring continuously. This gradual addition helps to avoid localized high concentrations of this compound that can lead to immediate precipitation.

    • If precipitation persists, brief sonication or gentle warming of the solution can aid in dissolution.[1]

Solution 2: Utilize a Co-Solvent System

For in vivo or other applications where higher concentrations of this compound in an aqueous-based system are required, a co-solvent system is recommended.

Quantitative Data on this compound Solubility in Different Solvent Systems

ProtocolSolvent CompositionMax SolubilityObservations
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.98 mM)Clear solution with ultrasonic treatment.[1]
210% DMSO, 90% Corn Oil2.5 mg/mL (5.98 mM)Clear solution with ultrasonic treatment.[1]

Experimental Protocols

Protocol for Preparing a 2.5 mg/mL this compound Solution using a Co-Solvent System

This protocol provides a step-by-step method for preparing a clear, 2.5 mg/mL solution of this compound suitable for various experimental applications.[1]

Experimental Workflow

G cluster_0 Preparation of this compound in Co-Solvent System start Start with this compound Powder add_dmso Dissolve in DMSO to make stock solution (e.g., 25 mg/mL) start->add_dmso add_peg300 Add PEG300 and mix add_dmso->add_peg300 add_tween80 Add Tween-80 and mix add_peg300->add_tween80 add_saline Add Saline to final volume add_tween80->add_saline ultrasonicate Ultrasonicate to ensure complete dissolution add_saline->ultrasonicate end Final Clear Solution (2.5 mg/mL) ultrasonicate->end

Caption: Workflow for preparing this compound with co-solvents.

Step-by-Step Procedure (for 1 mL final volume):

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a clean tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again until the solution is uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • If the solution is not completely clear, use an ultrasonic bath to aid dissolution until a clear solution is obtained.[1]

Logical Relationships of Factors Causing Precipitation

The following diagram illustrates the interplay of factors that can lead to the precipitation of this compound. Understanding these relationships can help in proactively designing experiments to maintain the solubility of the compound.

G cluster_0 Physicochemical Properties cluster_1 Solution Environment cluster_2 Experimental Procedure hydrophobicity High Hydrophobicity of this compound solvent Aqueous Solvent System hydrophobicity->solvent incompatible with precipitation This compound Precipitation hydrophobicity->precipitation concentration High Concentration concentration->solvent exceeds solubility in concentration->precipitation solvent->precipitation ph Suboptimal pH ph->precipitation temp Low Temperature temp->precipitation mixing Improper Mixing mixing->concentration creates localized high mixing->precipitation storage Incorrect Storage storage->precipitation

Caption: Factors contributing to this compound precipitation.

References

Technical Support Center: Optimizing NT160 Concentration for Maximum Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of NT160, a potent and selective class-IIa histone deacetylase (HDAC) inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of class-IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9. Its mechanism of action involves binding to the catalytic domain of these enzymes, thereby preventing the removal of acetyl groups from histone and non-histone protein substrates. This inhibition leads to an increase in protein acetylation, which in turn modulates gene expression and various cellular processes.

Q2: What is the typical in vitro concentration range for this compound?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. Based on its known IC50 values (see Table 1), a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.

Q3: How does this compound affect cellular signaling pathways?

A3: this compound primarily impacts signaling pathways regulated by class-IIa HDACs. A key downstream effector is the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors.[1][2][3][4] Class-IIa HDACs normally bind to MEF2, repressing its transcriptional activity. By inhibiting these HDACs, this compound can lead to the activation of MEF2-dependent gene expression, which is involved in cellular processes like differentiation and development.[2]

Q4: How can I assess the efficacy of this compound in my cell line?

A4: The efficacy of this compound can be evaluated through various in vitro assays, including:

  • Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic or cytostatic effects of this compound.

  • Western Blotting: To measure the acetylation levels of specific histone (e.g., H3K9ac, H4K12ac) or non-histone proteins.[5]

  • Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To quantify changes in the expression of MEF2 target genes or other relevant genes.

  • Reporter Assays: To measure the activity of transcription factors like MEF2.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound.- this compound has degraded.- Test a higher concentration range (e.g., up to 10 µM).- Increase the incubation time (e.g., 48 or 72 hours).- Try a different cell line known to be sensitive to HDAC inhibitors.- Ensure proper storage of this compound stock solutions (-20°C or -80°C) and use freshly prepared dilutions.
High variability between replicate wells - Inconsistent cell seeding.- Uneven distribution of this compound.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity at low concentrations - Solvent (e.g., DMSO) toxicity.- Cell line is highly sensitive.- Contamination of cell culture.- Ensure the final solvent concentration is non-toxic (typically <0.5%).- Perform a dose-response with a wider, lower concentration range.- Check for mycoplasma contamination and ensure aseptic techniques.
Inconsistent histone acetylation results - Inefficient cell lysis or histone extraction.- Antibody variability.- Insufficient this compound incubation time.- Optimize lysis and extraction protocols.- Use a validated antibody and include appropriate controls.- Perform a time-course experiment to determine optimal incubation time for observing changes in acetylation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Class-IIa HDACs

TargetIC50 (nM)
HDAC40.08
HDAC51.2
HDAC71.0
HDAC90.9

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay

This protocol outlines a method to determine the dose-dependent effect of this compound on cell viability.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 2 µM down to 2 nM).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[7]

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol describes how to assess the effect of this compound on histone acetylation levels.

Materials:

  • This compound-treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse cell pellets in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

    • Quantify the band intensities to determine the relative change in histone acetylation.

Mandatory Visualizations

NT160_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC_cyto Class IIa HDAC (HDAC4, 5, 7, 9) This compound->HDAC_cyto Inhibition HDAC_nuc Class IIa HDAC HDAC_cyto->HDAC_nuc Shuttling MEF2 MEF2 HDAC_nuc->MEF2 Repression DNA DNA MEF2->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: this compound inhibits Class IIa HDACs, leading to MEF2 activation.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound incubate Incubate (24-72h) treat_this compound->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end Troubleshooting_Logic start Experiment Fails no_effect No Effect Observed? start->no_effect high_variability High Variability? start->high_variability unexpected_toxicity Unexpected Toxicity? start->unexpected_toxicity increase_conc Increase Concentration/Time no_effect->increase_conc Yes review_protocol Review Protocol no_effect->review_protocol No check_seeding Check Cell Seeding/Mixing high_variability->check_seeding Yes high_variability->review_protocol No check_solvent Check Solvent Concentration unexpected_toxicity->check_solvent Yes unexpected_toxicity->review_protocol No

References

How to avoid off-target effects of NT160 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NT160, a potent and selective class-IIa histone deacetylase (HDAC) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) will help you design robust experiments and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound is a potent small molecule inhibitor. It is crucial to note that this compound is not a STAT3 inhibitor. Its primary targets are class-IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a key role in regulating gene expression by removing acetyl groups from histones and other proteins.[3]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended target.[4] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Inhibition of essential off-target proteins can cause cell stress or death, confounding the interpretation of the on-target effects.

  • Poor clinical translatability: Promising preclinical results may fail in clinical trials if the desired effect was due to off-targets that are not relevant or are toxic in a whole organism.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: A well-designed experiment is the first line of defense against off-target effects. Key strategies include:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., inhibition of class-IIa HDAC activity) through dose-response experiments. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.

  • Include proper controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound. Additionally, using a structurally similar but inactive analog of this compound, if available, can help distinguish on-target from scaffold-related effects.

  • Validate your biological system: Ensure the cell lines or model systems you are using express the target proteins (HDAC4, 5, 7, 9) at relevant levels.

Q4: What are the key experiments to confirm that my observed phenotype is due to on-target inhibition of class-IIa HDACs by this compound?

A4: A multi-pronged approach is essential for target validation. Key experiments include:

  • Genetic Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the specific class-IIa HDAC isoform(s) you believe are responsible for the phenotype. If the phenotype is diminished or absent in the knockdown/knockout cells upon this compound treatment, it strongly suggests the effect is on-target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms that this compound binds to its target proteins inside the cell, leading to their thermal stabilization.

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target HDAC isoform should rescue the phenotype in the presence of this compound.

Data Presentation: On-Target Potency and Selectivity of this compound

Understanding the potency and selectivity of this compound is fundamental to designing experiments and interpreting results. The following tables summarize the inhibitory activity of this compound against its intended targets and its selectivity over other HDAC classes.

Table 1: On-Target Potency of this compound against Class-IIa HDACs

TargetIC50 (nM)Source
HDAC40.08[1]
HDAC51.2[1]
HDAC71.0[1]
HDAC90.9[1]
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in biochemical assays.

Table 2: Representative Selectivity Profile of a Class-IIa HDAC Inhibitor

To illustrate the concept of selectivity, the following table shows data for a representative selective class-IIa HDAC inhibitor against other HDAC classes. This compound is expected to have a similar high degree of selectivity.

Target ClassRepresentative TargetInhibitionSource
Class IHDAC1, HDAC2, HDAC3No significant inhibition[5]
Class IIbHDAC6No significant inhibition[5]
High selectivity is crucial for minimizing off-target effects related to the inhibition of other HDAC isoforms.

Signaling Pathway and Experimental Workflows

Class-IIa HDAC Signaling Pathway

This compound inhibits class-IIa HDACs (HDAC4, 5, 7, 9), which are key regulators of the MEF2 family of transcription factors. In their active state, class-IIa HDACs are located in the nucleus where they bind to and repress MEF2, preventing the transcription of MEF2 target genes involved in processes like muscle differentiation and cell survival.[5][6] Upstream signals from kinases such as CaMK can phosphorylate class-IIa HDACs, leading to their export from the nucleus to the cytoplasm.[7] This relieves the repression of MEF2, allowing gene transcription to proceed. This compound's inhibition of class-IIa HDACs is expected to mimic the effect of their nuclear export, leading to the activation of MEF2-dependent gene expression.

HDAC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC_cyto HDAC4/5/7/9 (Phosphorylated) HDAC_nuc HDAC4/5/7/9 HDAC_cyto->HDAC_nuc Dephosphorylation HDAC_nuc->HDAC_cyto Nuclear Export MEF2 MEF2 Transcription Factor HDAC_nuc->MEF2 represses TargetGenes MEF2 Target Genes (e.g., KLF2, NUR77) MEF2->TargetGenes activates Transcription Transcription TargetGenes->Transcription Signal Upstream Signals (e.g., Ca2+) CaMK CaMK Signal->CaMK activates CaMK->HDAC_nuc phosphorylates This compound This compound This compound->HDAC_nuc inhibits

Caption: Class-IIa HDAC signaling pathway and the point of intervention by this compound.

Experimental Workflow for Mitigating Off-Target Effects

This workflow provides a systematic approach to validate the on-target effects of this compound and rule out potential off-target contributions to your experimental observations.

Experimental_Workflow start Start: Observe Phenotype with this compound Treatment dose_response 1. Dose-Response Curve Determine Lowest Effective Concentration start->dose_response target_engagement 2. Confirm Target Engagement (CETSA) dose_response->target_engagement phenotype_confirmation 3. Phenotype Confirmation with Genetic Controls target_engagement->phenotype_confirmation siRNA siRNA Knockdown of HDAC4/5/7/9 phenotype_confirmation->siRNA Transient crispr CRISPR/Cas9 Knockout of HDAC4/5/7/9 phenotype_confirmation->crispr Stable rescue Rescue with Drug-Resistant Mutant phenotype_confirmation->rescue conclusion Conclusion: Phenotype is On-Target siRNA->conclusion Phenotype Abolished off_target_investigation Phenotype Persists: Investigate Off-Targets siRNA->off_target_investigation Phenotype Persists crispr->conclusion Phenotype Abolished crispr->off_target_investigation Phenotype Persists rescue->conclusion Phenotype Rescued

Caption: A systematic workflow for validating the on-target effects of this compound.

Troubleshooting Guide

Unexpected or inconsistent results can arise during experiments with small molecule inhibitors. This guide provides a logical approach to troubleshooting these issues.

Troubleshooting_Guide box box start Unexpected Result (e.g., No Effect, High Toxicity) check_compound Is the compound stable and pure? start->check_compound check_concentration Is the concentration correct? check_compound->check_concentration Yes solution_compound Verify compound integrity (HPLC). Prepare fresh stock solutions. check_compound->solution_compound No check_target_expression Does the cell line express the target? check_concentration->check_target_expression Yes solution_concentration Perform dose-response experiment. Verify calculations and dilutions. check_concentration->solution_concentration No check_controls Are controls behaving as expected? check_target_expression->check_controls Yes solution_target_expression Check target expression (Western Blot, qPCR). check_target_expression->solution_target_expression No off_target Could this be an off-target effect? check_controls->off_target Yes solution_controls Review vehicle control data. Check positive/negative controls. check_controls->solution_controls No solution_off_target Perform genetic validation (siRNA/CRISPR). Consider off-target screening. off_target->solution_off_target

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific findings. The following sections provide methodologies for key validation experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target HDACs in intact cells.

Objective: To confirm target engagement of this compound with class-IIa HDACs in a cellular environment by measuring changes in protein thermal stability.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Microcentrifuge (refrigerated)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for HDAC4, 5, 7, or 9)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend cells in PBS with protease inhibitors and adjust to a final concentration of ~10^7 cells/mL.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody against the target HDAC overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the curve to the right for the this compound-treated sample indicates target stabilization and engagement.[8][9]

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout for Target Validation

This protocol creates a stable knockout of a target HDAC to validate its role in the observed phenotype.

Objective: To generate a cell line with a stable knockout of a specific class-IIa HDAC isoform (e.g., HDAC4) to test if the this compound-induced phenotype is ablated.

Materials:

  • Cas9-expressing stable cell line

  • gRNA expression vector (e.g., pX458)

  • Validated gRNA sequence targeting an early exon of the target HDAC gene

  • Transfection reagent (e.g., Lipofectamine)

  • Fluorescence-Activated Cell Sorter (FACS) or antibiotic selection

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • Sanger sequencing reagents

  • Western blot reagents (as in Protocol 1)

Procedure:

  • gRNA Design and Cloning:

    • Design and validate a gRNA sequence targeting an early exon of your HDAC of interest to maximize the chance of a frameshift mutation.

    • Clone the gRNA sequence into a suitable expression vector that also contains a selection marker (e.g., GFP in pX458).

  • Transfection:

    • Transfect the Cas9-expressing cell line with the gRNA plasmid using an optimized transfection protocol.

  • Selection and Single-Cell Cloning:

    • 48-72 hours post-transfection, enrich for transfected cells. If using a GFP-expressing vector, use FACS to sort single GFP-positive cells into individual wells of a 96-well plate.

    • Allow single cells to grow into clonal colonies (2-3 weeks).

  • Clone Expansion and Screening:

    • Expand the clonal populations.

    • Harvest a portion of the cells for genomic DNA extraction and another portion for protein analysis.

  • Genomic Validation (Sanger Sequencing):

    • Perform PCR to amplify the genomic region targeted by the gRNA.

    • Sequence the PCR products. Look for insertions or deletions (indels) at the target site that result in a frameshift mutation.

  • Protein Validation (Western Blot):

    • Perform a Western blot on lysates from the expanded clones to confirm the absence of the target HDAC protein.

  • Phenotypic Analysis:

    • Treat the validated knockout cell line and the parental cell line with this compound. If the phenotype is absent or significantly reduced in the knockout line, this confirms the on-target effect.[4]

Protocol 3: siRNA-Mediated Knockdown for Target Validation

This protocol provides a transient method to reduce target HDAC expression to validate its role in the observed phenotype.

Objective: To transiently reduce the expression of a specific class-IIa HDAC isoform using siRNA to test if the this compound-induced phenotype is diminished.

Materials:

  • Cell line of interest

  • Validated siRNA targeting the HDAC of interest

  • Non-targeting (scramble) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or similar serum-free medium

  • qRT-PCR reagents for mRNA level analysis

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates such that they are 30-50% confluent at the time of transfection.

  • siRNA Transfection:

    • For each well, prepare two tubes:

      • Tube A: Dilute the siRNA (e.g., 20 pmol) in 100 µL of Opti-MEM.

      • Tube B: Dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the siRNA-lipid complex dropwise to the cells.

    • Include a non-targeting siRNA control and a mock-transfected control.

  • Incubation and Treatment:

    • Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

    • After the knockdown period, treat the cells with this compound or vehicle for the desired duration of your experiment.

  • Validation of Knockdown:

    • Harvest a parallel set of siRNA-transfected cells (without this compound treatment) to validate knockdown efficiency.

    • mRNA level: Perform qRT-PCR to confirm a significant reduction in the target HDAC mRNA.

    • Protein level: Perform a Western blot to confirm a significant reduction in the target HDAC protein level.

  • Phenotypic Analysis:

    • Assess the phenotype of interest in the this compound-treated cells. A significant reduction in the phenotypic effect in the target siRNA-treated cells compared to the non-targeting control provides strong evidence for an on-target mechanism.

References

Best practices for handling and storing NT160 to maintain stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for handling and storing NT160 to ensure its stability and integrity for research applications.

Troubleshooting Guide

Encountering issues during your experiments? This guide provides potential causes and solutions to common problems.

Problem Potential Cause Recommended Solution
Inconsistent experimental resultsThis compound degradation due to improper storage.Ensure this compound is stored under recommended conditions. For the radiolabeled form, [18F]this compound, it remains stable with >98% radiochemical purity for up to 4 hours post-formulation when stored in a solution of 20% ethanol, 20% polysorbate 80, and 60% saline containing sodium ascorbate (5 mg/mL)[1].
Variations in experimental protocol.Adhere strictly to the validated experimental protocol. For in vivo imaging studies, a consistent methodology for animal handling, anesthesia, and injection of [18F]this compound is crucial[1].
Low signal-to-noise ratio in PET imagingLow specific activity of [18F]this compound.The [18F]-trifluoromethyl moiety in [18F]this compound can lead to moderate specific activity. This results in a higher mass dose of this compound, which may cause self-blocking of the target[1]. Consider this inherent property when designing experiments and interpreting data.
Suboptimal formulation.Use the recommended formulation to ensure stability and bioavailability: 20% ethanol, 20% polysorbate 80, and 60% saline with sodium ascorbate (5 mg/mL)[1].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For the radiolabeled version, [18F]this compound, it should be formulated in 20% ethanol, 20% polysorbate 80, and 60% saline solution containing sodium ascorbate (5 mg/mL). In this formulation, it maintains greater than 98% radiochemical purity for up to 4 hours[1]. For non-radiolabeled this compound, general best practices for storing organic compounds should be followed, which typically involve storage in a cool, dark, and dry place.

Q2: How should I handle this compound during experimental setup?

A2: Specific handling procedures depend on the experimental context. For in vivo PET imaging with [18F]this compound, anesthetized subjects are typically used, and the compound is administered via injection[1]. It is crucial to follow all relevant institutional guidelines for handling radiolabeled compounds and animal welfare.

Q3: What is the purity of this compound that I should expect?

A3: The purity of the non-radiolabeled this compound precursor is reported to be greater than 95%. The radiochemical purity of the final [18F]this compound product is greater than 97% as determined by HPLC[1].

Experimental Protocols & Workflows

Radiosynthesis of [18F]this compound

The following diagram illustrates the key steps in the radiosynthesis of [18F]this compound.

G cluster_prep [18F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & Formulation trap Trap [18F]F- on QMA cartridge elute Elute with Kryptofix2.2.2 & Cs2CO3 in 80% ACN / 20% H2O trap->elute dry Azeotropically dry with ACN at 110°C elute->dry add_precursor Add precursor solution to dried [18F]F- dry->add_precursor precursor Dissolve bromo-precursor & 4-hydroxy-TEMPO in DMSO at 110°C precursor->add_precursor hplc Purify via radio-HPLC add_precursor->hplc formulate Formulate in 20% EtOH, 20% Polysorbate 80, 60% Saline w/ Sodium Ascorbate hplc->formulate G animal_prep Anesthetize Sprague-Dawley rat positioning Position animal in Inveon uPET scanner animal_prep->positioning injection Administer [18F]this compound (18.5-25.9 MBq/animal) positioning->injection imaging Perform microPET/CT imaging injection->imaging analysis Analyze imaging data imaging->analysis

References

Common issues with NT160 solubility and how to resolve them.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common solubility issues encountered with NT160, a potent kinase inhibitor. The following sections offer frequently asked questions, quantitative solubility data, detailed experimental protocols, and visual workflows to assist researchers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

For optimal stability and solubility, it is highly recommended to prepare initial stock solutions of this compound in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 10-20 mM. Ensure the vial is vortexed thoroughly until the compound is fully dissolved. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To resolve this, follow these recommendations:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Use a Surfactant or Co-solvent: Incorporating a low concentration of a biocompatible surfactant, such as Tween-20 (0.01%) or Pluronic F-68 (0.02%), in your final aqueous solution can help maintain this compound's solubility.

  • Stepwise Dilution: Instead of a direct large dilution, perform a serial dilution. For example, first dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your final aqueous buffer.

  • Increase Agitation: When adding the this compound stock to the aqueous medium, ensure the medium is being vortexed or stirred rapidly to promote quick and uniform dispersion, preventing localized high concentrations that can lead to precipitation.

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

The solubility of this compound is pH-dependent. As a weakly basic compound, this compound is more soluble in acidic conditions (pH < 6.0). In neutral to basic conditions (pH ≥ 7.0), its aqueous solubility decreases significantly. When preparing buffers, consider adjusting the pH to a more acidic range if your experimental design allows. Always perform a solubility test in your specific buffer system before proceeding with critical experiments.

Q4: Can I use solubility-enhancing excipients to formulate this compound for in vivo studies?

Yes, for in vivo applications where direct DMSO injection is not feasible, formulating this compound with excipients is necessary. A common formulation involves a mixture of solvents and surfactants. A recommended starting formulation is:

  • 5-10% DMSO

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween-80

  • Aqueous vehicle (e.g., Saline or 5% Dextrose) to 100%

The components should be mixed sequentially: first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally, titrate with the aqueous vehicle while vortexing.

Quantitative Solubility Data

The solubility of this compound was determined in various common laboratory solvents at two different temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
DMSO> 100> 100
Ethanol15.228.5
Methanol8.916.4
PBS (pH 7.4)< 0.010.02
Water< 0.005< 0.01
PEG30045.775.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound and a bottle of anhydrous, cell-culture grade DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO. For example, to prepare a 10 mM stock from 5 mg of this compound (Molecular Weight: 450.5 g/mol ), the required volume is: (5 mg / 450.5 mg/mmol) / 10 mmol/L = 1.11 mL.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used for a short period if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage (>2 months).

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol determines the solubility of this compound in a specific aqueous buffer by measuring the turbidity that results from precipitation.

  • Prepare this compound Plate: In a 96-well plate, serially dilute the 10 mM this compound DMSO stock solution with DMSO to create a concentration gradient.

  • Prepare Buffer Plate: In a separate 96-well plate, add your aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Mixing: Transfer a small volume (e.g., 2 µL) from the this compound plate to the buffer plate. Mix immediately and thoroughly using a plate shaker. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm or 650 nm using a plate reader.

  • Analysis: The concentration at which a sharp increase in absorbance is observed corresponds to the kinetic solubility limit of this compound in that specific buffer.

Visual Guides and Workflows

NT160_Solubility_Workflow start This compound Precipitation Observed in Aqueous Medium check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the final working concentration. check_conc->lower_conc No check_dilution Did you perform a stepwise dilution? check_conc->check_dilution Yes lower_conc->check_dilution step_dilute Action: Use a 2-step or serial dilution method. check_dilution->step_dilute No check_surfactant Can a solubility enhancer be used in your assay? check_dilution->check_surfactant Yes step_dilute->check_surfactant add_surfactant Action: Add 0.02% Pluronic F-68 or 0.01% Tween-20 to buffer. check_surfactant->add_surfactant Yes check_ph Is the buffer pH > 7.0? check_surfactant->check_ph No add_surfactant->check_ph lower_ph Action: If possible, lower buffer pH to 6.0-6.5. check_ph->lower_ph Yes success Problem Resolved check_ph->success No lower_ph->success

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

NT160_Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->inhibition inhibition->raf

Caption: Hypothetical signaling pathway showing this compound as a targeted RAF kinase inhibitor.

Adjusting NT160 treatment duration for optimal results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment duration of NT160 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of class-IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other proteins. This leads to an increase in acetylation, which alters chromatin structure and modulates gene expression, ultimately impacting cellular processes like cell cycle progression and apoptosis.

Q2: What is a typical starting concentration and treatment duration for this compound in in vitro experiments?

A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific experimental endpoint. Based on its potent low nanomolar IC50 values against class-IIa HDACs, a starting concentration range of 10 nM to 1 µM is recommended.[1] For treatment duration, initial effects on histone acetylation can be observed within a few hours. However, downstream effects such as changes in gene expression or cell viability may require longer incubation periods, typically ranging from 24 to 72 hours. A time-course experiment is strongly recommended to determine the optimal duration for your specific model and assay.

Q3: What are the expected cellular outcomes after this compound treatment?

A3: As a class-IIa HDAC inhibitor, this compound can induce several cellular effects, which are often cell-type specific. Common outcomes include:

  • Increased Histone Acetylation: A direct and early indicator of this compound activity is the hyperacetylation of histones, particularly at lysine residues.

  • Changes in Gene Expression: this compound can lead to both the upregulation and downregulation of various genes. A common example is the upregulation of the cell cycle inhibitor p21.

  • Cell Cycle Arrest: Inhibition of class-IIa HDACs often leads to cell cycle arrest, frequently at the G1 or G2/M phase.

  • Induction of Apoptosis: In many cancer cell lines, HDAC inhibitors can trigger programmed cell death.

Q4: How can I confirm that this compound is active in my experimental system?

A4: The most direct method to confirm this compound activity is to measure the acetylation status of known HDAC substrates. A western blot analysis for acetylated histone H3 (Ac-H3) or acetylated tubulin is a standard approach. An increase in the acetylation of these proteins following this compound treatment indicates target engagement and inhibition of HDAC activity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability or phenotype. 1. Sub-optimal Treatment Duration: The incubation time may be too short for downstream effects to manifest. 2. Inappropriate Concentration: The concentration of this compound may be too low for your specific cell line. 3. Low Expression of Target HDACs: The cell line may not express sufficient levels of class-IIa HDACs (HDAC4, 5, 7, 9). 4. Compound Instability: Improper storage or handling may have led to the degradation of this compound.1. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. 2. Conduct a dose-response experiment with a broader range of this compound concentrations (e.g., 1 nM to 10 µM). 3. Verify the expression of class-IIa HDACs in your cell line via Western Blot or qPCR. 4. Ensure proper storage of this compound stock solutions at -80°C and prepare fresh working solutions for each experiment.[1]
High levels of cell death or toxicity across all concentrations. 1. Excessive Treatment Duration: Prolonged exposure to this compound may be overly toxic to the cells. 2. Concentration Too High: The chosen concentration range may be too high for your cell line's sensitivity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be toxic.1. Reduce the treatment duration. Consider a shorter time-course experiment (e.g., 4, 8, 12, 24 hours). 2. Perform a dose-response experiment starting from a much lower concentration range (e.g., picomolar to nanomolar). 3. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inconsistent this compound Preparation: Variations in the preparation of this compound working solutions can lead to inconsistent dosing. 3. Assay Variability: Technical variability in the execution of downstream assays.1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 2. Prepare a large batch of this compound stock solution and aliquot for single-use to minimize freeze-thaw cycles. Always prepare fresh dilutions for each experiment. 3. Include appropriate positive and negative controls in all assays to monitor for consistency.

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration (Time-Course Experiment)

Objective: To identify the optimal incubation time for this compound to induce a desired cellular effect (e.g., increased histone acetylation, changes in gene expression, or apoptosis).

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in multiple plates or wells to allow for harvesting at different time points. Allow cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a working solution of this compound at a concentration known to be effective (or a concentration determined from a dose-response experiment, e.g., 100 nM).

  • Treatment: Treat the cells with this compound. Include a vehicle-only control group.

  • Time-Point Harvesting: Harvest cells at various time points after treatment (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Downstream Analysis: Analyze the harvested cells for the desired endpoint. For example:

    • Histone Acetylation: Perform Western blot analysis for acetylated histone H3 (Ac-H3).

    • Gene Expression: Extract RNA and perform qRT-PCR for a target gene (e.g., p21).

    • Apoptosis: Use an Annexin V/PI staining assay and analyze by flow cytometry.

  • Data Analysis: Plot the measured effect against the treatment duration to determine the time point at which the desired effect is optimal.

Protocol 2: Determining the Effective Concentration of this compound (Dose-Response Experiment)

Objective: To determine the concentration range of this compound that produces a biological response and to calculate the IC50 or EC50.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range could be from 1 pM to 10 µM. Include a vehicle-only control.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a fixed duration determined from the time-course experiment (e.g., 48 hours).

  • Viability/Cytotoxicity Assay: Perform a cell viability assay such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Caption: this compound inhibits class-IIa HDACs, leading to histone hyperacetylation and altered gene expression.

Experimental_Workflow cluster_setup Experimental Setup cluster_optimization Optimization Phase cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) NT160_Prep 2. Prepare this compound Stock (e.g., 10 mM in DMSO) Dose_Response 3. Dose-Response (Determine IC50) NT160_Prep->Dose_Response Time_Course 4. Time-Course (Determine optimal duration) Dose_Response->Time_Course Western_Blot Western Blot (e.g., Ac-H3, p21) Time_Course->Western_Blot qPCR qRT-PCR (e.g., CDKN1A/p21) Time_Course->qPCR Flow_Cytometry Flow Cytometry (e.g., Cell Cycle, Apoptosis) Time_Course->Flow_Cytometry

Caption: Workflow for optimizing this compound treatment duration and concentration.

Troubleshooting_Tree Start Experiment Start: No Observable Effect Check_Duration Is treatment duration sufficient? (>24h for downstream effects) Start->Check_Duration Check_Concentration Is this compound concentration adequate? Check_Duration->Check_Concentration Yes Increase_Duration Action: Perform time-course (24h, 48h, 72h) Check_Duration->Increase_Duration No Check_HDAC_Expression Does the cell line express Class-IIa HDACs? Check_Concentration->Check_HDAC_Expression Yes Increase_Concentration Action: Perform dose-response (10nM - 10µM) Check_Concentration->Increase_Concentration No Check_Compound Is the this compound solution fresh and properly stored? Check_HDAC_Expression->Check_Compound Yes Validate_Expression Action: Western Blot/qPCR for HDAC4, 5, 7, 9 Check_HDAC_Expression->Validate_Expression No Prepare_Fresh Action: Prepare fresh this compound working solution Check_Compound->Prepare_Fresh Yes Failure Consider alternative model Check_Compound->Failure No Success Problem Resolved Increase_Duration->Success Increase_Concentration->Success Validate_Expression->Failure Prepare_Fresh->Success

Caption: A logical troubleshooting guide for experiments where this compound shows no effect.

References

Troubleshooting inconsistent results in NT160 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the class-IIa HDAC inhibitor, NT160. The following information is designed to help address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of class-IIa histone deacetylases (HDACs).[1] Its primary mechanism of action is to block the enzymatic activity of HDAC4, HDAC5, HDAC7, and HDAC9, leading to an increase in the acetylation of their target proteins.[1] This modulation of protein acetylation can, in turn, affect gene expression and various cellular processes.

Q2: What are the recommended solvents and storage conditions for this compound?

A2: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo applications, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is advisable to prepare fresh working dilutions for each experiment to avoid degradation.

Q3: I am observing high variability between my experimental replicates. What are the potential causes?

A3: High variability in results can stem from several factors. Inconsistent pipetting, especially with small volumes of a potent inhibitor like this compound, can lead to significant differences. Ensure your pipettes are properly calibrated. Inadequate mixing of this compound in the culture medium can also cause localized concentration differences. Additionally, "edge effects" in multi-well plates, where evaporation is higher in the outer wells, can concentrate the compound and affect results. To mitigate this, consider not using the outermost wells for critical experiments or filling them with a buffer.[2]

Q4: My positive control HDAC inhibitor is not showing the expected effect. What could be wrong?

A4: If a well-characterized HDAC inhibitor (like Trichostatin A for broad-spectrum inhibition) is not working, it could indicate a problem with the assay itself. The HDAC enzyme may be inactive, or the substrate may not be appropriate for the specific HDAC isoforms being studied.[2] It is also possible that the inhibitor has degraded due to improper storage.[2]

Q5: I am not observing any significant effect of this compound in my cell-based assay. What should I check?

A5: Several factors could contribute to a lack of effect. First, verify the concentration range you are using is appropriate; this compound is potent, with low nanomolar IC50 values for its target HDACs.[1] Ensure that the incubation time is sufficient for this compound to exert its effect on the cells. The cell line you are using may not express the target class-IIa HDACs at a high enough level. Finally, the biological endpoint you are measuring may not be sensitive to the inhibition of class-IIa HDACs in your specific experimental context.

Troubleshooting Inconsistent Results

Inconsistent results are a common challenge in experimental biology. The following tables provide structured guidance on troubleshooting issues you might encounter during your this compound experiments.

In Vitro (Cell-Based) Experiments
Observed Problem Potential Cause Recommended Solution
High background signal in no-treatment controls Substrate instability or degradation.Prepare fresh substrate for each experiment and store it according to the manufacturer's instructions.[2]
Contamination of reagents with other enzymes.Use high-purity, dedicated reagents for your HDAC assays.[2]
Autofluorescence of this compound or other compounds.Run a control with the compound but without the enzyme or cells to measure background fluorescence.
Inconsistent IC50 values across experiments Pipetting inaccuracies.Use calibrated pipettes and consider using a larger volume for serial dilutions.
Variation in cell density or health.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.
Fluctuation in incubation time or temperature.Maintain consistent incubation times and temperatures for all experiments.[2]
Loss of this compound activity in culture media over time Instability of the compound in aqueous solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to cells.
Adsorption to plasticware.Consider using low-adhesion plasticware for preparing and storing this compound solutions.
In Vivo Experiments
Observed Problem Potential Cause Recommended Solution
Inconsistent drug exposure between animals Improper formulation or administration.Ensure this compound is fully dissolved in the vehicle. Use precise and consistent injection techniques.
Variability in animal metabolism.Use animals of the same age, sex, and genetic background. Consider performing pharmacokinetic studies to determine drug exposure levels.
Unexpected toxicity or adverse effects Off-target effects of this compound.Titrate the dose to find the maximum tolerated dose (MTD) in a pilot study.
Vehicle-related toxicity.Include a vehicle-only control group to assess the effects of the formulation components.
Lack of efficacy in the animal model Insufficient drug concentration at the target site.Optimize the dosing regimen (dose and frequency) based on pharmacokinetic data.
The animal model is not appropriate for the therapeutic hypothesis.Ensure that the targeted class-IIa HDACs play a significant role in the pathophysiology of the chosen animal model.

Experimental Protocols

Key Experimental Workflow

Below is a generalized workflow for conducting experiments with this compound.

NT160_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) treatment Treat with this compound (and controls) prep_compound->treatment prep_cells Culture Cells or Acclimate Animals prep_cells->treatment incubation Incubate for Defined Period treatment->incubation data_collection Collect Data (e.g., viability, gene expression) incubation->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

A generalized workflow for this compound experiments.
Cell-Based HDAC Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on HDAC activity in a cellular context.

Methodology:

  • Cell Culture: Plate cells (e.g., HT-29) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control inhibitor in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

  • HDAC Activity Measurement: Measure the HDAC activity in the cell lysates using a commercially available HDAC activity assay kit, which typically involves a fluorogenic or colorimetric substrate.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

This compound, as a class-IIa HDAC inhibitor, is expected to modulate signaling pathways regulated by HDAC4, HDAC5, HDAC7, and HDAC9. A key downstream effect is the de-repression of the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors.

HDAC_Signaling This compound This compound HDAC_IIa Class-IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa inhibition MEF2 MEF2 HDAC_IIa->MEF2 repression Gene_Expression Target Gene Expression MEF2->Gene_Expression activation Cellular_Processes Cellular Processes (e.g., differentiation, survival) Gene_Expression->Cellular_Processes

References

Optimizing NT160 Delivery for In Vivo Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of NT160, a potent class-IIa HDAC inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound solution is precipitating after preparation or during administration. What should I do?

A1: Precipitation of this compound can occur due to issues with the solvent, temperature, or pH.

  • Potential Cause 1: Improper Solvent Preparation. The order of solvent addition and mixing is crucial for maintaining this compound solubility.

    • Solution: Follow the recommended solvent preparation protocol strictly. For a 2.5 mg/mL solution, first dissolve this compound in DMSO, then add PEG300 and mix thoroughly. Subsequently, add Tween-80, mix again, and finally add saline.[1] Ensure a clear stock solution is made before adding co-solvents.[1] The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]

  • Potential Cause 2: Temperature Fluctuations. A decrease in temperature can reduce the solubility of this compound in the vehicle.

    • Solution: Warm the solution gently and use sonication to aid dissolution if precipitation occurs.[1] Prepare the working solution fresh on the day of use to minimize the risk of precipitation due to storage.[1]

  • Potential Cause 3: Extended Dosing Period. For studies involving continuous dosing for more than two weeks, the stability of the formulation might be a concern.

    • Solution: For longer studies, carefully consider the formulation protocol. The 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation is suitable, but for extended periods, it's crucial to monitor for any precipitation.[1]

Q2: I am observing adverse reactions in my animal models after this compound administration. What could be the cause?

A2: Adverse reactions can stem from the vehicle, the dose of this compound, or the route of administration.

  • Potential Cause 1: Vehicle Toxicity. The solvents used to dissolve this compound, particularly DMSO and Tween-80, can cause local irritation or systemic toxicity at high concentrations.

    • Solution: Conduct a vehicle-only control group to assess the effects of the solvent mixture alone. If vehicle toxicity is observed, consider alternative formulations. A formulation with 10% DMSO and 90% Corn Oil is a possible alternative.[1]

  • Potential Cause 2: High Dose of this compound. The administered dose might be too high for the specific animal model, leading to toxicity.

    • Solution: Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects. It is important to establish the No Observed Adverse Effect Level (NOAEL) for your specific model.[2]

  • Potential Cause 3: Rapid Intravenous Injection. A rapid IV injection can lead to acute toxic effects.

    • Solution: Administer the this compound solution slowly via intravenous infusion to minimize peak plasma concentrations and reduce the risk of acute toxicity.

Q3: I am not observing the expected therapeutic effect of this compound in my in vivo model. What are the possible reasons?

A3: Lack of efficacy could be due to issues with the compound's stability, administration, or dosage.

  • Potential Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.

    • Solution: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solvent, store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] Always prepare the final working solution fresh for each experiment.[1]

  • Potential Cause 2: Suboptimal Dosage. The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue.

    • Solution: Increase the dose in a stepwise manner, carefully monitoring for any signs of toxicity. Refer to pharmacokinetic data to ensure that the administered dose can achieve the desired exposure in the target organ.

  • Potential Cause 3: Inappropriate Route of Administration. The chosen administration route may not provide adequate bioavailability or distribution to the target tissue.

    • Solution: Consider the pharmacokinetic properties of this compound. For central nervous system diseases, ensure the compound can cross the blood-brain barrier. PET imaging studies with [18F]this compound have shown high brain uptake in gray matter regions.[3] If targeting other organs, select a route that maximizes exposure to that tissue.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent inhibitor of class-IIa histone deacetylases (HDACs).[1] It shows strong inhibition against HDAC4, HDAC5, HDAC7, and HDAC9.[1] By inhibiting these enzymes, this compound can modulate gene expression, which is a therapeutic strategy for various diseases, including those affecting the central nervous system.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Recommendations for storing this compound are as follows:

  • Solid form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advised to aliquot solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What are the suggested solvent formulations for in vivo use?

A3: Two common formulations for in vivo administration of this compound are:

  • Aqueous-based: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of up to 2.5 mg/mL.[1]

  • Oil-based: 10% DMSO and 90% Corn Oil. This also achieves a solubility of up to 2.5 mg/mL.[1]

Q4: How should I prepare the this compound working solution for injection?

A4: For the aqueous-based formulation, follow these steps sequentially:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add the DMSO stock solution to PEG300 and mix thoroughly.

  • Add Tween-80 to the mixture and mix again until uniform.

  • Finally, add Saline to reach the final volume and mix well. It is recommended to use sonication to ensure complete dissolution.[1] The working solution should be prepared fresh on the day of the experiment.[1]

Quantitative Data Summary

Table 1: this compound Storage and Stability

FormStorage TemperatureDuration
Solid-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Table 2: In Vivo Formulation for this compound

ComponentProtocol 1 (Aqueous-based)Protocol 2 (Oil-based)
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% Corn Oil
Solvent 3 5% Tween-80-
Solvent 4 45% Saline-
Max Solubility 2.5 mg/mL[1]2.5 mg/mL[1]
Notes Requires ultrasonic treatment.[1]Requires ultrasonic treatment.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

  • Materials: this compound powder, DMSO (anhydrous), PEG300, Tween-80, Saline (0.9% NaCl), sterile microcentrifuge tubes, sonicator.

  • Stock Solution Preparation (25 mg/mL):

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

    • Vortex and sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Working Solution Preparation (2.5 mg/mL):

    • For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

    • Add 450 µL of Saline to the tube to bring the total volume to 1 mL. Vortex thoroughly.

    • If any precipitation is observed, warm the solution slightly and sonicate until it becomes clear.

  • Administration:

    • Administer the freshly prepared solution to the animal model via intraperitoneal injection. The injection volume will depend on the animal's weight and the desired dosage (mg/kg).

Visualizations

NT160_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HDAC_IIa Class-IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa Inhibition Histones Histones HDAC_IIa->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression

Caption: Mechanism of action of this compound as a Class-IIa HDAC inhibitor.

NT160_In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation 1. This compound Formulation (DMSO, PEG300, Tween-80, Saline) QC 2. Quality Control (Clarity, No Precipitation) Formulation->QC Dosing 3. Dosing Calculation (mg/kg) QC->Dosing Injection 4. In Vivo Injection (e.g., IP, IV) Dosing->Injection Monitoring 5. Animal Monitoring (Adverse Effects) Injection->Monitoring Efficacy 6. Efficacy Assessment (Therapeutic Outcome) Monitoring->Efficacy PKPD 7. PK/PD Analysis (Optional) Efficacy->PKPD

Caption: General experimental workflow for this compound in vivo studies.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Issue Encountered (e.g., Precipitation, Toxicity, No Effect) Cause1 Formulation Issue Problem->Cause1 Cause2 Dosage Issue Problem->Cause2 Cause3 Compound Stability Problem->Cause3 Cause4 Administration Route Problem->Cause4 Solution1 Optimize Formulation Protocol Cause1->Solution1 Solution2 Perform Dose-Response Study Cause2->Solution2 Solution3 Verify Storage & Handling Cause3->Solution3 Solution4 Evaluate Alternative Routes Cause4->Solution4

Caption: Logical troubleshooting workflow for this compound in vivo experiments.

References

Why is my NT160 experiment not working as expected?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NT160 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the class-IIa HDAC inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of class-IIa histone deacetylases (HDACs). Its primary mechanism of action is to block the catalytic activity of HDAC4, HDAC5, HDAC7, and HDAC9. These enzymes are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins, which plays a crucial role in regulating gene expression and other cellular processes. By inhibiting these HDACs, this compound leads to hyperacetylation of their target proteins, which can alter gene transcription and downstream signaling pathways.

Q2: What are the specific targets of this compound?

This compound exhibits high potency against class-IIa HDACs. The table below summarizes its inhibitory activity.

Target HDAC IsoformIC50 (nM)
HDAC40.08
HDAC51.2
HDAC71.0
HDAC90.9

Data presented is a representative summary from available literature. Actual values may vary based on experimental conditions.

Q3: What are the common research applications for this compound?

Given its role in regulating gene expression and cellular function, this compound is utilized in a variety of research areas, including:

  • Neuroscience: Investigating the role of class-IIa HDACs in neurological diseases and cognitive function.[1][2][3]

  • Oncology: Studying the potential of HDAC inhibition in cancer therapy to control cell proliferation and survival.[4]

  • Cardiovascular Disease: Exploring the involvement of class-IIa HDACs in cardiac hypertrophy and other heart conditions.[5][6]

  • Immunology: Examining the role of these enzymes in immune cell development and function.[7]

Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your this compound experiments.

Q4: Why am I not observing any effect of this compound in my cell-based assay?

There are several potential reasons for a lack of effect. Consider the following troubleshooting steps:

  • Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. Refer to the IC50 values in the table above and consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Inhibitor Stability and Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is properly dissolved in a suitable solvent, such as DMSO, before further dilution in your cell culture medium. Prepare fresh dilutions for each experiment as the compound may degrade over time in solution.

  • Cellular Uptake: The cell line you are using may not efficiently take up the inhibitor. You can try to increase the incubation time or use a different cell line known to be responsive to HDAC inhibitors.

  • Target Expression: Verify that your cells express the target class-IIa HDACs (HDAC4, 5, 7, 9) at sufficient levels. You can check this via Western blot or qPCR.

  • Endpoint Measurement: The experimental readout you are using may not be sensitive enough to detect the effects of this compound. Consider using a more direct measure of HDAC inhibition, such as measuring the acetylation levels of known HDAC targets.

Q5: My experiment is showing high levels of cell toxicity. What could be the cause?

Un-expected cytotoxicity can arise from several factors:

  • High Inhibitor Concentration: While potent, high concentrations of this compound can lead to off-target effects and cytotoxicity. Perform a dose-response experiment to identify the optimal concentration that provides the desired inhibitory effect without causing excessive cell death.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (typically below 0.5%).

  • Contamination: Your this compound stock solution or cell culture may be contaminated. Use sterile techniques and regularly check your cell cultures for signs of contamination.

  • Off-Target Effects: At higher concentrations, all inhibitors have the potential for off-target effects.[8][9] Consider if the observed toxicity aligns with known off-target effects of HDAC inhibitors.

Q6: I'm seeing inconsistent results between experiments. How can I improve reproducibility?

Inconsistent results are often due to variations in experimental procedures. To improve reproducibility:

  • Standardize Protocols: Ensure that all experimental steps, including cell seeding density, inhibitor preparation, incubation times, and endpoint assays, are performed consistently.

  • Reagent Quality: Use high-quality reagents and check their expiration dates. Prepare fresh solutions of this compound for each set of experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time with repeated passaging.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A known HDAC inhibitor can serve as a positive control, while a vehicle-treated group (e.g., DMSO) serves as a negative control.

Experimental Protocols

Below is a sample protocol for a cell-based assay to assess the effect of this compound on histone acetylation.

Objective: To determine the effect of this compound on the acetylation of histone H3 in a human cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed HeLa cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: The following day, replace the medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetyl-H3 levels to total-H3 and the loading control (GAPDH).

Visualizations

Signaling Pathways and Workflows

Caption: Class-IIa HDAC signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow Start Experiment Not Working Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Solubility Is this compound properly dissolved? Check_Concentration->Check_Solubility Yes Dose_Response Perform dose-response curve. Check_Concentration->Dose_Response No Check_Toxicity Is there unexpected cell toxicity? Check_Solubility->Check_Toxicity Yes Prepare_Fresh Prepare fresh stock and dilutions. Check_Solubility->Prepare_Fresh No Check_Target Is the target HDAC expressed? Check_Toxicity->Check_Target No Toxicity_Assay Perform toxicity assay at various concentrations. Check_Toxicity->Toxicity_Assay Yes Check_Endpoint Is the readout sensitive enough? Check_Target->Check_Endpoint Yes Western_Blot Check HDAC expression by Western blot. Check_Target->Western_Blot No Alternative_Assay Use a more direct assay (e.g., Ac-H3). Check_Endpoint->Alternative_Assay No End Problem Identified Check_Endpoint->End Yes Dose_Response->End Prepare_Fresh->End Toxicity_Assay->End Western_Blot->End Alternative_Assay->End

Caption: A logical workflow for troubleshooting common this compound experimental issues.

experimental_workflow Start Start Experiment Cell_Culture 1. Seed Cells Start->Cell_Culture Prepare_this compound 2. Prepare this compound Dilutions Cell_Culture->Prepare_this compound Treatment 3. Treat Cells with this compound Prepare_this compound->Treatment Incubation 4. Incubate for 24h Treatment->Incubation Lysis 5. Lyse Cells Incubation->Lysis Quantification 6. Quantify Protein Lysis->Quantification Western_Blot 7. Western Blot Analysis Quantification->Western_Blot Analysis 8. Data Analysis Western_Blot->Analysis End Experiment Complete Analysis->End

Caption: A typical experimental workflow for a cell-based this compound assay.

References

Technical Support Center: Mitigating NT160 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NT160, a potent and selective class-IIa histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential toxicity of this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective inhibitor of class-IIa HDACs, with IC50 values in the nanomolar range for HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its primary mechanism of action is the inhibition of the deacetylase activity of these enzymes, which play a crucial role in regulating gene expression and other cellular processes.[2][3] this compound is often used in research related to central nervous system diseases.[1]

Q2: Is this compound expected to be toxic to primary cell cultures?

A2: While this compound is a valuable research tool, like many bioactive compounds, it can exhibit toxicity in primary cell cultures, which are generally more sensitive than immortalized cell lines. The toxicity can be dependent on the concentration, duration of exposure, and the specific primary cell type being used.

Q3: What are the potential causes of this compound-induced toxicity?

A3: Potential causes of toxicity can be broadly categorized as follows:

  • On-target toxicity: The intended pharmacological effect of inhibiting class-IIa HDACs may lead to the dysregulation of essential cellular pathways, potentially causing cell cycle arrest or apoptosis in certain primary cell types.

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended and toxic side effects.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%-0.5%.[4]

  • Suboptimal culture conditions: Primary cells are highly sensitive to their environment. Factors like media composition, pH, seeding density, and substrate coating can exacerbate the toxic effects of a compound.

Q4: What are the initial steps I should take if I observe toxicity with this compound?

A4: If you observe significant cell death or morphological changes in your primary cultures upon treatment with this compound, we recommend the following initial steps:

  • Confirm the this compound concentration: Double-check your calculations and dilution series to ensure you are using the intended final concentration.

  • Perform a dose-response curve: This will help you determine the toxic concentration range for your specific primary cell type.

  • Run a solvent control: Treat cells with the same concentration of the solvent (e.g., DMSO) used for your highest this compound concentration to rule out solvent-induced toxicity.

  • Optimize culture conditions: Ensure your primary cell culture conditions are optimal and that the cells are healthy before initiating treatment.

Troubleshooting Guides

Issue 1: High levels of cell death observed shortly after this compound treatment.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
High this compound Concentration Perform a comprehensive dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).Protocol 1: Dose-Response and Viability Assay (MTT/CCK-8)
Solvent Toxicity Test the toxicity of the solvent (e.g., DMSO) at the concentrations used in your experiment. Aim to keep the final DMSO concentration below 0.1%.[4]Protocol 2: Solvent Toxicity Assessment
Acute Off-Target Effects Lower the concentration of this compound to a range where on-target effects are expected, based on its IC50 values.-
Issue 2: Gradual increase in cell death over a prolonged this compound treatment period.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
Induction of Apoptosis Analyze cells for markers of apoptosis, such as caspase activation or DNA fragmentation.Protocol 3: Apoptosis Detection (Caspase-Glo or TUNEL Assay)
Induction of Necroptosis Investigate markers of necroptosis if apoptosis is not detected, especially if caspase inhibitors do not rescue cells.Protocol 4: Necroptosis Assessment (MLKL Phosphorylation)
Nutrient Depletion or Metabolite Accumulation Perform partial media changes during the long-term treatment to replenish nutrients and remove waste products.-
Issue 3: Changes in cellular morphology without significant cell death.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Experimental Protocol
On-Target Phenotypic Changes Inhibition of class-IIa HDACs can alter gene expression leading to changes in cell morphology and function.Protocol 5: Immunofluorescence Staining for Phenotypic Markers
Sub-lethal Stress Response Cells may be under stress but not yet undergoing cell death. Assess markers of cellular stress.-

Experimental Protocols

Protocol 1: Dose-Response and Viability Assay (MTT/CCK-8)

This protocol determines the concentration-dependent effect of this compound on the viability of primary cells.

Materials:

  • Primary cell culture of interest

  • This compound stock solution (in DMSO)

  • Culture medium

  • 96-well culture plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at an optimal density and allow them to adhere and stabilize for 24-48 hours.

  • Prepare serial dilutions of this compound in culture medium. A common starting range is from 1 nM to 100 µM.

  • Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Carefully replace the medium in each well with the prepared this compound dilutions or control solutions.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation:

This compound Concentration% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
1 nM
10 nM
100 nM
1 µM
10 µM
100 µM
Vehicle Control
Untreated Control100%100%100%
Protocol 2: Solvent Toxicity Assessment

This protocol assesses the toxicity of the solvent used to dissolve this compound.

Procedure:

  • Follow the same procedure as Protocol 1, but instead of this compound dilutions, prepare serial dilutions of the solvent (e.g., DMSO) in culture medium.

  • The concentration range should cover and exceed the concentrations used in your this compound experiments.

Protocol 3: Apoptosis Detection (Caspase-Glo or TUNEL Assay)

This protocol helps determine if this compound is inducing programmed cell death via apoptosis.

Materials:

  • Primary cell culture

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega) or a TUNEL assay kit

  • Appropriate controls (e.g., staurosporine as a positive control for apoptosis)

Procedure (Caspase-Glo):

  • Treat cells with this compound at various concentrations and time points in a 96-well plate.

  • At the end of the treatment, allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

Data Presentation:

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)
Untreated Control
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)
Positive Control
Protocol 4: Necroptosis Assessment (MLKL Phosphorylation)

This protocol is used to determine if this compound induces necroptotic cell death.

Materials:

  • Primary cell culture

  • This compound

  • Lysis buffer

  • Antibodies: anti-phospho-MLKL, anti-total-MLKL, and a loading control (e.g., anti-GAPDH)

  • Western blot reagents and equipment

Procedure:

  • Treat cells with this compound.

  • Lyse the cells and quantify protein concentration.

  • Perform Western blotting to detect the levels of phosphorylated MLKL.

Protocol 5: Immunofluorescence Staining for Phenotypic Markers

This protocol allows for the visualization of changes in cellular morphology and the expression of specific proteins.

Materials:

  • Primary cells cultured on coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary and fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

Procedure:

  • Treat cells with this compound.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary and then secondary antibodies.

  • Mount the coverslips and visualize using a fluorescence microscope.

Visualizations

Signaling Pathways

Caspase_Dependent_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC activates Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Death Ligands Death Ligands Death Ligands->Death Receptors binds Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3 activates Cellular Stress Cellular Stress Cellular Stress->Mitochondrion induces Caspase-3 Caspase-3 Procaspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Caspase-Dependent Apoptosis Pathways.

Necroptosis_Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds Complex I Complex I TNFR1->Complex I recruits RIPK1 RIPK1 Complex I->RIPK1 Caspase-8 Caspase-8 Complex I->Caspase-8 can activate RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome (Complex IIb) Necrosome (Complex IIb) RIPK1->Necrosome (Complex IIb) RIPK3->Necrosome (Complex IIb) MLKL MLKL Necrosome (Complex IIb)->MLKL phosphorylates p-MLKL (oligomer) p-MLKL (oligomer) MLKL->p-MLKL (oligomer) oligomerization Plasma Membrane Plasma Membrane p-MLKL (oligomer)->Plasma Membrane translocates to Necroptosis Necroptosis Plasma Membrane->Necroptosis rupture Caspase-8->RIPK1 inhibits Caspase-8->RIPK3 inhibits

Caption: Necroptosis Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Observation cluster_analysis Toxicity Analysis cluster_optimization Mitigation & Optimization Primary_Cell_Culture 1. Establish Healthy Primary Cell Culture NT160_Preparation 2. Prepare this compound Dilutions & Controls Primary_Cell_Culture->NT160_Preparation Cell_Treatment 3. Treat Cells with this compound NT160_Preparation->Cell_Treatment Observe_Morphology 4. Observe for Morphological Changes & Cell Death Cell_Treatment->Observe_Morphology Viability_Assay 5. Perform Viability Assay (e.g., MTT) Observe_Morphology->Viability_Assay Mechanism_Investigation 6. Investigate Cell Death Mechanism (Apoptosis/Necroptosis) Viability_Assay->Mechanism_Investigation If toxic Optimize_Concentration 7. Optimize this compound Concentration Mechanism_Investigation->Optimize_Concentration Refine_Protocol 8. Refine Culture & Treatment Protocol Optimize_Concentration->Refine_Protocol

Caption: Experimental Workflow for Mitigating this compound Toxicity.

References

Validation & Comparative

Validating the Effects of NT160 in Neuronal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NT160 is a potent and selective inhibitor of class-IIa histone deacetylases (HDACs), with an IC50 of 0.046 μM, targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its potential as a therapeutic agent for central nervous system (CNS) disorders necessitates a thorough validation of its effects in relevant neuronal cell models. This guide provides a comparative overview of the expected effects of this compound in neuronal cell lines, drawing upon experimental data from structurally and functionally similar class-IIa HDAC inhibitors, such as TMP269 and MC1568.

Quantitative Data Summary

The following tables summarize the quantitative effects of class-IIa HDAC inhibitors in the widely used human neuroblastoma cell line, SH-SY5Y. This cell line is a valuable tool for studying neuronal differentiation, neuroprotection, and apoptosis. While specific data for this compound is not yet widely published, the findings for TMP269 and MC1568 provide a strong predictive framework for this compound's biological activity.

Table 1: Neuroprotective Effects of Class-IIa HDAC Inhibitors on SH-SY5Y Cells

CompoundConcentrationInsultEndpointResultReference
TMP2690.1 µM & 1 µM6-hydroxydopamine (6-OHDA)Neurite InjuryPrevention of neurite injury without affecting cell viability[2]
MC1568Not specified6-hydroxydopamine (6-OHDA)Cell DeathPartial protection against 6-OHDA-induced cell death

Table 2: Effects of Class-IIa HDAC Inhibitors on Apoptosis in SH-SY5Y Cells

CompoundConcentrationInducerEndpointResultReference
MC1568Not specifiedThimerosal (0.5 µM)ApoptosisPrevention of thimerosal-induced apoptosis[3]
MC1568Not specifiedThimerosal (0.5 µM)HDAC4 UpregulationPrevention of thimerosal-induced HDAC4 increase[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the effects of compounds like this compound in neuronal cell lines.

Cell Viability and Neuroprotection Assay (MTT Assay)
  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Differentiation (Optional): To obtain a more mature neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid in a low-serum medium for 5-7 days.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound or alternative inhibitors for a specified period (e.g., 1-2 hours).

    • Introduce a neurotoxic agent (e.g., 6-OHDA, MPP+, or glutamate) to induce neuronal damage.

    • Include control groups: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated only with the neurotoxin.

  • MTT Addition: After the desired incubation period (e.g., 24-48 hours), add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed and treat SH-SY5Y cells in 6-well plates as described in the neuroprotection assay.

  • Cell Harvesting: After treatment, gently detach the cells using trypsin and collect them by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Neurite Outgrowth Assay
  • Cell Culture: Plate SH-SY5Y cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine or laminin).

  • Treatment: Treat the cells with this compound or other compounds in a differentiation-permissive medium (e.g., low serum).

  • Fixation and Staining:

    • After the desired treatment period (e.g., 3-7 days), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Stain for a neuronal marker, such as β-III tubulin, using a primary antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the action of class-IIa HDAC inhibitors and a typical experimental workflow for validating the effects of this compound.

G Experimental Workflow for Validating this compound Effects cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis & Interpretation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Cell Treatment with This compound/Alternatives cell_culture->treatment compound_prep This compound & Alternatives Preparation compound_prep->treatment insult Induction of Neuronal Insult (e.g., 6-OHDA, MPP+) treatment->insult neurite Neurite Outgrowth Assay treatment->neurite pathway Signaling Pathway Analysis (Western Blot) treatment->pathway viability Cell Viability Assay (MTT) insult->viability apoptosis Apoptosis Assay (Annexin V/PI) insult->apoptosis data_quant Quantitative Data Analysis viability->data_quant apoptosis->data_quant neurite->data_quant conclusion Conclusion on this compound Effects data_quant->conclusion pathway->conclusion

Caption: General experimental workflow for validating the effects of this compound.

G Class-IIa HDACs and MEF2 Signaling in Neurons cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Neuronal Activity / Stress camk CaMK stimuli->camk Activates hdac_nucl HDAC4/5/7/9 (Nuclear) camk->hdac_nucl Phosphorylates & Exports hdac_cyto HDAC4/5/7/9 (Cytoplasmic) hdac_cyto->hdac_nucl hdac_nucl->hdac_cyto mef2 MEF2 hdac_nucl->mef2 Binds & Represses gene_repression Repression of Pro-survival Genes mef2->gene_repression gene_activation Activation of Pro-survival Genes mef2->gene_activation Freed to Activate This compound This compound This compound->hdac_nucl Inhibits

Caption: this compound inhibits nuclear class-IIa HDACs, releasing MEF2 to activate pro-survival genes.

G BMP/Smad Signaling Pathway in Neuronal Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bmp BMP2 bmpr BMP Receptor bmp->bmpr Binds smad15 Smad1/5 bmpr->smad15 Phosphorylates psmad15 p-Smad1/5 smad15->psmad15 psmad15_nucl p-Smad1/5 psmad15->psmad15_nucl Translocates gene_transcription Neuronal Differentiation & Survival Genes psmad15_nucl->gene_transcription Activates This compound This compound This compound->bmp Upregulates

Caption: this compound is predicted to upregulate BMP2, activating the Smad pathway for neuronal survival.

G Non-Canonical Wnt Signaling in Neuronal Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt5a fzd Frizzled Receptor wnt->fzd Binds dvl Dishevelled (Dvl) fzd->dvl Activates rac1 Rac1 dvl->rac1 Activates jnk JNK rac1->jnk Activates cjun c-Jun jnk->cjun Phosphorylates gene_transcription Neuronal Differentiation & Cytoskeletal Genes cjun->gene_transcription Activates hdac_inhibitor HDAC Inhibitor (e.g., this compound) hdac_inhibitor->wnt Upregulates

Caption: Class-IIa HDAC inhibitors can promote neuronal differentiation via the Wnt/JNK pathway.

References

NT160 vs. Other HDAC Inhibitors for CNS Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for Central Nervous System (CNS) disorders is increasingly focused on epigenetic mechanisms, with Histone Deacetylase (HDAC) inhibitors emerging as a promising class of drugs. This guide provides a comparative analysis of NT160, a novel Class IIa selective HDAC inhibitor, against established pan-HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA) and Valproic Acid (VPA). This comparison is based on available preclinical data, highlighting differences in selectivity, potency, and potential therapeutic implications for CNS disorders like Alzheimer's, Huntington's, and Parkinson's diseases.

Executive Summary

This compound is a highly potent and selective Class IIa HDAC inhibitor with excellent brain permeability, positioning it as a promising candidate for CNS-targeted therapies. While direct comparative preclinical efficacy studies between this compound and other HDAC inhibitors are limited, this guide consolidates available data to facilitate an informed assessment. Pan-HDAC inhibitors like SAHA and VPA have demonstrated neuroprotective effects in various CNS disease models, but their lack of selectivity can lead to off-target effects. The high selectivity of this compound for Class IIa HDACs (HDAC4, 5, 7, and 9) may offer a more targeted therapeutic approach with an improved safety profile.

Data Presentation

Table 1: In Vitro Potency and Selectivity of HDAC Inhibitors
InhibitorClass SelectivityTarget HDACsIC50 ValuesReference
This compound Class IIa SelectiveHDAC4, HDAC5, HDAC7, HDAC9HDAC4: 0.08 nM, HDAC5: 1.2 nM, HDAC7: 1.0 nM, HDAC9: 0.9 nM[1]
SAHA (Vorinostat) Pan-HDACClass I and IILow nanomolar range against multiple HDACs[2]
Valproic Acid (VPA) Pan-HDACPrimarily Class IMillimolar range[1][3]
Table 2: Preclinical Efficacy in Alzheimer's Disease Models
InhibitorAnimal ModelKey FindingsReference
This compound Data not availableThis compound exhibits high brain uptake, suggesting potential for target engagement in the CNS.[4]
SAHA (Vorinostat) AD Mouse ModelsPreclinical studies suggest that pan-HDAC inhibition can improve cognitive function.[2]
Valproic Acid (VPA) APP23, PS1(M146V) transgenic miceSignificantly reduced neuritic plaque formation and improved memory deficits.[5][6][7] VPA also alleviates memory deficits and attenuates amyloid-β deposition.[8]
Table 3: Preclinical Efficacy in Huntington's Disease Models
InhibitorAnimal ModelKey FindingsReference
This compound Data not availableThe dysregulation of Class IIa HDACs has been implicated in Huntington's disease, suggesting this compound as a potential therapeutic.[9]
SAHA (Vorinostat) R6/2 mouse modelSome studies suggest that pan-HDAC inhibitors can offer neuroprotective effects in HD models.[10]
Valproic Acid (VPA) N171-82Q transgenic miceSignificantly prolonged survival and ameliorated diminished spontaneous locomotor activity.[11] VPA has shown beneficial effects on motor performance and survival.[12][13][14]
Table 4: Preclinical Efficacy in Parkinson's Disease Models
InhibitorAnimal ModelKey FindingsReference
This compound Data not availableThe role of specific Class IIa HDACs in Parkinson's disease is an active area of research.
SAHA (Vorinostat) MPTP mouse modelPan-HDAC inhibition has been explored for its neuroprotective potential in models of Parkinson's disease.[15][16]
Valproic Acid (VPA) 6-OHDA rat model, Rotenone rat modelDemonstrated neuroprotective effects, partly reversing behavioral and neurochemical alterations.[9][17][18][19] These effects are potentially related to its anti-inflammatory and HDAC inhibitory properties.[17]

Mandatory Visualization

HDAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade HDAC HDAC Signaling_Cascade->HDAC Modulates HDAC_n HDAC HDAC->HDAC_n Translocation Acetylated_Protein Acetylated_Protein Deacetylated_Protein Deacetylated_Protein Acetylated_Protein->Deacetylated_Protein HDAC Histones Histones Chromatin_Remodeling Chromatin_Remodeling Histones->Chromatin_Remodeling Acetylated_Histones Acetylated_Histones Acetylated_Histones->Histones HDAC Gene_Expression Gene_Expression Chromatin_Remodeling->Gene_Expression

Caption: Generalized HDAC signaling pathway in a neuron.

Preclinical_Workflow Start Start: Select HDAC Inhibitor In_Vitro In Vitro Studies (IC50, Selectivity, BBB permeability) Start->In_Vitro Animal_Model Select Animal Model (e.g., AD, HD, PD mouse) In_Vitro->Animal_Model Treatment Treatment Administration (Route, Dose, Duration) Animal_Model->Treatment Behavioral Behavioral Testing (Cognitive, Motor) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Aβ levels, Histone Acetylation) Treatment->Biochemical Histological Histological Analysis (e.g., Plaque load, Neuronal loss) Treatment->Histological Data_Analysis Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis End End: Efficacy & Safety Assessment Data_Analysis->End

Caption: Experimental workflow for preclinical testing of HDAC inhibitors.

Drug_Development_Logic cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification (e.g., Class IIa HDACs) Lead_Gen Lead Generation (e.g., this compound) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Potency, Selectivity, PK) Lead_Gen->Lead_Opt Preclinical Preclinical Testing (In vivo efficacy & safety) Lead_Opt->Preclinical IND IND Submission Preclinical->IND Phase_I Phase I (Safety) IND->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

Caption: Logical flow of HDAC inhibitor drug development.

Experimental Protocols

HDAC Inhibitor IC50 Determination Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC4, HDAC5, HDAC7, HDAC9 for this compound).

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®).

  • Developer solution (e.g., Trichostatin A as a positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Test compounds (this compound, SAHA, VPA) dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted compounds or vehicle (for control) to the wells of the microplate.

  • Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 25 µL of the developer solution containing a positive control inhibitor (Trichostatin A).

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[1][20]

In Vivo Efficacy Assessment in a Mouse Model of Alzheimer's Disease (Morris Water Maze)

Objective: To assess the effect of an HDAC inhibitor on learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).[6]

Apparatus:

  • A circular water tank (120-150 cm in diameter) filled with opaque water (using non-toxic paint).

  • A submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.

  • Visual cues placed around the room.

  • A video tracking system to record and analyze the mouse's swimming path.

Procedure:

  • Acquisition Phase (5-7 days):

    • Mice are subjected to four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions.

    • The mouse is allowed to swim and find the hidden platform. If it fails to find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to stay on the platform for 15-30 seconds.

    • The time to reach the platform (escape latency) and the path length are recorded.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the tank.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis:

    • Acquisition data are analyzed by comparing the escape latencies and path lengths across days between the treated and vehicle control groups.

    • Probe trial data are analyzed by comparing the time in the target quadrant and platform crossings between groups.[6][17][21]

In Vivo Efficacy Assessment in a Mouse Model of Huntington's Disease (Rotarod Test)

Objective: To evaluate the effect of an HDAC inhibitor on motor coordination and balance in a transgenic mouse model of Huntington's disease (e.g., R6/2).[10]

Apparatus:

  • An accelerating rotarod apparatus.

Procedure:

  • Training Phase (2-3 days prior to testing):

    • Mice are placed on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes) to acclimate them to the apparatus.

  • Testing Phase:

    • The rotarod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Each mouse is subjected to three trials with a rest period in between.

    • The latency to fall from the rotating rod is recorded for each trial.

  • Data Analysis:

    • The average latency to fall across the three trials is calculated for each mouse.

    • The performance of the treated group is compared to the vehicle control group at different time points throughout the study.[12][22]

Blood-Brain Barrier Permeability Assessment

Objective: To determine the ability of an HDAC inhibitor to cross the blood-brain barrier (BBB).

Method 1: In Situ Brain Perfusion

  • This method involves surgically isolating the blood supply to the brain of an anesthetized rodent and perfusing it with a solution containing the test compound. The concentration of the compound in the brain tissue is then measured.

Method 2: In Vitro BBB Model

  • This model typically consists of a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane, mimicking the BBB. The transport of the test compound across this cellular barrier is measured.[23]

Method 3: Positron Emission Tomography (PET) Imaging

  • This non-invasive imaging technique is particularly useful for quantifying brain uptake in vivo.

  • The HDAC inhibitor is radiolabeled with a positron-emitting isotope (e.g., [18F] for this compound).[4]

  • The radiolabeled compound is administered to the animal, and a PET scanner detects the distribution of the radiotracer in the brain over time.

  • The brain uptake can be quantified as the percentage of the injected dose per cubic centimeter of brain tissue (%ID/cc) or by calculating the brain-to-plasma concentration ratio.[10][24]

Conclusion

This compound represents a promising, highly selective Class IIa HDAC inhibitor with favorable CNS pharmacokinetic properties. While direct comparative efficacy data in preclinical CNS models are not yet available, its distinct selectivity profile compared to pan-HDAC inhibitors like SAHA and VPA suggests the potential for a more targeted therapeutic effect with a potentially better safety profile. The preclinical data for VPA, in particular, demonstrates the therapeutic potential of HDAC inhibition in various CNS disorders. Further preclinical studies are warranted to elucidate the in vivo efficacy of this compound in models of Alzheimer's, Huntington's, and Parkinson's diseases to fully understand its therapeutic potential in comparison to less selective HDAC inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Comparative Efficacy of NT160 and TMP195: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two selective class-IIa histone deacetylase (HDAC) inhibitors, NT160 and TMP195. Both molecules are potent inhibitors of HDAC4, HDAC5, HDAC7, and HDAC9 and have garnered interest for their therapeutic potential in distinct disease areas. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental details, to aid researchers, scientists, and drug development professionals in their work.

In Vitro Inhibitory Activity

Both this compound and TMP195 demonstrate high selectivity and potency for class-IIa HDACs. However, available data suggests that this compound exhibits superior inhibitory activity at the nanomolar and sub-nanomolar level compared to TMP195. A direct comparison in the HT-29 human colon cancer cell line indicated the superiority of this compound over TMP195. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) from various studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity of this compound against Class-IIa HDACs

TargetKᵢ (nM)IC₅₀ (nM)
HDAC4-0.08
HDAC5-1.2
HDAC7-1.0
HDAC9-0.9
Cell-based Assay 46

Data compiled from multiple sources. The cell-based IC₅₀ represents the overall potency in a cellular context.

Table 2: Inhibitory Activity of TMP195 against Class-IIa HDACs

TargetKᵢ (nM)IC₅₀ (nM)
HDAC459111
HDAC560106
HDAC72646
HDAC9159

Data compiled from multiple sources.[1]

In Vivo Efficacy of TMP195

TMP195 has been evaluated in several preclinical models, demonstrating significant therapeutic efficacy, primarily through the modulation of the immune system, specifically by reprogramming macrophages to an anti-tumor M1 phenotype.

Table 3: In Vivo Efficacy of TMP195 in Cancer Models

Cancer ModelAnimal ModelDosage and AdministrationKey Findings
Breast Cancer MMTV-PyMT transgenic mice50 mg/kg, daily intraperitoneal (i.p.) injectionReduced tumor burden and pulmonary metastases. Increased recruitment of phagocytic macrophages.
Colorectal Cancer Colitis-associated colorectal cancer (CAC) mouse model50 mg/kg/day, i.p. for 28 daysSignificantly decreased the number and load of tumors.[2]
Subcutaneous Tumor MC38 colon cancer cells in C57BL/6 mice50 mg/kg/day, i.p. from day 5 to 20Reduced tumor burden.[3]

Table 4: In Vivo Efficacy of TMP195 in Acute Kidney Injury

Disease ModelAnimal ModelDosage and AdministrationKey Findings
Sepsis-Associated Acute Kidney Injury LPS-induced AKI in C57/black mice20 mg/kg, i.p.Improved renal function, attenuated tubular cell damage and apoptosis, and reduced inflammation.

Therapeutic Potential of this compound

While extensive in vivo therapeutic efficacy data for this compound is not as readily available in the public domain as for TMP195, its high potency and ability to cross the blood-brain barrier have positioned it as a promising candidate for central nervous system (CNS) disorders. Research has primarily focused on its development as a positron emission tomography (PET) imaging agent to visualize class-IIa HDACs in the brain. This application underscores its potential for both diagnostic and therapeutic purposes in neurological diseases such as Huntington's disease, Alzheimer's disease, and Parkinson's disease. Further preclinical studies are required to establish its therapeutic efficacy in relevant animal models of these conditions.

Experimental Protocols

Biochemical HDAC Activity Assay (Fluorogenic)

This assay measures the direct enzymatic activity of purified HDAC enzymes.

  • Reagent Preparation : Prepare serial dilutions of the inhibitor (this compound or TMP195) in DMSO and then dilute in assay buffer.

  • Enzyme Addition : In a 384-well plate, add the purified recombinant class-IIa HDAC enzyme.

  • Inhibitor Addition : Add the inhibitor dilutions or a vehicle control (DMSO) to the wells.

  • Reaction Initiation : Start the reaction by adding a fluorogenic peptide substrate.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Generation : Stop the reaction and generate a fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.

  • Fluorescence Measurement : Read the fluorescence intensity using a plate reader.

  • Data Analysis : Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ values.

In Vivo Anti-Tumor Efficacy Study (Colorectal Cancer Model with TMP195)
  • Animal Model : Utilize C57BL/6 mice with subcutaneously implanted MC38 colon cancer cells.

  • Treatment Groups :

    • Vehicle control (e.g., DMSO/Corn oil)

    • TMP195 (50 mg/kg, daily i.p. injection)

  • Administration : Administer treatments as specified for the duration of the study (e.g., 20 days).

  • Monitoring : Regularly measure tumor volume.

  • Endpoint Analysis : At the end of the study, sacrifice the mice and harvest the tumors for analysis. Record the final tumor weight and size. Perform flow cytometry on single-cell suspensions from tumors to analyze the infiltration of immune cells, particularly M1 macrophages.

Signaling Pathways and Mechanisms of Action

TMP195 Signaling Pathway in Macrophage Polarization

TMP195's anti-tumor effects are primarily mediated by its ability to reprogram tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This is achieved through the activation of the NF-κB and MAPK signaling pathways.

TMP195_Signaling_Pathway TMP195 TMP195 HDACs Class-IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs inhibits NFkB_p65 p-p65 (NF-κB) HDACs->NFkB_p65 deacetylates (inhibition reversed) MAPK p-p38, p-JNK (MAPK) HDACs->MAPK deacetylates (inhibition reversed) M1_Polarization M1 Macrophage Polarization NFkB_p65->M1_Polarization promotes MAPK->M1_Polarization promotes Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->Cytokines secretes AntiTumor Anti-Tumor Effects Cytokines->AntiTumor leads to Inhibitor_Profiling_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (IC₅₀, Kᵢ) Cellular Cell-based Assays (Potency, Selectivity) Biochemical->Cellular PK Pharmacokinetics (PK) (BBB penetration) Cellular->PK Efficacy Efficacy Studies (Disease Models) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Lead Lead Candidate Selection Toxicity->Lead Start Compound Synthesis (this compound, TMP195) Start->Biochemical

References

Independent Validation of NT160 Research Findings: A Comparative Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the class-IIa histone deacetylase (HDAC) inhibitor NT160 with other relevant alternatives, supported by available experimental data. This document summarizes key research findings to facilitate independent validation and further investigation into the therapeutic potential of this compound in central nervous system (CNS) disorders.

Executive Summary

This compound is a highly potent and selective inhibitor of class-IIa HDACs, a family of enzymes implicated in the pathophysiology of various neurological diseases. Research, primarily centered on its application as a positron emission tomography (PET) imaging agent, confirms its ability to penetrate the blood-brain barrier and engage with its intended targets in the CNS. However, a critical gap exists in the peer-reviewed literature regarding the independent validation of its therapeutic efficacy in preclinical models of CNS disorders. This guide presents the available data on this compound and compares it with two other notable HDAC inhibitors, TMP195 and RGFP966, to provide a framework for future validation studies.

Data Presentation: Quantitative Comparison of HDAC Inhibitors

The following tables summarize the quantitative data available for this compound and its comparators.

Inhibitor Target Class HDAC4 (IC50/Ki) HDAC5 (IC50/Ki) HDAC7 (IC50/Ki) HDAC9 (IC50/Ki) Reference
This compound Class-IIa0.08 nM (IC50)1.2 nM (IC50)1.0 nM (IC50)0.9 nM (IC50)[1]
TMP195 Class-IIa59 nM (Ki)60 nM (Ki)26 nM (Ki)15 nM (Ki)
RGFP966 Class-I (HDAC3 selective)>15 µM (IC50)>15 µM (IC50)>15 µM (IC50)>15 µM (IC50)

Table 1: In Vitro Potency of HDAC Inhibitors. This table compares the in vitro inhibitory potency of this compound, TMP195, and RGFP966 against class-IIa HDAC isoforms. This compound demonstrates significantly higher potency for class-IIa HDACs compared to TMP195. RGFP966 is selective for HDAC3 and shows minimal activity against class-IIa HDACs.

Compound Animal Model Disease Indication Key Findings Reference
[18F]this compound RatCNS ImagingHigh brain uptake, particularly in hippocampus, thalamus, and cortex.[2][2]
TMP195 MouseBreast CancerReduced tumor burden and metastases by modulating macrophage phenotype.
RGFP966 MouseIschemic StrokeDecreased infarct size and alleviated neurological deficits.[3][3]
RGFP966 RatTraumatic Brain InjuryReduced neuronal loss and improved neurological function.[4][4]
RGFP966 MouseDemyelination (Cuprizone model)Protected white matter and reduced neuroinflammation.[5][5]
RGFP966 MouseLPS-induced DepressionAmeliorated depressive-like behaviors by inhibiting neuroinflammation.[6][6]

Table 2: Preclinical Efficacy of HDAC Inhibitors. This table summarizes the reported in vivo efficacy of this compound's radiolabeled counterpart and its comparators in various disease models. While [18F]this compound has been used for imaging, there is a lack of published data on the therapeutic efficacy of non-radiolabeled this compound in CNS disease models. In contrast, RGFP966 has demonstrated neuroprotective and anti-inflammatory effects in multiple CNS-related preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of research findings. Below are summaries of key experimental protocols cited in the literature for the assessment of HDAC inhibitors.

In Vitro HDAC Inhibition Assay (General Protocol)

A common method to determine the in vitro potency of HDAC inhibitors involves using recombinant human HDAC enzymes and a fluorogenic substrate.

  • Enzyme Preparation: Recombinant human HDAC enzymes (e.g., HDAC4, HDAC5, HDAC7, HDAC9) are diluted in an appropriate assay buffer.

  • Inhibitor Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Reaction Initiation: The HDAC enzyme, inhibitor, and a fluorogenic substrate are combined in a microplate well.

  • Incubation: The reaction is incubated at 37°C for a specified period.

  • Development: A developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

  • Detection: The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Preclinical Models for CNS Disorders (Example with RGFP966)

The following provides a general outline of an in vivo study investigating the neuroprotective effects of an HDAC inhibitor in a model of ischemic stroke, based on studies with RGFP966.[3]

  • Animal Model: Adult male mice are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

  • Drug Administration: RGFP966 (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal injection at a specified time point relative to the MCAO procedure.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.

  • Immunohistochemistry and Western Blotting: Brain tissue is analyzed for markers of inflammation, apoptosis, and neuronal damage.

Mandatory Visualization

Signaling Pathway: HDAC Inhibition and Neuroprotection

The following diagram illustrates a potential signaling pathway through which class-IIa HDAC inhibition may confer neuroprotection, a key hypothesis to be tested for this compound. HDACs are known to deacetylate both histone and non-histone proteins, thereby regulating gene expression and cellular processes. Inhibition of class-IIa HDACs can lead to the activation of pro-survival and anti-inflammatory pathways.

HDAC_Inhibition_Pathway cluster_stress Cellular Stress (e.g., Ischemia, Inflammation) cluster_hdac HDAC Activity cluster_transcription Transcriptional Regulation cluster_outcome Cellular Outcome Stress Oxidative Stress Neuroinflammation HDAC Class-IIa HDACs (HDAC4, 5, 7, 9) Stress->HDAC activates TF Transcription Factors (e.g., MEF2) HDAC->TF deacetylates (represses) Outcome Neuronal Survival Reduced Inflammation HDAC->Outcome inhibits Genes Pro-survival & Anti-inflammatory Genes TF->Genes activates transcription Genes->Outcome promotes This compound This compound This compound->HDAC inhibits

Caption: Proposed mechanism of this compound-mediated neuroprotection.

Experimental Workflow: Validation of this compound in a Preclinical CNS Model

This diagram outlines a logical workflow for the independent validation of this compound's therapeutic efficacy in a preclinical model of a CNS disorder.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis & Conclusion Model Induce CNS Disease Model (e.g., Stroke, TBI) Treatment Administer this compound vs. Vehicle Control Model->Treatment Behavior Behavioral & Functional Tests (e.g., Neurological Score) Treatment->Behavior Histology Histological Analysis (e.g., Lesion Volume, Cell Death) Treatment->Histology Biochem Biochemical Analysis (e.g., Western Blot, ELISA) Treatment->Biochem Analysis Statistical Analysis of Quantitative Data Behavior->Analysis Histology->Analysis Biochem->Analysis Conclusion Conclusion on this compound Efficacy Analysis->Conclusion

Caption: Workflow for preclinical validation of this compound.

Conclusion and Future Directions

The available data strongly support this compound as a potent and selective class-IIa HDAC inhibitor with excellent CNS permeability. Its utility as a PET imaging agent is well-documented. However, to advance this compound as a potential therapeutic for neurological disorders, rigorous and independent preclinical studies are imperative.

Researchers are encouraged to utilize the comparative data and experimental frameworks presented in this guide to design and execute validation studies. Key areas for future investigation include:

  • Efficacy studies: Evaluating the therapeutic effects of this compound in established animal models of stroke, traumatic brain injury, neurodegenerative diseases, and neuroinflammatory conditions.

  • Dose-response studies: Determining the optimal therapeutic dose range and treatment window for this compound.

  • Mechanism of action studies: Elucidating the downstream molecular pathways affected by this compound in the context of CNS pathology.

  • Comparative studies: Directly comparing the efficacy and safety of this compound with other class-IIa HDAC inhibitors, such as TMP195, in the same preclinical models.

Independent validation of the promising initial findings for this compound will be a critical step in translating this molecule from a research tool into a potential therapy for patients with debilitating neurological disorders.

References

Cross-validation of NT160's Mechanism of Action: A Comparative Guide for Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective agent NT160 with two alternative compounds, Valproic Acid and Magnesium Sulfate. The information presented is intended to facilitate a comprehensive understanding of their respective mechanisms of action, supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent and selective inhibitor of class-IIa histone deacetylases (HDACs), a family of enzymes that play a crucial role in regulating gene expression. Its neuroprotective effects are primarily attributed to this targeted inhibition, which leads to the upregulation of pro-survival genes. In contrast, Valproic Acid acts as a pan-HDAC inhibitor, affecting a broader range of HDAC isoforms, and also exhibits other pharmacological activities. Magnesium Sulfate, a widely used neuroprotectant in obstetrics, functions through a distinct mechanism as an N-methyl-D-aspartate (NMDA) receptor antagonist, reducing excitotoxicity. This guide will delve into the specifics of these mechanisms, present available comparative data, and provide detailed experimental protocols for their validation.

Data Presentation: Comparative Analysis of Neuroprotective Agents

The following table summarizes the key characteristics and available quantitative data for this compound, Valproic Acid, and Magnesium Sulfate. Direct comparative studies providing EC50 values for neuroprotection under identical conditions are limited; therefore, data from various sources using similar experimental paradigms are presented to facilitate an informed comparison.

FeatureThis compoundValproic AcidMagnesium Sulfate
Primary Mechanism of Action Selective Class-IIa HDAC InhibitorPan-HDAC InhibitorNMDA Receptor Antagonist
Target Enzymes/Receptors HDAC4, HDAC5, HDAC7, HDAC9Class I and IIa HDACsNMDA Receptors
IC50 (HDAC Inhibition) HDAC4: 0.08 nM, HDAC5: 1.2 nM, HDAC7: 1.0 nM, HDAC9: 0.9 nM[1]Broad activity in the micromolar to millimolar rangeNot Applicable
Reported Neuroprotective Concentration (in vitro) Data not readily available10 µM - 1 mM[1][2][3]Data not readily available for direct comparison in neuronal cultures
Downstream Effects Upregulation of neurotrophic factors (e.g., BDNF), potential modulation of Wnt signalingUpregulation of BDNF and other pro-survival genes, anti-inflammatory effects[4][5]Reduction of excitotoxic calcium influx, anti-inflammatory effects[6]

Mechanism of Action and Signaling Pathways

This compound: Selective Class-IIa HDAC Inhibition

This compound exerts its neuroprotective effects by selectively inhibiting class-IIa HDACs. These enzymes are known to repress the activity of transcription factors crucial for neuronal survival and function, such as Myocyte Enhancer Factor 2 (MEF2) and cAMP response element-binding protein (CREB). By inhibiting class-IIa HDACs, this compound leads to the derepression of these transcription factors, resulting in the expression of target genes, including Brain-Derived Neurotrophic Factor (BDNF), which plays a pivotal role in promoting neuronal survival, growth, and synaptic plasticity.

NT160_Mechanism This compound This compound HDAC_IIa Class-IIa HDACs (HDAC4, 5, 7, 9) This compound->HDAC_IIa inhibits MEF2 MEF2 HDAC_IIa->MEF2 represses CREB CREB HDAC_IIa->CREB represses Gene_Expression Gene Expression MEF2->Gene_Expression activates CREB->Gene_Expression activates BDNF BDNF Gene_Expression->BDNF upregulates Neuroprotection Neuroprotection BDNF->Neuroprotection

This compound Mechanism of Action
Valproic Acid: Pan-HDAC Inhibition and Other Mechanisms

Valproic Acid (VPA) is a less selective HDAC inhibitor, affecting both class I and class IIa HDACs. This broad inhibition leads to a widespread increase in histone acetylation and the expression of a variety of genes, including those involved in neuroprotection. Additionally, VPA has been shown to have other mechanisms of action that contribute to its neuroprotective effects, such as reducing neuroinflammation and upregulating neurotrophic factors through pathways that may be independent of HDAC inhibition.

VPA_Mechanism VPA Valproic Acid HDAC_I_IIa Class I & IIa HDACs VPA->HDAC_I_IIa inhibits Anti_Inflammatory Anti-inflammatory Effects VPA->Anti_Inflammatory Histone_Acetylation Histone Acetylation HDAC_I_IIa->Histone_Acetylation increases Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression activates Neurotrophic_Factors Neurotrophic Factors (e.g., BDNF) Gene_Expression->Neurotrophic_Factors upregulates Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection Anti_Inflammatory->Neuroprotection

Valproic Acid Mechanism of Action
Magnesium Sulfate: NMDA Receptor Antagonism

Magnesium Sulfate (MgSO4) provides neuroprotection primarily by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. During excitotoxic conditions, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium (Ca2+) into neurons. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death. By blocking the NMDA receptor, Magnesium Sulfate mitigates this excitotoxic cascade.

MgSO4_Mechanism Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx MgSO4 Magnesium Sulfate MgSO4->NMDA_Receptor blocks Neuroprotection Neuroprotection MgSO4->Neuroprotection Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death

Magnesium Sulfate Mechanism of Action

Experimental Protocols

This section provides detailed methodologies for key experiments to cross-validate the mechanism of action and neuroprotective efficacy of this compound and its alternatives.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay is designed to assess the neuroprotective effects of the test compounds against glutamate-induced neuronal death.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • L-glutamic acid

  • Test compounds (this compound, Valproic Acid, Magnesium Sulfate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Plating: Seed primary neurons onto poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days to allow for maturation.

  • Compound Treatment: Pre-treat the neurons with various concentrations of the test compounds (this compound, Valproic Acid, or Magnesium Sulfate) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Glutamate Insult: Following pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 100 µM) for 24 hours. A control group without glutamate should also be included.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, no glutamate) and plot dose-response curves to determine the EC50 for neuroprotection for each compound.

Western Blot Analysis of Phosphorylated CREB (pCREB)

This protocol is used to determine the effect of HDAC inhibitors on the activation of the transcription factor CREB.

Materials:

  • Neuronal cell lysates (from cells treated with test compounds)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-pCREB or anti-total CREB) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal to determine the relative activation of CREB.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative evaluation of this compound and its alternatives.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Neuroprotection Model cluster_2 Efficacy Assessment cluster_3 Mechanism of Action Studies NT160_prep This compound Cell_Culture Primary Neuronal Culture NT160_prep->Cell_Culture VPA_prep Valproic Acid VPA_prep->Cell_Culture MgSO4_prep Magnesium Sulfate MgSO4_prep->Cell_Culture Excitotoxicity Glutamate-Induced Excitotoxicity Cell_Culture->Excitotoxicity Viability_Assay Cell Viability Assay (e.g., MTT) Excitotoxicity->Viability_Assay HDAC_Assay HDAC Activity Assay Excitotoxicity->HDAC_Assay Western_Blot Western Blot (pCREB, BDNF) Excitotoxicity->Western_Blot Wnt_Signaling_Analysis Wnt Signaling Analysis (β-catenin) Excitotoxicity->Wnt_Signaling_Analysis EC50_Determination EC50 Determination Viability_Assay->EC50_Determination

Comparative Experimental Workflow

Conclusion

This guide provides a framework for the cross-validation of this compound's mechanism of action against Valproic Acid and Magnesium Sulfate. This compound's high selectivity for class-IIa HDACs suggests a more targeted therapeutic approach with potentially fewer off-target effects compared to the pan-HDAC inhibitor Valproic Acid. Magnesium Sulfate offers a distinct, non-HDAC-mediated mechanism of neuroprotection. The provided experimental protocols offer a starting point for researchers to generate direct comparative data to further elucidate the relative efficacy and mechanistic nuances of these neuroprotective agents. Further investigation into the specific downstream targets of this compound and its precise impact on signaling pathways such as the Wnt pathway will be crucial for its continued development as a therapeutic agent for neurological disorders.

References

A Comparative Guide to NT160: A Promising PET Tracer for Class-IIa HDAC Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of [18F]NT160 against other PET tracers for the imaging of histone deacetylase (HDAC) enzymes, supported by experimental data and detailed protocols.

The development of specific positron emission tomography (PET) tracers targeting histone deacetylases (HDACs) is a critical step forward in understanding the role of these epigenetic regulators in normal physiology and various pathologies, including neurological disorders and cancer. [18F]this compound has emerged as a promising PET tracer with high selectivity for class-IIa HDACs. This guide provides a comprehensive validation of [18F]this compound, comparing its performance with the alternative class-IIa HDAC inhibitor, [18F]TMP195, and offering detailed experimental insights for researchers in the field.

Performance Comparison of Class-IIa HDAC PET Tracers

The efficacy of a PET tracer is determined by several key parameters, including its binding affinity and selectivity for the target, as well as its in vivo performance characteristics such as brain uptake and metabolic stability. Below is a quantitative comparison of [18F]this compound and [18F]TMP195.

Parameter[18F]this compound[18F]TMP195
Target Class-IIa HDACsClass-IIa HDACs
Binding Affinity (IC50/Ki) HDAC4: 0.08 nMHDAC5: 1.2 nMHDAC7: 1.0 nMHDAC9: 0.9 nM[1]HDAC4: 59 nM (Ki)HDAC5: 60 nM (Ki)HDAC7: 26 nM (Ki)HDAC9: 15 nM (Ki)[2][3]
Radiochemical Yield 3-5% (improved method)Data not available in the searched results
Molar Activity 0.55-0.96 GBq/μmolData not available in the searched results
Brain Uptake (Peak SUV in rats) ~3.2[4][5]Data not available in the searched results
Radiochemical Purity >97%[4]Data not available in the searched results

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are summaries of the key experimental protocols for the validation of [18F]this compound.

Radiosynthesis of [18F]this compound

An improved radiosynthesis method for [18F]this compound has been developed to enhance its radiochemical yield and molar activity.[4][6] The synthesis involves a late-stage radiofluorination of a suitable precursor. While the specific two-step radiosynthetic process is detailed in the primary literature, a general overview is presented in the workflow diagram below. The radiochemical purity of the final product is confirmed by High-Performance Liquid Chromatography (HPLC).[4]

In Vivo PET Imaging with [18F]this compound in Rodents

Animal models are essential for the preclinical validation of PET tracers. The following protocol outlines the key steps for in vivo PET imaging with [18F]this compound in rats.[4]

  • Animal Preparation: Healthy Sprague-Dawley female rats (200-450 g) are used for the imaging studies.

  • Anesthesia: Animals are anesthetized for the duration of the imaging procedure.

  • Tracer Administration: [18F]this compound (18.5–25.9 MBq/animal) is administered via a tail-vein injection in a volume of 0.5–1.2 mL.

  • PET Scan Acquisition: A dynamic PET scan is acquired over 60 minutes, followed by a 15-minute CT scan for attenuation correction.

  • Image Reconstruction: Images are reconstructed using an ordered subset expectation maximization (OSEM2D) algorithm.

  • Data Analysis: The resulting images are analyzed to determine the biodistribution and brain uptake of the tracer, often reported as Standardized Uptake Value (SUV).[4]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the HDAC signaling pathway and the experimental workflows for PET tracer validation.

HDAC_Signaling_Pathway HDAC Signaling Pathway cluster_nucleus Nucleus cluster_signaling Cellular Signaling Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation HAT Histone Acetyltransferase HAT->Histone HDAC Histone Deacetylase HDAC->Acetylated Histone Acetylated Histone->Histone Deacetylation Gene Transcription Gene Transcription Acetylated Histone->Gene Transcription Promotes External Signal External Signal Signaling Cascade Signaling Cascade External Signal->Signaling Cascade Signaling Cascade->HAT Activates Signaling Cascade->HDAC Inhibits HDACi HDAC Inhibitor (e.g., this compound) HDACi->HDAC Inhibits

Caption: HDAC signaling pathway and the mechanism of HDAC inhibitors.

PET_Tracer_Validation_Workflow PET Tracer Validation Workflow Tracer_Design Tracer Design & Synthesis In_Vitro_Studies In Vitro Validation (Binding Affinity, Specificity) Tracer_Design->In_Vitro_Studies Radiolabeling Radiolabeling ([18F]) In_Vitro_Studies->Radiolabeling Preclinical_Imaging Preclinical In Vivo Imaging (Rodent Models) Radiolabeling->Preclinical_Imaging Biodistribution Biodistribution & Dosimetry Preclinical_Imaging->Biodistribution Clinical_Trials Clinical Trials Biodistribution->Clinical_Trials

Caption: General workflow for the validation of a novel PET tracer.

Conclusion

[18F]this compound demonstrates significant promise as a PET tracer for the in vivo imaging of class-IIa HDACs. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a valuable tool for research into the epigenetic mechanisms of disease and for the development of novel therapeutics. Further comparative studies with other class-IIa HDAC tracers, including the generation of more extensive quantitative data for compounds like [18F]TMP195, will be crucial in solidifying the position of [18F]this compound in the field of molecular imaging. The detailed protocols and workflows provided in this guide are intended to facilitate such research and encourage the standardized evaluation of new and existing PET tracers.

References

Assessing the Specificity of NT160 for Class-IIa HDACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the class-IIa histone deacetylase (HDAC) inhibitor, NT160, with other alternative compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the assessment of this compound's specificity.

Introduction to this compound and Class-IIa HDACs

Histone deacetylases are a family of enzymes crucial for regulating gene expression through the removal of acetyl groups from lysine residues on histones and other proteins. They are categorized into four classes, with Class IIa (HDAC4, HDAC5, HDAC7, and HDAC9) being implicated in various physiological and pathological processes, including neuronal development, cardiac function, and cancer. Consequently, the development of specific inhibitors for this subclass is of significant interest for therapeutic applications. This compound is a potent and selective inhibitor of class-IIa HDACs.[1] This guide evaluates the specificity of this compound by comparing its inhibitory activity with that of another well-characterized class-IIa HDAC inhibitor, TMP269.

Comparative Inhibitory Activity

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the reported IC50 values for this compound and TMP269 against the four class-IIa HDAC isoforms.

InhibitorHDAC4 IC50 (nM)HDAC5 IC50 (nM)HDAC7 IC50 (nM)HDAC9 IC50 (nM)Other HDACs
This compound 0.08[1]1.2[1]1.0[1]0.9[1]High selectivity over other classes (based on related compounds)
TMP269 157[2]97[2]43[2]23[2]No inhibitory effects on class I or IIb HDACs[3]

Data Interpretation:

As the data indicates, this compound exhibits exceptional potency against all four class-IIa HDAC isoforms, with IC50 values in the sub-nanomolar to low nanomolar range.[1] In comparison, while TMP269 is also a selective class-IIa inhibitor, its IC50 values are significantly higher than those of this compound, indicating lower potency.[2] Furthermore, studies on TMP269 have confirmed its lack of inhibitory activity against class I and IIb HDACs, highlighting its selectivity for class IIa.[3] While a complete HDAC selectivity panel for this compound is not publicly available, its consistent description as a "highly potent and selective" inhibitor, along with data from structurally similar compounds, strongly suggests a similar high degree of specificity for class-IIa HDACs.

Experimental Protocols for Assessing HDAC Inhibitor Specificity

To determine the inhibitory profile of compounds like this compound, researchers employ a variety of in vitro and cellular assays. Below are detailed methodologies for two key experimental approaches.

In Vitro Fluorometric HDAC Activity Assay

This biochemical assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.

Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by an HDAC enzyme, is used. The rate of fluorescence increase is proportional to the HDAC activity. By measuring this rate at various inhibitor concentrations, an IC50 value can be determined.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC for most HDACs or a class-IIa specific substrate like Boc-Lys(trifluoroacetyl)-AMC) in an appropriate solvent (e.g., DMSO) to a stock concentration.

    • Reconstitute purified, recombinant HDAC enzymes (e.g., HDAC1, HDAC4, HDAC6, etc.) in assay buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control).

      • HDAC enzyme.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[4]

    • Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[5]

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor can enter living cells and bind to its intended HDAC target.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc® luciferase-tagged HDAC protein and a fluorescent tracer that binds to the same HDAC. When the tracer is bound, energy transfer from the luciferase to the tracer occurs, generating a BRET signal. A test compound that enters the cell and binds to the HDAC will displace the tracer, leading to a decrease in the BRET signal.

Detailed Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a vector encoding the desired HDAC-NanoLuc® fusion protein.

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

    • Harvest and seed the cells into a 96-well assay plate.

  • Assay Procedure:

    • Prepare a serial dilution of the test inhibitor (e.g., this compound).

    • Add the test inhibitor at various concentrations to the cells in the assay plate.

    • Add the NanoBRET™ fluorescent tracer to the wells.

    • Add the NanoLuc® substrate to initiate the luminescent reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours).

  • Data Measurement and Analysis:

    • Measure the luminescence at two wavelengths using a plate reader capable of detecting BRET: one for the donor (NanoLuc®) and one for the acceptor (tracer).

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the intracellular IC50 value, which reflects the inhibitor's potency in a cellular context.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the HDAC signaling pathway, the workflow of an in vitro HDAC assay, and the principle of the NanoBRET target engagement assay.

HDAC_Signaling_Pathway cluster_nucleus Nucleus Histone Histone HDAC Histone Deacetylase (HDAC) Histone->HDAC Removes Acetyl Group Gene_Expression Gene Expression Histone->Gene_Expression Relaxed Chromatin (Acetylated) HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC->Gene_Expression Condensed Chromatin (Deacetylated) Acetyl_Group Acetyl Group Acetyl_Group->HAT

Caption: Simplified HDAC signaling pathway in the nucleus.

In_Vitro_HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate Prepare_Reagents->Plate_Setup Add_Inhibitor Add Inhibitor Dilutions Plate_Setup->Add_Inhibitor Add_Enzyme Add HDAC Enzyme Add_Inhibitor->Add_Enzyme Incubate_Inhibitor Incubate (Inhibitor-Enzyme Binding) Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data (Calculate IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro fluorometric HDAC activity assay.

NanoBRET_Assay_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present HDAC_NanoLuc_1 HDAC-NanoLuc Tracer_1 Fluorescent Tracer HDAC_NanoLuc_1->Tracer_1 Binding BRET_Signal_1 High BRET Signal Tracer_1->BRET_Signal_1 Energy Transfer HDAC_NanoLuc_2 HDAC-NanoLuc Tracer_2 Fluorescent Tracer BRET_Signal_2 Low BRET Signal Tracer_2->BRET_Signal_2 No Energy Transfer Inhibitor This compound Inhibitor->HDAC_NanoLuc_2 Binding (Displaces Tracer)

Caption: Principle of the NanoBRET cellular target engagement assay.

Conclusion

The available data strongly supports the classification of this compound as a highly potent and selective inhibitor of class-IIa HDACs. Its sub-nanomolar to low nanomolar IC50 values against HDAC4, 5, 7, and 9 are indicative of its superior potency when compared to other selective class-IIa inhibitors like TMP269. While a complete selectivity panel for this compound across all HDAC isoforms is not publicly available, the consistent characterization of this compound and its analogs in the scientific literature points towards a high degree of specificity for the class-IIa subfamily. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify the specificity and potency of this compound and other HDAC inhibitors in their own laboratories. The combination of potent in vitro activity and the ability to engage the target in a cellular context makes this compound a valuable tool for studying the biological roles of class-IIa HDACs and a promising candidate for further therapeutic development.

References

Reproducibility of NT160 experimental results across different labs.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for NT160, a potent and selective class-IIa histone deacetylase (HDAC) inhibitor. The focus is on the reproducibility of its performance, with a direct comparison to the alternative class-IIa HDAC inhibitor, TMP195. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting class-IIa HDACs in central nervous system (CNS) disorders.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize the key quantitative data for this compound and its comparator, TMP195. The data is compiled from published research and commercial supplier information.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound and TMP195 against Class-IIa HDAC Isoforms

CompoundHDAC4 (nM)HDAC5 (nM)HDAC7 (nM)HDAC9 (nM)Data Source
This compound 0.081.21.00.9[1]
TMP195 111106469[2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. The data for this compound is consistent between the primary publication and commercial sources, suggesting good initial reproducibility of these findings[1].

Table 2: Head-to-Head Comparison of this compound and TMP195 in a Cellular Assay

CompoundCellular IC50 for Class-IIa HDACs in HT-29 cells (nM)
This compound 46 ± 15
TMP195 Not explicitly quantified in the same study, but this compound was shown to be superior.

Note: This data is from a side-by-side comparison in the HT-29 human colon cancer cell line. While a direct IC50 for TMP195 from this specific comparative experiment is not provided, the study demonstrates the superior potency of this compound in a cellular context[3].

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies are provided below.

In Vitro HDAC Inhibition Assay (General Protocol)

A common method to determine the in vitro inhibitory activity of compounds against HDAC isoforms involves the use of recombinant human HDAC enzymes and fluorogenic substrates.

Materials:

  • Recombinant human HDAC isoforms (HDAC4, HDAC5, HDAC7, HDAC9)

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and a proprietary developer)

  • Test compounds (this compound, TMP195) dissolved in DMSO

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the recombinant HDAC enzyme to each well of the 96-well plate.

  • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the control (DMSO treated) wells.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based HDAC Inhibition Assay in HT-29 Cells

This assay measures the ability of an inhibitor to penetrate cells and inhibit HDAC activity within a cellular environment.

Materials:

  • HT-29 human colon adenocarcinoma cell line

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Class-IIa selective fluorogenic substrate (e.g., Boc-Lys(TFAc)-AMC)

  • Test compounds (this compound, TMP195) dissolved in DMSO

  • 96-well clear-bottom black plates

  • Cell lysis and developer solution

Procedure:

  • Seed HT-29 cells into 96-well plates at a density of approximately 5 x 104 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24 hours).

  • Remove the treatment medium and add the cell-permeable fluorogenic substrate.

  • Incubate for a period to allow for substrate deacetylation by intracellular HDACs.

  • Lyse the cells and add the developer solution to generate a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the cellular IC50 values as described for the in vitro assay.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and class-IIa HDAC inhibition.

HDAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal External Signal (e.g., Ca2+ influx) CaMK CaMK Signal->CaMK activates HDAC HDAC4/5/7/9 CaMK->HDAC phosphorylates HDAC_P p-HDAC4/5/7/9 Protein1433 14-3-3 Protein HDAC_P->Protein1433 binds HDAC_1433 p-HDAC-14-3-3 Complex HDAC_1433->HDAC Nuclear Export MEF2 MEF2 HDAC->MEF2 binds HDAC_MEF2 HDAC-MEF2 Complex Gene_Expression Target Gene Expression MEF2->Gene_Expression activates Histones Histones HDAC_MEF2->Histones deacetylates HDAC_MEF2->Gene_Expression represses Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation This compound This compound This compound->HDAC inhibits

Caption: Signaling pathway of class-IIa HDACs and the inhibitory action of this compound.

Experimental_Workflow start Start culture Cell Culture (e.g., HT-29) start->culture treatment Compound Treatment (this compound or Alternative) culture->treatment assay Cell-Based HDAC Inhibition Assay treatment->assay readout Fluorescence Measurement assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End analysis->end

Caption: Workflow for a cell-based HDAC inhibition assay.

Logical_Relationship This compound This compound HDACi Class-IIa HDAC Inhibition This compound->HDACi Acetylation Increased Histone Acetylation HDACi->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Therapeutic_Effect Potential Therapeutic Effect in CNS Disorders Gene_Expression->Therapeutic_Effect

Caption: Logical flow from this compound administration to potential therapeutic effect.

References

A Head-to-Head Comparison of NT160 with Next-Generation HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic drug discovery is rapidly evolving, with a significant focus on the development of isoform-selective histone deacetylase (HDAC) inhibitors to enhance therapeutic efficacy and minimize off-target effects. NT160, a potent and selective Class IIa HDAC inhibitor, has emerged as a promising candidate for the treatment of central nervous system disorders and other conditions. This guide provides an objective, data-driven comparison of this compound with other next-generation Class IIa HDAC inhibitors, including TMP195, MC1568, and LMK-235.

Performance Comparison of Class IIa HDAC Inhibitors

The inhibitory activity of this compound and its counterparts against Class IIa HDAC isoforms (HDAC4, HDAC5, HDAC7, and HDAC9) is a critical determinant of their therapeutic potential. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM) of this compound and Next-Generation Class IIa HDAC Inhibitors against HDAC Isoforms.

InhibitorHDAC4HDAC5HDAC7HDAC9Selectivity ProfileReference(s)
This compound 0.08 nM1.2 nM1.0 nM0.9 nMHighly selective for Class IIa HDACs.[1][2][1][2]
TMP195 59 nM (Ki) / 111 nM (IC50)60 nM (Ki) / 106 nM (IC50)26 nM (Ki) / 46 nM (IC50)15 nM (Ki) / 9 nM (IC50)Highly selective for Class IIa HDACs over other classes.[3][4][3][4]
MC1568 Inhibits HDAC4 and HDAC5Inhibits HDAC4 and HDAC5--Selective for Class IIa HDACs; no inhibition of Class I HDACs.[5][6][5][6]
LMK-235 11.9 nM4.22 nM--Potent and selective for HDAC4/5.[7][7]

Note: IC50 and Ki values can vary depending on the specific assay conditions. Researchers should consult the primary literature for detailed experimental parameters.

A direct comparison in HT-29 cells has shown this compound to be superior to TMP195 in inhibiting Class IIa HDACs.[8] this compound exhibits remarkably high inhibition in the sub-nanomolar to low nanomolar range against all Class IIa isoforms.[1] LMK-235 also demonstrates high potency, particularly against HDAC4 and HDAC5.[7] MC1568 is a well-established selective Class IIa inhibitor, though specific IC50 values across all isoforms are less consistently reported in a single source.[5][6]

Key Signaling Pathway: Class IIa HDACs and MEF2 Regulation

Class IIa HDACs play a pivotal role in transcriptional regulation, primarily through their interaction with the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors. This interaction is dynamically controlled by the nucleo-cytoplasmic shuttling of Class IIa HDACs, a process governed by signal-dependent phosphorylation.

In a basal state, unphosphorylated Class IIa HDACs reside in the nucleus, where they bind to MEF2 and repress its transcriptional activity. This repression is crucial for modulating cellular processes such as muscle differentiation, neuronal survival, and immune responses.

G Class IIa HDAC-MEF2 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC Class IIa HDAC (unphosphorylated) MEF2 MEF2 HDAC->MEF2 binds pHDAC_nucleus Class IIa HDAC-P Repression Transcriptional Repression MEF2->Repression leads to Activation Transcriptional Activation MEF2->Activation leads to (upon HDAC dissociation) pHDAC_cyto Class IIa HDAC-P pHDAC_cyto->HDAC Dephosphorylation (Nuclear Import) Signal External Signal (e.g., Ca2+) Kinase Kinase (e.g., CaMK) Signal->Kinase activates Kinase->HDAC phosphorylates pHDAC_nucleus->pHDAC_cyto Nuclear Export

Caption: Signal-induced phosphorylation drives the nuclear export of Class IIa HDACs, relieving MEF2 repression.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the objective comparison of HDAC inhibitors. Below are protocols for key assays used to characterize the performance of this compound and other next-generation inhibitors.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This assay is a standard method for determining the IC50 values of HDAC inhibitors against purified recombinant HDAC enzymes.

1. Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC4, HDAC5, HDAC7, HDAC9)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test Inhibitors (this compound, TMP195, etc.) dissolved in DMSO

  • Developer Solution (e.g., Trypsin in a suitable buffer)

  • Stop Solution (e.g., Trichostatin A)

  • 384-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitor.

  • Initiate the enzymatic reaction by adding the recombinant HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[9]

  • Stop the reaction by adding the developer solution, which also cleaves the deacetylated substrate to release the fluorophore.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).[10]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

G HDAC Inhibition Assay Workflow A Prepare serial dilutions of HDAC inhibitor B Add assay buffer, substrate, and inhibitor to 384-well plate A->B C Add HDAC enzyme to initiate reaction B->C D Incubate at 37°C C->D E Add developer/stop solution D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: A typical workflow for determining the IC50 of an HDAC inhibitor.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of HDAC inhibitors on the acetylation status of histones within cells, providing a measure of their cellular activity.

1. Materials:

  • Cell line of interest (e.g., HeLa, HT-29)

  • Cell culture medium and reagents

  • Test HDAC inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (e.g., TSA)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% recommended for histones)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of the HDAC inhibitor for a specified time.

  • Lyse the cells and extract total protein. Alternatively, perform acid extraction for higher purity of histones.

  • Determine the protein concentration of the lysates.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

Conclusion

This compound stands out as a highly potent and selective next-generation Class IIa HDAC inhibitor, demonstrating superior inhibitory activity in the sub-nanomolar to low nanomolar range against all Class IIa isoforms. While direct head-to-head comparisons with a broad range of next-generation inhibitors are still emerging, the available data suggests that this compound is a leading candidate for further investigation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other novel HDAC inhibitors. The continued development of isoform-selective inhibitors like this compound holds great promise for advancing epigenetic therapies.

References

Safety Operating Guide

Proper Disposal of NT160: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like NT160, a potent Class-IIa HDAC inhibitor, are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, integrating specific information from its Safety Data Sheet (SDS) with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling of this compound, especially in its solid form or in concentrated solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation or skin contact.

Quantitative Data Summary

For safe and compliant management of this compound, key quantitative parameters from its Safety Data Sheet and related handling guidelines should be readily accessible.

ParameterValue/InformationSource
CAS Number 1418293-40-9DC Chemicals
Molecular Formula C21H21F3N4O2DC Chemicals
Molecular Weight 418.42 g/mol DC Chemicals
Storage of Stock Solutions Store as aliquots in tightly sealed vials at -20°C for up to one month. For longer-term storage, -80°C is recommended.MedchemExpress
Waste Classification Should be considered a hazardous chemical waste. The specific waste code may depend on the solvent used and local regulations.General Laboratory Waste Guidelines

Experimental Protocols for Disposal

The proper disposal of this compound and materials contaminated with it involves a multi-step process to ensure safety and regulatory compliance. The following protocols are based on general best practices for the disposal of research-grade chemical compounds.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Pure, unused, or expired this compound solid should be treated as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.

  • This compound Solutions: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent(s) used.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be considered contaminated waste. These items should be collected in a separate, clearly labeled hazardous waste container.

Step 2: Waste Collection and Storage

  • Container Selection: Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid. The container material must be compatible with the waste it will hold (e.g., glass or polyethylene for most solvent-based solutions).

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent composition and concentration, and the date of accumulation.

  • Storage Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 3: Disposal Procedure

  • Institutional Protocols: The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Familiarize yourself with and adhere to your institution's specific procedures for chemical waste pickup.

  • Waste Pickup Request: Complete and submit a hazardous waste pickup request form as required by your institution. Provide a detailed and accurate description of the waste.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. This can lead to environmental contamination and is a violation of regulatory standards.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

NT160_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Unused_this compound Unused/Expired This compound Solid Solid_Waste_Container Hazardous Solid Waste Container Unused_this compound->Solid_Waste_Container NT160_Solutions This compound Solutions Liquid_Waste_Container Hazardous Liquid Waste Container NT160_Solutions->Liquid_Waste_Container Contaminated_Materials Contaminated Labware/PPE Contaminated_Waste_Container Contaminated Waste Container Contaminated_Materials->Contaminated_Waste_Container Satellite_Accumulation Designated Satellite Accumulation Area (Secondary Containment) Solid_Waste_Container->Satellite_Accumulation Liquid_Waste_Container->Satellite_Accumulation Contaminated_Waste_Container->Satellite_Accumulation EHS_Pickup EHS/Licensed Waste Disposal Pickup Satellite_Accumulation->EHS_Pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize consulting the specific Safety Data Sheet for any chemical and your institution's established waste management protocols.

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